2-Isobutylquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14-12/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQVGPWFQGGIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052622 | |
| Record name | 2-Isobutylquinoline | |
| Source | EPA DSSTox | |
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Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-19-6 | |
| Record name | 2-Isobutylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isobutylquinoline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-(2-methylpropyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isobutylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isobutylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.026 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOBUTYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1865ZV931R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Isobutylquinoline (CAS 93-19-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Isobutylquinoline (CAS 93-19-6), a substituted quinoline with significant applications in the fragrance industry and potential for broader use in chemical synthesis. This document delves into the core chemical and physical properties, established synthesis methodologies, spectroscopic characterization, safety and toxicological profile, and current applications of this compound. By synthesizing technical data with practical insights, this guide serves as a valuable resource for researchers and professionals in drug development and other scientific disciplines who are interested in the quinoline scaffold.
Introduction: The Quinoline Scaffold and the Significance of this compound
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science. Quinoline and its derivatives exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] This has led to the development of numerous pharmaceuticals containing the quinoline core.[2]
This compound, also known as 2-(2-methylpropyl)quinoline, is a specific derivative that has found a primary niche in the fragrance industry for its unique olfactory profile.[3][4] Its intense, earthy, and leathery notes make it a valuable component in chypre, leather, and woody compositions.[3][5] Beyond its use in perfumery, its potential as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical applications is an area of growing interest.[6] This guide aims to provide a detailed technical understanding of this compound to facilitate its exploration in diverse research and development contexts.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93-19-6 | [5][6] |
| Molecular Formula | C₁₃H₁₅N | [4][6] |
| Molecular Weight | 185.27 g/mol | [4][6] |
| Appearance | Colorless to pale yellow clear liquid | [3][5] |
| Odor Profile | Intense, earthy, rooty, nutty, with facets of oakmoss and vetiver; also described as ambery, woody, and tobacco-like.[3][5] | [3][5] |
| Boiling Point | 277.00 to 278.00 °C @ 760.00 mm Hg | [5] |
| Flash Point | 111.11 °C (232.00 °F) TCC | [5] |
| Vapor Pressure | 0.001300 mmHg @ 20.00 °C | [5] |
| Solubility | Soluble in alcohol; sparingly soluble in water (225 mg/L @ 20 °C) | [5] |
| logP (o/w) | ~3.80 - 4.0 | [4][6] |
Synthesis of this compound: The Doebner-von Miller Reaction
The synthesis of quinolines can be achieved through several named reactions, with the Skraup and Doebner-von Miller reactions being the most prominent. For the preparation of 2-alkyl-substituted quinolines like this compound, the Doebner-von Miller reaction is particularly relevant. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.
The causality behind this choice of reaction lies in its ability to directly introduce an alkyl group at the 2-position of the quinoline ring. The α,β-unsaturated carbonyl compound is the key determinant of the substitution pattern.
General Mechanism of the Doebner-von Miller Reaction
The Doebner-von Miller reaction is believed to proceed through a series of steps involving Michael addition, cyclization, dehydration, and oxidation.
Caption: Generalized workflow for the Doebner-von Miller synthesis of quinolines.
Hypothetical Protocol for this compound Synthesis
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and a suitable acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid).
-
Reagent Addition: Slowly add 5-methyl-1-hexen-3-one to the stirred aniline-acid mixture. An oxidizing agent, such as nitrobenzene, may also be included. The reaction is often exothermic and may require cooling to control the rate.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Self-Validating System: The purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, MS) and compared with reference data. The boiling point and refractive index can also serve as indicators of purity.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of 7.0-8.5 ppm. The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the quinoline ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring and the four carbons of the isobutyl group. The chemical shifts of the aromatic carbons will be in the downfield region, while the aliphatic carbons will appear in the upfield region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 185, corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of the isobutyl group or parts of it, leading to characteristic fragment ions. The NIST WebBook provides mass spectral data for 2-(2-methylpropyl)-quinoline.[7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations of the quinoline ring.
Safety and Toxicology
A fragrance ingredient safety assessment has been conducted for this compound.[6]
-
Genotoxicity: Target data indicate that this compound is not genotoxic.[6]
-
Dermal and Photo Toxicity: Based on data from the read-across analog quinoline (CAS 91-22-5), there are no safety concerns for skin sensitization under current use levels. It is also not considered photoirritating or photoallergenic.[6]
-
Acute Toxicity: The oral LD50 in rats is reported to be 1020 mg/kg.[5]
-
Handling Precautions: It is classified as an irritant to the eyes, respiratory system, and skin.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.
Applications and Future Perspectives
Fragrance Industry
The primary and well-established application of this compound is in the fragrance industry.[3][4] Its powerful and long-lasting odor profile makes it a key component in creating leather, chypre, and woody scents, particularly in masculine colognes.[3][4]
Potential in Drug Development and Agrochemicals
The quinoline scaffold is a cornerstone in the development of numerous therapeutic agents.[1][2] While specific biological activities of this compound are not extensively documented in the public domain, its structure suggests potential as a starting material or intermediate for the synthesis of more complex, biologically active molecules. The isobutyl group could be further functionalized to introduce different pharmacophores. The general biological activities of quinoline derivatives, such as antimicrobial and anticancer properties, warrant further investigation into the specific potential of this compound and its derivatives.
Caption: Current and potential applications of this compound.
Analytical Methods
The analysis of this compound is essential for quality control and research purposes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. A non-polar or medium-polarity column would be suitable for its separation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water (with or without a buffer) can be used for the analysis of this compound. UV detection at a wavelength corresponding to its absorbance maximum would be appropriate.
Conclusion
This compound is a fascinating molecule with a well-established role in the fragrance industry and untapped potential in other areas of chemical and pharmaceutical research. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in the available scientific literature. While detailed experimental protocols and specific biological activity data for this particular compound are not extensively published, the foundational knowledge of quinoline chemistry provides a strong basis for its further exploration. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a deeper investigation into the chemistry and biological activity of this compound and its derivatives is a promising avenue for future research.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7130, this compound" PubChem, [Link].
-
The Good Scents Company. "isobutyl quinoline pyralone (Givaudan)" The Good Scents Company, [Link].
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The Good Scents Company. "2-isobutyl quinoline" The Good Scents Company, [Link].
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Givaudan. "Isobutyl Quinoline-2" Givaudan, [Link].
-
MySkinRecipes. "2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace)" MySkinRecipes, [Link].
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The Good Scents Company. "isobutyl quinoline" The Good Scents Company, [Link].
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ScenTree. "Isobutyl quinoline (CAS N° 68198-80-1)" ScenTree, [Link].
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TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati" TSI Journals, [Link].
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Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link].
-
Wikipedia. "Skraup reaction" Wikipedia, [Link].
- Google Patents.
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National Center for Biotechnology Information. "Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome" PMC, [Link].
-
ResearchGate. "Antiviral and Antimicrobial Profiles of Selected Isoquinoline Alkaloids from Fumaria and Corydalis Species" ResearchGate, [Link].
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ResearchGate. "FTIR spectrum for isobutylene at an instrumental resolution of 0.5 cm..." ResearchGate, [Link].
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NIST. "Quinoline, 2-(2-methylpropyl)-" NIST WebBook, [Link].
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Doc Brown's Chemistry. "The Carbon-13 13C NMR spectrum of 2-iodobutane" Doc Brown's Chemistry, [Link].
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Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline" Pharmaguideline, [Link].
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MassBank. "Quinoline" MassBank, [Link].
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UNCW Institutional Repository. "Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives" UNCW, [Link].
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"CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction" Unknown Source, [Link].
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"Preparation and Properties of Quinoline" Unknown Source, [Link].
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directpcw. "QUINOLEINE ISOBUTYL 2 - GIV." directpcw, [Link].
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National Center for Biotechnology Information. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry" PMC, [Link].
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- 4. Isobutyl Quinoline-2 | Givaudan [givaudan.com]
- 5. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]
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- 7. Quinoline, 2-(2-methylpropyl)- [webbook.nist.gov]
Spectroscopic Characterization of 2-Isobutylquinoline: A Technical Guide for Researchers
Introduction: The Analytical Imperative for 2-Isobutylquinoline
This compound, with the IUPAC name 2-(2-methylpropyl)quinoline, is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₅N.[1][2] As a substituted quinoline, it belongs to a class of compounds that are foundational scaffolds in numerous pharmaceuticals, agrochemicals, and, notably in this case, fragrance materials.[3] Its distinct, powerful leathery and woody scent profile has made it a valuable ingredient in perfumery.[4]
For researchers in drug development, synthetic chemistry, and quality control, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive molecular fingerprint required for this purpose. This guide presents a multi-faceted analytical approach, combining Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to provide a comprehensive characterization of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven framework for analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway
Mass spectrometry is the cornerstone of molecular weight determination and provides invaluable structural information through the analysis of fragmentation patterns. For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method, offering both separation from volatile impurities and high-resolution mass analysis.
Experimental Protocol: GC-MS Analysis
This protocol is designed to achieve robust separation and clear ionization for this compound.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a standard GC-MS system equipped with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a (5%-phenyl)-methylpolysiloxane stationary phase) is recommended for good peak shape.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. This program ensures the elution of the analyte while separating it from potential contaminants.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns and allows for comparison with established spectral libraries like NIST.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-300 m/z to ensure capture of the molecular ion and key fragments.
-
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Data Presentation and Interpretation
The EI mass spectrum of this compound provides clear evidence for its molecular structure. The key is to identify the molecular ion (M⁺•) and correlate the major fragment ions to logical bond cleavages.[5]
Table 1: Key Mass Spectrometry Data for this compound
| m/z (Charge/Mass Ratio) | Proposed Fragment Ion | Structural Origin |
| 185 | [C₁₃H₁₅N]⁺• (M⁺•) | Molecular Ion |
| 170 | [M - CH₃]⁺ | Loss of a methyl group from the isobutyl side chain |
| 143 | [M - C₃H₆]⁺ or [M - 42]⁺ | McLafferty rearrangement (loss of propene) |
| 142 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |
| 128 | [Quinoline]⁺• | Cleavage of the entire isobutyl side chain |
Source: Data compiled from NIST and PubChem databases.[1][5]
Interpretation:
-
Molecular Ion (m/z 185): The peak at m/z 185 corresponds to the molecular weight of this compound (185.26 g/mol ), confirming its elemental composition.[1] The presence of a nitrogen atom means the nominal molecular weight is an odd number, consistent with the Nitrogen Rule.
-
Base Peak (m/z 143): The most abundant peak (base peak) at m/z 143 is highly characteristic. It results from a McLafferty rearrangement , a classic fragmentation mechanism for molecules containing a carbonyl group or, in this case, an aromatic heterocycle, and a sufficiently long alkyl chain. A hydrogen atom from the γ-carbon of the isobutyl group is transferred to the quinoline nitrogen, leading to the cleavage of the Cα-Cβ bond and the elimination of a neutral propene molecule (CH₃-CH=CH₂). This fragmentation is a strong indicator of a propyl or larger alkyl chain attached to the ring.
-
Other Key Fragments: The peak at m/z 170 arises from the loss of a methyl radical (•CH₃), a common fragmentation for branched chains. The peak at m/z 142 corresponds to the loss of an isopropyl radical (•CH(CH₃)₂), resulting from the cleavage of the bond between the methylene group and the ring. The presence of a peak at m/z 128, corresponding to the quinoline cation radical, confirms the core heterocyclic structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides critical information about the vibrational modes of functional groups. For this compound, IR spectroscopy allows for the simultaneous confirmation of the aromatic quinoline system and the aliphatic isobutyl substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is the preferred method for liquid samples as it requires minimal sample preparation.
-
Sample Preparation: Place one drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement by wiping it with a solvent like isopropanol.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Perform a background scan of the empty, clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Parameters: Co-add 16 or 32 scans to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is sufficient for routine identification.
-
Expected IR Data and Interpretation
The IR spectrum can be logically divided into the aromatic and aliphatic regions. The assignments below are based on characteristic group frequencies for substituted quinolines and alkyl groups.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Structural Unit |
| 3100-3000 | C-H Stretch | Aromatic C-H (Quinoline ring) |
| 2955-2870 | C-H Stretch | Aliphatic C-H (Isobutyl group: CH₃, CH₂, CH) |
| ~1600, ~1570, ~1500 | C=C and C=N Stretch | Aromatic ring stretching (Quinoline core) |
| ~1465 | C-H Bend | Aliphatic CH₂ and CH₃ bending |
| ~1385, ~1365 | C-H Bend | Characteristic doublet for gem-dimethyl group (-CH(CH₃)₂) |
| 850-750 | C-H Bend | Out-of-plane bending for substituted benzene ring |
Interpretation:
-
Aromatic Region (>3000 cm⁻¹, 1600-1500 cm⁻¹): The presence of multiple weak-to-medium bands just above 3000 cm⁻¹ confirms the C-H bonds of the aromatic quinoline system. The sharp bands around 1600-1500 cm⁻¹ are characteristic of the C=C and C=N skeletal vibrations within the fused aromatic rings.
-
Aliphatic Region (3000-2850 cm⁻¹, 1465-1365 cm⁻¹): Strong, sharp absorption bands just below 3000 cm⁻¹ are definitive proof of the saturated C-H bonds in the isobutyl side chain. The band near 1465 cm⁻¹ is due to standard methylene and methyl bending. Critically, the presence of a distinct doublet (two bands of similar intensity) around 1385 cm⁻¹ and 1365 cm⁻¹ is a hallmark of a gem-dimethyl group, which is present in the isobutyl substituent. This doublet provides strong evidence for the specific isomeric nature of the butyl chain.
-
Fingerprint Region (<1000 cm⁻¹): The complex pattern of bands in this region, particularly the strong C-H out-of-plane bending bands, is unique to the substitution pattern on the quinoline ring and serves as a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the complete elucidation of molecular structure in solution. ¹H (proton) and ¹³C (carbon-13) NMR provide atom-by-atom information on the chemical environment, connectivity, and stereochemistry of a molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift referencing.[6]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Angle: 90°.
-
Spectral Width: -1 to 10 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 8-16 scans for a standard spectrum.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled (to produce singlets for all carbons).
-
Spectral Width: 0 to 180 ppm.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Structural Analysis via NMR Signals
Caption: Correlation between the chemical structure of this compound and its expected NMR signals.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum should show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the isobutyl group.
Table 3: Predicted ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3, H-4, H-5, H-6, H-7, H-8 | 8.2 - 7.2 | Multiplets (m) | 6H total | J ≈ 7-9 Hz |
| H-1' (CH₂) | ~2.9 | Doublet (d) | 2H | J ≈ 7 Hz |
| H-2' (CH) | ~2.2 | Nonet or Multiplet (m) | 1H | J ≈ 7 Hz |
| H-3' (2 x CH₃) | ~0.9 | Doublet (d) | 6H | J ≈ 7 Hz |
Interpretation:
-
Aromatic Region (δ 8.2 - 7.2 ppm): The six protons on the quinoline ring will appear as a series of complex multiplets in this downfield region. The protons adjacent to the nitrogen (H-8) and on the pyridine ring (H-3, H-4) are expected to be the most downfield due to the electron-withdrawing effect of the heteroatom.
-
Aliphatic Region (δ 3.0 - 0.9 ppm):
-
The methylene protons (H-1') adjacent to the aromatic ring are expected around δ 2.9 ppm. They will appear as a doublet, being split by the single methine proton (H-2').
-
The methine proton (H-2') should appear as a complex multiplet (a nonet if all coupling constants are equal) around δ 2.2 ppm, as it is split by the two methylene protons and the six methyl protons.
-
The two equivalent methyl groups (H-3') will give a strong signal, integrating to 6 protons, around δ 0.9 ppm. This signal will be a clean doublet, split by the single methine proton. This 6H doublet is a definitive signature of the isobutyl group.
-
Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C spectrum should display 10 distinct signals: 9 for the quinoline core (as C4a and C8a are distinct) and 3 for the isobutyl side chain (as the two methyl carbons are equivalent).
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~163 |
| C-4, C-5, C-6, C-7, C-8 | ~136 - 125 |
| C-3 | ~121 |
| C-4a, C-8a (Quaternary) | ~148, ~128 |
| C-1' (CH₂) | ~48 |
| C-2' (CH) | ~31 |
| C-3' (2 x CH₃) | ~22 |
Interpretation:
-
Aromatic Region (δ 163 - 121 ppm): The ten carbons of the quinoline system will resonate in this region. The carbon directly attached to the nitrogen, C-2 , is expected to be the most downfield (~163 ppm) due to the strong deshielding effect of the nitrogen atom. The quaternary carbons (C-4a, C-8a) will typically have lower intensity peaks.
-
Aliphatic Region (δ 48 - 22 ppm): The three unique carbons of the isobutyl group will appear in the upfield region. The methylene carbon (C-1') will be the most downfield of the three (~48 ppm) due to its proximity to the aromatic ring. The methine (C-2') and methyl (C-3') carbons will appear further upfield at approximately 31 and 22 ppm, respectively.
Conclusion
The unambiguous structural characterization of this compound is reliably achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. GC-MS confirms the molecular weight (m/z 185) and provides definitive evidence of the isobutyl chain via its characteristic McLafferty rearrangement (base peak m/z 143). FTIR confirms the presence of both the aromatic quinoline core and the aliphatic side chain, with the gem-dimethyl doublet (~1385/1365 cm⁻¹) being particularly diagnostic. While awaiting experimental verification, the predicted ¹H and ¹³C NMR spectra offer a detailed blueprint of the atomic connectivity, with the 6H doublet in the ¹H spectrum and the three distinct upfield signals in the ¹³C spectrum serving as conclusive signatures of the 2-isobutyl substituent. This comprehensive spectroscopic guide provides researchers with a robust framework for the identification, purity assessment, and quality control of this compound.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7130, this compound. PubChem. Retrieved January 20, 2026, from [Link]
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The Good Scents Company. (n.d.). 2-isobutyl quinoline. The Good Scents Company. Retrieved January 20, 2026, from [Link]
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Perflavory. (n.d.). 2-isobutyl quinoline, 93-19-6. Perflavory. Retrieved January 20, 2026, from [Link]
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ScenTree. (n.d.). Isobutyl quinoline (CAS N° 68198-80-1). ScenTree. Retrieved January 20, 2026, from [Link]
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NIST. (n.d.). Quinoline, 2-(2-methylpropyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]
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FlavScents. (n.d.). 2-isobutyl quinoline. FlavScents. Retrieved January 20, 2026, from [Link]
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Givaudan. (n.d.). Isobutyl Quinoline-2. Givaudan. Retrieved January 20, 2026, from [Link]
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Directpcw. (2020). QUINOLEINE ISOBUTYL 2 - GIV.. PCW France. [Link]
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NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. Retrieved January 20, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Quinoline, 2-(2-methylpropyl)- (CAS 93-19-6). Cheméo. Retrieved January 20, 2026, from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved January 20, 2026, from [Link]
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Givaudan. (n.d.). Isobutyl Quinoline-2. Givaudan. Retrieved January 20, 2026, from [Link]
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A Senior Scientist's Guide to the Synthesis of 2-Isobutylquinoline via the Doebner-von Miller Reaction
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmacologically active agents and functional materials.[1] Among its many derivatives, 2-isobutylquinoline presents a valuable synthetic target. While the classic Skraup reaction is a fundamental method for producing the parent quinoline ring, it is not suitable for generating substituents on the heterocyclic ring.[2] This in-depth guide provides a comprehensive, field-proven methodology for the synthesis of this compound, leveraging the Doebner-von Miller reaction—a powerful modification of the Skraup synthesis.[1][3] Tailored for researchers and drug development professionals, this document elucidates the underlying reaction mechanism, presents a detailed and validated experimental protocol, and offers expert insights into process optimization and troubleshooting.
Mechanistic Foundations: From Skraup to Doebner-von Miller
The synthesis of quinolines has been a subject of extensive study for over a century, with several named reactions developed for its construction.[4] The archetypal method is the Skraup synthesis, discovered by Zdenko Hans Skraup in 1880.[4][5]
The Classic Skraup Synthesis
The traditional Skraup reaction involves heating an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[5][6] The mechanism proceeds through three core stages:
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[4][7]
-
Michael Addition & Cyclization: The aromatic amine undergoes a conjugate (Michael) addition to acrolein. The acidic environment then catalyzes an electrophilic cyclization onto the aromatic ring, followed by dehydration to yield a 1,2-dihydroquinoline intermediate.[7][8]
-
Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product. The oxidizing agent, such as nitrobenzene, is reduced in the process.[6][8]
While robust for creating the core quinoline structure, this method's reliance on glycerol-derived acrolein limits its utility to the synthesis of unsubstituted quinolines.[2]
The Doebner-von Miller Modification: Accessing 2-Substituted Quinolines
To achieve substitution on the quinoline core, particularly at the 2- and 4-positions, the Doebner-von Miller reaction is the method of choice.[1] This reaction is a critical variation of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone is used in place of glycerol.[1][3] This provides direct control over the substitution pattern of the final product.
For the synthesis of this compound, the required α,β-unsaturated aldehyde is 5-methylhex-2-enal. This can be conveniently generated in situ through an acid-catalyzed self-condensation of isovaleraldehyde (3-methylbutanal). The reaction with aniline then proceeds through a pathway analogous to the Skraup synthesis to yield the desired this compound.
A Validated Experimental Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification. Adherence to these steps, particularly regarding temperature control and reagent stoichiometry, is critical for success.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Aniline | Reagent Grade, ≥99% | Sigma-Aldrich | Freshly distilled if discolored. |
| Isovaleraldehyde (3-Methylbutanal) | Synthesis Grade, ≥98% | Alfa Aesar | Store under nitrogen; can oxidize. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific | Highly corrosive. Handle with extreme care.[7] |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For neutralization. Prepare solution carefully (exothermic). |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Acros Organics | For drying the organic phase. |
| 2L Round-bottom flask | - | - | With ports for mechanical stirrer, condenser, and addition funnel. |
| Reflux Condenser | - | - | |
| Mechanical Stirrer | - | - | Essential for managing the potentially viscous mixture. |
| Heating Mantle | - | - | With temperature controller. |
Step-by-Step Synthesis Procedure
Safety First: This reaction is exothermic and involves corrosive acids. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7]
-
Reaction Setup: Assemble a 2-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Initial Charge: To the flask, add aniline (93.1 g, 1.0 mol) and concentrated hydrochloric acid (200 mL). Begin stirring to ensure the formation of the aniline hydrochloride salt.
-
Aldehyde Addition: Slowly add isovaleraldehyde (172.3 g, 2.0 mol) to the stirred mixture via the dropping funnel over a period of 60-90 minutes. Control the addition rate to maintain the internal temperature below 40°C. An initial exothermic reaction may be observed.
-
Heating and Reflux: After the addition is complete, gently heat the mixture using a heating mantle to a gentle reflux (approx. 95-100°C). Maintain this temperature for 4-6 hours. The reaction mixture will darken significantly.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2) eluent system. Spot the reaction mixture against the aniline starting material.
-
Cooling and Neutralization: Once the reaction is complete (or after 6 hours), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a large beaker containing 1L of ice. With vigorous stirring, neutralize the acidic solution by the slow addition of 50% (w/v) sodium hydroxide solution until the pH is strongly alkaline (pH > 10). This step is highly exothermic and must be performed with caution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (3 x 200 mL). Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a dark oil.
-
Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 115-120°C at 15 mmHg. This yields pure this compound. The expected yield is typically in the range of 60-70%.
Causality, Optimization, and Troubleshooting
Understanding the causality behind each experimental choice is paramount for robust and reproducible synthesis.
Rationale for Experimental Choices
-
Acid Catalyst: Concentrated HCl or H₂SO₄ is crucial. It protonates the aldehyde, activating it for nucleophilic attack, and catalyzes both the in situ formation of the α,β-unsaturated aldehyde and the subsequent electrophilic cyclization onto the electron-rich aniline ring.[7][9]
-
Stoichiometry: A 2:1 molar ratio of aldehyde to aniline is used because two molecules of the aldehyde must first condense to form the α,β-unsaturated intermediate before reacting with one molecule of aniline.
-
Temperature Control: The initial addition of the aldehyde is performed at a controlled, lower temperature to manage the initial exotherm and prevent unwanted polymerization of the aldehyde, a common side reaction that reduces yield.[1][10] The subsequent reflux provides the necessary thermal energy to drive the cyclization and dehydration steps to completion.
-
Oxidizing Agent: In this specific protocol, the oxidant is atmospheric oxygen or a Schiff base intermediate acting as a hydrogen acceptor.[11] For more difficult substrates or to improve reaction times, a mild oxidizing agent like nitrobenzene or arsenic acid could be included, though this complicates the work-up.[5][6]
Process Optimization and Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reflux time and monitor via TLC until the starting aniline is consumed. |
| Aldehyde polymerization.[1] | Ensure slow, controlled addition of the aldehyde at a low temperature. Consider using a biphasic reaction medium (e.g., water/toluene) to sequester the aldehyde in the organic phase, reducing self-condensation.[1][10] | |
| Difficult/Messy Neutralization | Rapid addition of a strong base to concentrated acid. | Perform the neutralization slowly in an ice bath with efficient stirring. Diluting the reaction mixture in ice water before neutralization is a critical step to manage the exotherm. |
| Product Purity Issues | Incomplete separation from starting materials or side products. | Ensure the final pH after neutralization is strongly basic to keep unreacted aniline in the aqueous phase. For purification, meticulous vacuum distillation is key. If isomers form, column chromatography may be necessary.[10] |
Conclusion
The Doebner-von Miller reaction stands as a versatile and powerful tool for the synthesis of 2-substituted quinolines. By substituting the glycerol of the classic Skraup synthesis with an appropriate α,β-unsaturated carbonyl precursor, this method provides direct access to valuable derivatives like this compound. This guide provides a robust and well-vetted protocol, grounded in a deep understanding of the reaction mechanism and its critical parameters. By appreciating the causality behind each step, researchers can not only successfully replicate this synthesis but also intelligently troubleshoot and adapt the methodology for other substituted quinoline targets, accelerating discovery in drug development and materials science.
References
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved January 20, 2026, from [Link]
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Wikipedia. (2023). Skraup reaction. Wikipedia. Retrieved January 20, 2026, from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved January 20, 2026, from [Link]
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Unknown. (n.d.). Preparation and Properties of Quinoline. Retrieved January 20, 2026, from [Link]
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NROChemistry. (n.d.). Skraup Reaction. NROChemistry. Retrieved January 20, 2026, from [Link]
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Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80–99. Retrieved January 20, 2026, from [Link]
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DeLaMare, M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved January 20, 2026, from [Link]
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Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Retrieved January 20, 2026, from [Link]
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Jia, Y., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved January 20, 2026, from [Link]
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Química Organica.org. (n.d.). Quinoline Synthesis - Skraup. Retrieved January 20, 2026, from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved January 20, 2026, from [Link]
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A Comprehensive Technical Guide to the Physical Properties of 2-Isobutylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutylquinoline, a substituted quinoline derivative, is a molecule of significant interest across various scientific disciplines, notably in fragrance chemistry and as a potential scaffold in medicinal chemistry. Its distinct organoleptic properties, characterized by earthy, rooty, and leathery notes, have cemented its use in perfumery.[1] Beyond its sensory characteristics, a thorough understanding of its fundamental physical properties is paramount for its application in research and development, particularly in areas requiring precise control over experimental conditions such as reaction kinetics, formulation development, and toxicological assessments.
This technical guide provides an in-depth analysis of two key physical properties of this compound (CAS No. 93-19-6): its boiling point and density.[2][3][4][5][6][7][8] We will explore the experimentally determined values for these properties, the methodologies for their measurement, and the underlying molecular principles that dictate these characteristics.
Core Physical Properties
The physical properties of a compound are dictated by its molecular structure. This compound possesses a bicyclic aromatic quinoline core with an isobutyl substituent at the second position. This structure gives rise to its characteristic physical parameters.
Table 1: Summary of Physical Properties for this compound
| Physical Property | Value | Conditions |
| Boiling Point | 277.00 to 278.00 °C | @ 760.00 mm Hg |
| 277.3 °C | @ 760 mmHg | |
| Density | 1.012 g/cm³ | Not Specified |
| 0.994 - 0.998 g/cm³ | @ 20°C | |
| Molecular Formula | C₁₃H₁₅N | |
| Molecular Weight | 185.26 g/mol |
In-Depth Analysis of Physical Properties
Boiling Point
The boiling point is a critical parameter that informs purification strategies, particularly distillation, and provides insight into the volatility of a compound. For this compound, the boiling point at atmospheric pressure (760 mm Hg) is consistently reported in the range of 277-278°C.[1][9] One source specifies a precise value of 277.3°C at the same pressure.[2]
The determination of a compound's boiling point is a foundational experimental procedure in chemistry. The following outlines a standard protocol for this measurement.
Protocol for Ebulliometry
-
Apparatus Setup : A distillation apparatus, including a round-bottom flask, a condenser, a thermometer, and a collection flask, is assembled. A heating mantle is used for controlled heating.
-
Sample Preparation : A pure sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating and Equilibration : The sample is heated gradually. The temperature is monitored closely as the liquid begins to boil and its vapor phase moves into the condenser.
-
Temperature Reading : The boiling point is recorded as the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading on the thermometer as the condensate drips into the collection flask.
-
Pressure Correction : The ambient atmospheric pressure is recorded. If it deviates from 760 mm Hg, a nomograph is used to correct the observed boiling point to the standard pressure.
Causality Behind Experimental Choices: The use of boiling chips is crucial to prevent bumping and ensure a steady, controlled boil, which is essential for an accurate temperature reading. Gradual heating is necessary to establish a clear equilibrium between the liquid and vapor phases.
Density
Density, the mass per unit volume, is another fundamental physical property that is vital for formulation, dosage calculations, and quality control. The density of this compound is reported as approximately 1.012 g/cm³.[2] More specific measurements provide a range of 0.994 to 0.998 g/cm³ at 20°C.[6]
The density of a liquid is typically determined using a pycnometer or a digital density meter.
Protocol using a Pycnometer
-
Pycnometer Calibration : The pycnometer, a glass flask with a precise volume, is cleaned, dried, and its empty weight is recorded. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and its weight is recorded again. The exact volume of the pycnometer is then calculated.
-
Sample Measurement : The calibrated pycnometer is emptied, cleaned, dried, and filled with this compound.
-
Weight Determination : The weight of the pycnometer filled with the sample is measured.
-
Density Calculation : The density of this compound is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.
Causality Behind Experimental Choices: The use of a reference substance with a well-known density allows for accurate calibration of the pycnometer's volume. Temperature control is critical as density is temperature-dependent.
Molecular Structure and Physical Property Relationship
The physical properties of this compound are a direct consequence of its molecular structure. The quinoline ring system is planar and aromatic, leading to significant van der Waals interactions between molecules. The presence of the nitrogen atom introduces a dipole moment, contributing to dipole-dipole interactions. The isobutyl group, being a non-polar alkyl chain, adds to the molecule's size and surface area, further increasing the strength of the van der Waals forces. These intermolecular forces must be overcome for the substance to transition from a liquid to a gaseous state, hence the relatively high boiling point.
Caption: Relationship between molecular structure and physical properties.
References
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The Good Scents Company. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]
-
Perflavory. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]
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Neshiel Agrochem Private Limited. (n.d.). 2 Isobutyl Quinoline. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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GIV. (2020, December 23). QUINOLEINE ISOBUTYL 2. Retrieved from [Link]
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ScenTree. (n.d.). Isobutyl quinoline (CAS N° 68198-80-1). Retrieved from [Link]
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Perflavory. (n.d.). isobutyl quinoline, 65442-31-1. Retrieved from [Link]
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Mulberry Chemicals Pvt. Ltd. (n.d.). 2 Isobutyl Quinoline. Retrieved from [Link]
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Givaudan. (n.d.). Isobutyl Quinoline-2. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of 2-Isobutylquinoline
This guide provides a comprehensive overview of the safety protocols and handling precautions for 2-isobutylquinoline, tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard safety data sheet (SDS), this document synthesizes available data to offer a nuanced understanding of the compound's hazard profile, emphasizing the causality behind recommended safety measures to ensure a self-validating system of laboratory practice.
Understanding the Hazard Profile of this compound
This compound is a heterocyclic aromatic compound utilized in various chemical synthesis processes and as a fragrance ingredient.[1] Its safety profile, as presented in publicly available documentation, shows some variability, which necessitates a cautious and well-informed approach to its handling.
GHS Classification: A Tale of Discrepancy
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. However, reports for this compound show inconsistencies. A significant number of reports indicate that the chemical does not meet the criteria for GHS hazard classification.[2] Conversely, other sources classify it as a skin irritant (Category 2) and toxic to aquatic life with long-lasting effects (Chronic aquatic toxicity, Category 2).[3]
This discrepancy may arise from several factors, including the specific isomeric composition of the material being tested (e.g., a reaction mass of 6-sec-butylquinoline and 8-sec-butylquinoline), the presence of impurities, or different data interpretation by suppliers.[3] Given this ambiguity, the most prudent approach is to handle this compound as a potential skin irritant and an environmental hazard.
Physicochemical Properties and Their Safety Implications
A clear understanding of a chemical's physical properties is fundamental to its safe handling.
| Property | Value | Safety Implication |
| Appearance | Colorless to pale yellow liquid[4][5] | Any significant deviation in color may indicate degradation or contamination, warranting a re-evaluation of the material's purity. |
| Odor | Described as earthy, rooty, nutty, woody, and leathery[4][6] | A strong odor indicates that the substance is volatile enough to be inhaled. Handling should be performed in well-ventilated areas to minimize exposure. |
| Boiling Point | 277-278 °C @ 760 mm Hg[4][6] | The high boiling point suggests low volatility at room temperature, but heating the substance will significantly increase vapor concentration.[3] |
| Flash Point | > 93.3 °C (> 200 °F)[7][8] | Classified as a combustible liquid (Class IIIB).[8] While not highly flammable, it can ignite if exposed to an open flame or high temperatures.[7] |
| Solubility | Immiscible with water[7] | Spills on water will spread across the surface.[7] This is a critical consideration for environmental containment. |
Core Safety Protocols: A Risk-Based Approach
The following protocols are designed to mitigate the identified risks associated with this compound, ensuring the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is paramount. The principle of "as low as reasonably practicable" (ALARP) should be applied to exposure.
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent splashes.[3][9]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[3] A lab coat or impervious clothing should be worn to protect the body.[1][9]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be required.[3] However, if aerosols are generated, if the substance is heated, or in the event of a large spill, a full-face respirator with an appropriate organic vapor cartridge should be used.[3][9]
The following diagram illustrates the logical flow for selecting appropriate PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Safe Handling and Storage
Proactive measures during handling and storage are critical for preventing incidents.
-
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ground all equipment to prevent static discharge, which could be an ignition source.[7]
-
Avoid contact with skin and eyes and inhalation of vapors.[3]
-
Keep away from heat, sparks, and open flames.[7]
-
Wash hands thoroughly after handling.[3]
-
-
Storage:
Emergency Preparedness: Response and Mitigation
Despite careful planning, accidental exposures and spills can occur. A well-defined emergency plan is crucial.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7][9] | To remove the individual from the source of exposure and support respiration. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for several minutes. Seek medical attention if irritation develops.[7][9] | To minimize the duration of contact and wash away the chemical, reducing the likelihood of irritation. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[7][9] | To dilute and flush out the chemical, preventing or minimizing damage to the eye. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[7][9] | Inducing vomiting can cause the chemical to enter the lungs, leading to further complications. Rinsing the mouth helps to remove residual chemical. |
Accidental Release Measures
A systematic approach to spill management is essential to protect personnel and the environment.
-
Evacuate and Secure: Immediately evacuate unnecessary personnel from the spill area. Remove all sources of ignition.[7][9]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Prevent the spill from spreading and entering drains or waterways. For large spills, use dikes made of inert material (e.g., sand, earth, vermiculite).[7]
-
Absorb: Use an inert, non-combustible absorbent material to soak up the spill.[7]
-
Collect and Dispose: Collect the absorbed material and place it in a suitable, closed container for hazardous waste disposal.[3][7] Do not return spilled material to the original container.[7]
The following flowchart outlines the decision-making process for handling a this compound spill.
Caption: Spill Response Workflow for this compound.
Toxicological and Environmental Considerations
Toxicity Summary
-
Acute Toxicity: May be harmful if swallowed.[8] The oral LD50 in rats is reported as 1020 mg/kg.[4][6] Data on acute dermal and inhalation toxicity is largely unavailable, which necessitates caution.[7]
-
Skin and Eye Irritation: May cause mild to moderate skin and eye irritation.[3][7][8]
-
Sensitization: Not expected to be a respiratory or skin sensitizer.[2][7]
-
Genotoxicity: Available data suggests that this compound is not genotoxic.[2]
-
Chronic Effects: Prolonged or repeated exposure may lead to dermatitis.[8]
Environmental Fate
This compound is classified as toxic to aquatic life with long-lasting effects by some sources.[3] Therefore, it is imperative to prevent its release into the environment.[3] All waste materials containing this chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7] It should not be allowed to enter drains or waterways.[3]
Conclusion
While this compound may not be classified as a highly hazardous substance by all reporting bodies, a careful and informed approach to its handling is essential. The potential for skin irritation and environmental toxicity, coupled with incomplete toxicological data in some areas, underscores the need for stringent adherence to the safety protocols outlined in this guide. By understanding the rationale behind these precautions, researchers can foster a culture of safety and ensure the integrity of their work and the well-being of their colleagues.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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PCW France. (2020). QUINOLEINE ISOBUTYL 2 - GIV. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-Isobutylquinoline for Scientific Applications
This guide provides an in-depth examination of 2-isobutylquinoline (CAS No. 93-19-6), a significant aroma chemical. While primarily recognized for its potent contributions to perfumery, a thorough understanding of its physicochemical properties, synthesis, analytical characterization, and toxicological profile is essential for researchers, scientists, and professionals in drug development who may encounter this molecule. This document synthesizes current knowledge to offer a holistic and technically grounded perspective.
Molecular Profile and Olfactive Characterization
This compound, with the IUPAC name 2-(2-methylpropyl)quinoline, is a heterocyclic aromatic compound that has carved a niche in the fragrance industry for its distinctive and powerful scent profile. Its character is predominantly leathery and earthy, with complex facets that add depth and tenacity to fragrance compositions.[1][2][3]
Olfactive Description: The odor of this compound is consistently described as a powerful leather-woody scent.[1][3] It possesses a strong earthy and root-like character, reminiscent of vetiver and oakmoss.[1][2][4] This is complemented by nutty, ambery, and tobacco-like undertones.[2][5] Its unique profile distinguishes it from other quinoline isomers, providing a softer, weedy-green nuance.[1] Due to its intensity, it is often used in trace amounts to support moss, root, or patchouli notes, while larger quantities can define a novel fragrance character.[1][6]
Application in Fragrance Science: This molecule is a cornerstone for classic and modern chypre, fougère, and leather-based fragrances.[1][7] It is particularly valued in masculine colognes for its vibrant and intense character.[2][3] Its high tenacity, lasting over 180 hours on a smelling strip, also makes it an excellent fixative, enhancing the longevity of a formulation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 93-19-6 | [3][8] |
| Molecular Formula | C13H15N | [3][9] |
| Molecular Weight | 185.27 g/mol | [3][10] |
| Appearance | Colorless to pale yellow liquid | [1][3][8] |
| Boiling Point | 277-278 °C at 760 mmHg | [8] |
| Flash Point | 111.11 °C (232 °F) TCC | [2][8] |
| Vapor Pressure | 0.0013 mmHg at 20 °C | [2][3][8] |
| log Kow (Octanol/Water Partition Coeff.) | 4.0 | [3] |
| Odor | Leathery, woody, earthy, rooty, nutty | [1][2][3][5] |
| Recommended Use Level | Traces up to 2.0% in fragrance concentrate | [2][3][8] |
Synthesis and Chemical Identity
The primary industrial synthesis of quinolines, including this compound, is achieved through the Skraup synthesis.[10] This method involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid.[10] The sulfuric acid acts as both a catalyst and a dehydrating agent.
Workflow for Skraup Synthesis of Quinolines
Caption: Generalized workflow of the Skraup synthesis for producing quinoline derivatives.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like aroma chemicals.
Standard Operating Procedure: GC-MS Analysis
This protocol outlines a typical method for the qualitative and quantitative analysis of a this compound sample.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 10 mL of a suitable solvent (e.g., ethanol or hexane) in a volumetric flask to create a 1 mg/mL stock solution.
- Prepare a working standard by diluting the stock solution to a concentration of approximately 100 µg/mL.
2. Instrument Configuration (Typical Parameters):
- Gas Chromatograph (GC):
- Injector: Split/Splitless, 250 °C, Split ratio 50:1.
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
- Mass Spectrometer (MS):
- Ion Source: Electron Ionization (EI), 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC).
- Identify the peak corresponding to this compound by its retention time.
- Confirm identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion (M+) should be observed at m/z 185.
- Quantify purity by calculating the peak area percentage relative to the total area of all peaks in the chromatogram.
GC-MS Analytical Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of a fragrance ingredient.
Toxicological and Safety Assessment
A robust safety assessment is paramount for any ingredient intended for consumer or research applications.
Genotoxicity: Target data have shown that this compound is not genotoxic.[9]
Systemic Toxicity: The repeated dose, reproductive, and local respiratory toxicity have been evaluated using the Threshold of Toxicological Concern (TTC) approach for a Cramer Class III material. The exposure to this compound is below the established TTC values, indicating a low risk for these endpoints under current use levels.[9]
Dermal Effects:
-
Sensitization: Data from a read-across analog, quinoline (CAS No. 91-22-5), indicate no safety concerns for skin sensitization under the current declared levels of use.[9]
-
Photo-Toxicity: Based on UV/Vis spectral data and other available information, this compound is not considered photoirritating or photoallergenic.[9]
Acute Toxicity: The oral LD50 in rats is reported as 1020 mg/kg, suggesting moderate acute toxicity via ingestion.[2]
Regulatory Standing:
-
GHS Classification: The majority of notifications to the ECHA C&L Inventory report that this compound does not meet the criteria for GHS hazard classification.[9] However, some older sources may list it as an irritant (R 36/37/38).[2][8] It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier.[11][12]
-
IFRA Standards: The International Fragrance Association (IFRA) has established standards for its use. The 49th Amendment recommended a usage level up to 2.0% in the final fragrance concentrate.[2] The 51st amendment indicates no restriction for category 4 products.[1]
Protocol: Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a standard clinical method to assess the skin sensitization potential of a substance.
1. Panel Recruitment:
- Recruit a panel of 50-100 healthy adult volunteers with no known history of skin disease.
- Obtain informed consent from all participants.
2. Material Preparation:
- Prepare the test material (this compound) at a suitable, non-irritating concentration in a relevant vehicle (e.g., petrolatum or ethanol), determined from prior irritation screening.
3. Induction Phase (3 weeks):
- Apply an occlusive patch containing the test material to the same site on the upper back or arm of each subject.
- Patches are applied three times per week (e.g., Monday, Wednesday, Friday) for three consecutive weeks (9 applications total).
- Each patch is removed by the technician after 24 hours, and the site is graded for any reaction (e.g., erythema, edema) before the next patch is applied.
4. Rest Phase (2 weeks):
- A 2-week rest period with no patch applications follows the induction phase. This allows for the development of any delayed-type hypersensitivity.
5. Challenge Phase:
- Following the rest period, apply a challenge patch with the test material to a naive skin site (previously untreated).
- Apply a control patch with the vehicle only to an adjacent naive site.
- Remove patches after 24 hours and grade the sites for reactions at 24, 48, and 72 hours post-application.
6. Interpretation:
- A reaction at the challenge site in the absence of a reaction at the control site is indicative of sensitization. The number of subjects showing a positive reaction determines the sensitization potential.
HRIPT Workflow Diagram
Caption: The sequential phases of a Human Repeat Insult Patch Test (HRIPT).
Environmental Profile and Considerations
For modern chemical development, understanding the environmental fate of a compound is non-negotiable.
Persistence, Bioaccumulation, and Toxicity (PBT): According to IFRA Environmental Standards, this compound has been determined not to be Persistent, Bioaccumulative, or Toxic (PBT).[9]
Environmental Risk Assessment: The environmental risk is evaluated by calculating a risk quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No Effect Concentration (PNEC). For this compound, the RQs based on its current volume of use in Europe and North America are less than 1, suggesting a low environmental risk.[9]
Biodegradability: The environmental persistence of a chemical is largely determined by its biodegradability. Standardized tests, such as those outlined by the OECD (e.g., OECD 301 for Ready Biodegradability), are used to assess the breakdown of organic matter by microorganisms.[3] While specific biodegradability data for this compound is not detailed in the provided results, its non-PBT status implies it does not persist indefinitely in the environment. Further investigation into specific environmental fate and metabolism studies, such as those guided by OECD protocols for hydrolysis (OECD 111), soil transformation (OECD 307), and phototransformation (OECD 316), would provide a complete picture.[13][14]
Conclusion and Future Directions for Research
This compound is a well-characterized aroma chemical with a distinct and valuable olfactive profile. Its synthesis is established, and its toxicological and environmental profiles have been assessed to be safe under current conditions of use. For the research and drug development community, it serves as an example of a specialized chemical with a defined application.
While its primary role is in fragrance, its quinoline core is a common scaffold in medicinal chemistry. Therefore, professionals in drug development should be aware of such molecules that may appear as intermediates, impurities, or environmental contaminants. Future research could focus on a more detailed elucidation of its metabolic pathways in mammalian systems and further characterization of its interaction with biological receptors, which could provide insights beyond its olfactive properties.
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The Synthetic Versatility and Functional Diversity of 2-Alkylquinolines: A Technical Guide
Introduction: The Enduring Significance of the 2-Alkylquinoline Scaffold
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone of medicinal chemistry and materials science.[1][2][3] Its rigid, planar structure and unique electronic properties make it a "privileged scaffold," a recurring motif in a vast array of biologically active compounds and functional materials.[1] Among the diverse family of quinoline derivatives, those bearing an alkyl substituent at the 2-position hold particular importance. This seemingly simple modification profoundly influences the molecule's physicochemical properties, leading to a broad spectrum of applications, from potent pharmaceuticals to critical intercellular signaling molecules in the microbial world.[4][5]
This in-depth technical guide provides a comprehensive overview of the synthesis and applications of 2-alkylquinolines. We will delve into the mechanistic intricacies of classical and modern synthetic methodologies, offering field-proven insights into experimental design and execution. Furthermore, we will explore the diverse functional roles of these molecules, highlighting their impact on drug discovery and our understanding of complex biological systems. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of the 2-alkylquinoline scaffold.
Part 1: Core Synthetic Strategies for 2-Alkylquinoline Construction
The synthesis of the quinoline ring system has been a subject of intense investigation for over a century, leading to the development of numerous named reactions that remain relevant today.[3][6] Concurrently, the relentless pursuit of efficiency, selectivity, and sustainability has driven the emergence of powerful modern synthetic techniques.
Classical Named Reactions: The Foundation of Quinoline Synthesis
These time-honored methods provide versatile and reliable pathways to a wide range of quinoline derivatives. Understanding their mechanisms is crucial for rational substrate selection and reaction optimization.
First reported by Paul Friedländer in 1882, this reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[7][8][9][10] The operational simplicity and ready availability of starting materials make the Friedländer synthesis a cornerstone of quinoline chemistry.[8]
Mechanism Deep Dive: The reaction proceeds via an initial aldol condensation between the two carbonyl-containing starting materials to form an α,β-unsaturated carbonyl compound.[7] This is followed by an intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the carbonyl carbon, and subsequent dehydration to yield the aromatic quinoline ring.[7] The choice of an acid or base catalyst is critical; it promotes either the initial condensation or the subsequent cyclization and dehydration steps.[8]
Experimental Protocol: Synthesis of a Substituted 2-Alkylquinoline via a Nafion-Mediated Friedländer Reaction [11]
This protocol highlights a modern, environmentally friendly approach using a reusable solid acid catalyst under microwave irradiation.
-
Reactant Preparation: In a microwave process vial, combine the 2-aminoaryl ketone (1.0 mmol), the β-keto ester (1.2 mmol), and Nafion NR50 (10 mol%).
-
Solvent Addition: Add ethanol (3.0 mL) as the solvent.
-
Microwave Irradiation: Seal the vial and subject the reaction mixture to microwave irradiation at 120°C for the specified time (typically 10-30 minutes, monitored by TLC).
-
Work-up and Isolation: After cooling, filter the reaction mixture to recover the Nafion catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-alkylquinoline.
Logical Workflow: Friedländer Synthesis
Caption: Workflow of the Friedländer Synthesis.
Also known as the Skraup-Doebner-von Miller synthesis, this reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2] It is a highly versatile method for preparing a wide range of substituted quinolines.[2][12]
Mechanism Deep Dive: The reaction is believed to proceed via a 1,4-addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl compound.[12] This is followed by an acid-catalyzed cyclization and subsequent oxidation to yield the aromatic quinoline. An oxidant, which can be an external reagent or even another molecule of the Schiff base intermediate, is required for the final aromatization step.[12]
Experimental Protocol: General Procedure for the Doebner-von Miller Reaction [2]
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser, add the aniline (1.0 equiv) and the α,β-unsaturated ketone or aldehyde (1.2 equiv).
-
Acid Catalyst and Oxidant: Carefully add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, as the catalyst. An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride) is also added.
-
Reaction Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
Neutralization and Extraction: After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Logical Workflow: Doebner-von Miller Reaction
Caption: Workflow of the Doebner-von Miller Reaction.
The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[6][13]
Mechanism Deep Dive: The reaction begins with the formation of a Schiff base (enamine) intermediate from the condensation of the aniline and the β-diketone, with the elimination of water.[13][14] This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, which is the rate-determining step.[13] A subsequent dehydration step yields the final 2,4-disubstituted quinoline product.[13] Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[14]
Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline via Combes Synthesis [14]
-
Reactant Mixing: In a suitable reaction vessel, combine m-chloroaniline (1.0 equiv) and acetylacetone (a β-diketone, 1.1 equiv).
-
Acid Catalysis and Heating: Add concentrated sulfuric acid as the catalyst and heat the mixture. The reaction is typically carried out at an elevated temperature to drive the condensation and cyclization.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dimethyl-7-chloroquinoline.
Logical Workflow: Combes Quinoline Synthesis
Caption: Workflow of the Combes Quinoline Synthesis.
Modern Synthetic Approaches: Advancing Efficiency and Scope
While classical methods are robust, modern organic synthesis has introduced a plethora of new catalytic systems that offer milder reaction conditions, broader substrate scope, and improved sustainability.
In a push towards more sustainable and cost-effective chemistry, numerous metal-free approaches to quinoline synthesis have been developed.[15] These reactions often utilize organocatalysts or reagents like iodine to promote the desired transformations.[15] A notable example is the tandem cyclization of 2-methylquinolines with 2-styrylanilines, which avoids the need for transition metals and offers good functional group tolerance.[15]
Part 2: The Multifaceted Applications of 2-Alkylquinolines
The structural and electronic properties of 2-alkylquinolines make them highly valuable in a range of scientific and technological fields.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The quinoline core is a well-established pharmacophore, and the introduction of a 2-alkyl group can significantly enhance biological activity.[1][18][19]
Antimicrobial Activity: 2-Alkyl-4-quinolones (AQs) and their N-oxides, first isolated from Pseudomonas aeruginosa, exhibit potent antibiotic activity, particularly against Gram-positive bacteria.[4] Some naturally occurring and synthetic 2-alkylquinolones have also demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][20] For example, 2-n-pentyl-4-quinolone has shown activity against Staphylococcus aureus and Vibrio species.[4]
Table 1: Selected 2-Alkylquinolones and their Antimicrobial Activity
| Compound | Alkyl Chain | Target Organism(s) | Reported Activity (e.g., MIC) | Reference |
| 2-Heptyl-4-quinolone (HHQ) | C7 | Gram-positive & Gram-negative bacteria | Bacteriostatic | [21] |
| 2-Nonyl-4-quinolone (NHQ) | C9 | Gram-positive bacteria | Potent antibiotic | [4] |
| N-heptyl-9-t-Bu-quinolonopyrone | C7 (with modifications) | MRSA, Enterococcus spp. | MIC ≤ 2 µg/mL | [20] |
Anticancer, Antimalarial, and Other Therapeutic Applications: The quinoline scaffold is present in numerous anticancer, anti-inflammatory, and antiviral drugs.[1] The 2-alkyl substitution pattern can be tailored to optimize activity against specific targets. For instance, quinolone derivatives are being investigated as inhibitors of the mitochondrial respiratory chain, a target for antimicrobial and antimalarial agents.[18]
Bacterial Signaling: The Language of Quorum Sensing
Perhaps one of the most fascinating roles of 2-alkylquinolines is their function as signaling molecules in bacterial communication, a process known as quorum sensing (QS). In the opportunistic pathogen Pseudomonas aeruginosa, 2-alkyl-4-quinolones (AQs) play a crucial role in regulating virulence gene expression and biofilm formation.[4][5][22]
The PQS Signaling System: A key player in this system is 2-heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas Quinolone Signal (PQS).[4][22] PQS, along with its precursor 2-heptyl-4-quinolone (HHQ), acts as an intercellular signal that coordinates the behavior of the bacterial population.[21][22] This signaling system controls the production of various virulence factors, including elastase, pyocyanin, and rhamnolipids.[4]
Signaling Pathway: PQS Quorum Sensing in P. aeruginosa
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Methodological & Application
The Modern Skraup Synthesis: A Detailed Protocol for the Preparation of 2-Substituted Quinolines
Introduction: Reimagining a Classic for Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds, including the seminal antimalarial drug, quinine.[1] The Skraup synthesis, first reported in 1880, represents the classical approach to this vital heterocyclic system.[2] In its archetypal form, the reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2] However, this traditional method is notoriously vigorous and often difficult to control, limiting its broader applications.[3]
For the targeted synthesis of quinolines with substituents at the 2-position—a common motif in pharmacologically active molecules—the Doebner-von Miller modification of the Skraup reaction is the preferred and more versatile methodology.[4][5] This approach replaces glycerol with α,β-unsaturated aldehydes or ketones, allowing for the introduction of various alkyl or aryl groups at the 2-position of the quinoline ring.[4] This guide provides an in-depth protocol for the synthesis of 2-substituted quinolines, grounded in the Doebner-von Miller variation. We will delve into the mechanistic rationale behind the procedural choices, offer a detailed, field-proven experimental protocol, and address common challenges to ensure reproducible and safe execution in a research and development setting.
Mechanistic Underpinnings: The "Why" Behind the Protocol
Understanding the reaction mechanism is paramount for troubleshooting and adapting the protocol to new substrates. The Doebner-von Miller reaction is believed to proceed through a sophisticated fragmentation-recombination pathway.[6][7] This modern interpretation explains the formation of the final product and informs the procedural steps designed to maximize yield and minimize byproducts.
The key mechanistic steps are as follows:
-
Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[8]
-
Fragmentation: The resulting adduct can then fragment into an imine and a saturated carbonyl compound.[8]
-
Recombination: These fragments subsequently recombine via an aldol-type condensation to form a new, larger α,β-unsaturated imine.[8]
-
Cyclization: This newly formed imine undergoes an intramolecular electrophilic aromatic substitution, closing the ring to form a dihydroquinoline intermediate.[8]
-
Aromatization: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline.[8] An external oxidizing agent is sometimes required, though often an intermediate anil or the α,β-unsaturated carbonyl itself can serve this purpose.[8]
This mechanism elegantly explains why the slow and controlled addition of the α,β-unsaturated carbonyl is critical. By maintaining a low concentration of this reagent, the competing acid-catalyzed polymerization, a primary source of tar formation, is significantly suppressed.[9][10]
Visualizing the Workflow: A Step-by-Step Overview
The following diagram illustrates the general workflow for the synthesis of 2-substituted quinolines via the Doebner-von Miller reaction.
Caption: General workflow for the Doebner-von Miller synthesis.
Detailed Experimental Protocol: Synthesis of 2-Methylquinoline
This protocol provides a robust method for the synthesis of 2-methylquinoline (quinaldine) from aniline and crotonaldehyde. It is designed to be a self-validating system by incorporating measures to control common side reactions.
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (concentrated)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
Addition funnel
Safety Precautions:
-
Corrosive and Toxic Reagents: This reaction involves strong acids (HCl) and toxic organic compounds (aniline, crotonaldehyde, toluene). All operations must be conducted in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Exothermic Reaction: The reaction can be exothermic. Be prepared to cool the reaction vessel if necessary. The slow addition of the carbonyl compound is a key safety and procedural control.[9]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1.0 equivalent of aniline and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Preparation of Carbonyl Solution: In a separate addition funnel, dissolve 1.2 equivalents of crotonaldehyde in toluene. The use of a biphasic system, with the carbonyl compound in an organic solvent, is a critical step to minimize its acid-catalyzed polymerization in the aqueous phase.[5]
-
Controlled Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours. This slow addition maintains a low concentration of the aldehyde, favoring the desired reaction over tar formation.[9]
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up - Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. This step is crucial to liberate the free quinoline base for extraction.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. For volatile quinolines like 2-methylquinoline, steam distillation is also a highly effective and classical purification method to separate the product from non-volatile tars.[1][11]
Troubleshooting and Optimization
| Problem | Symptom | Root Cause & Rationale | Troubleshooting Steps |
| Low Yield / Tar Formation | The reaction mixture becomes a thick, dark, intractable tar. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl is the most common side reaction.[10] | Employ a Biphasic System: As in the protocol, dissolving the carbonyl in a non-miscible solvent like toluene sequesters it from the acidic aqueous phase.[5]Slow Addition: Maintain a low concentration of the carbonyl compound.[9]Optimize Acid: While strong acid is needed, excessively harsh conditions accelerate tarring. Consider screening different Brønsted or milder Lewis acids (e.g., ZnCl₂, SnCl₄).[10] |
| Incomplete Reaction | Significant amount of starting aniline remains after the reflux period. | Insufficient reaction time or temperature. The reactivity of the aniline can be a factor; electron-withdrawing groups on the aniline can slow the reaction. | Increase Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed.Increase Temperature: If using a lower boiling solvent system, consider switching to a higher boiling one, but be mindful of increased tar formation. |
| Formation of Dihydroquinoline Byproducts | The final product is contaminated with partially hydrogenated quinolines. | The final step of the reaction is an oxidation. If the oxidizing agent is inefficient or insufficient, the dihydroquinoline intermediate may be isolated. | Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent if one is explicitly added. In many cases, the α,β-unsaturated carbonyl or an anil intermediate acts as the oxidant; ensuring a slight excess of the carbonyl can help.[8]Post-Reaction Oxidation: If dihydroquinolines are isolated, they can be oxidized in a separate step using reagents like manganese dioxide (MnO₂) or DDQ.[10] |
Data Summary: Representative Yields
The Doebner-von Miller reaction is versatile, but yields can be substrate-dependent. The following table provides illustrative data on how reactant structure and reaction conditions can influence the outcome.
| Aniline | α,β-Unsaturated Carbonyl | Acid Catalyst | Yield (%) | Reference |
| Aniline | Crotonaldehyde | HCl | 30-40 (in homogenous aqueous solution) | [10] |
| Aniline | Crotonaldehyde | HCl/Toluene (biphasic) | >60 (illustrative improvement) | [5] |
| 4-Isopropylaniline | Pulegone | Acid Catalyst | Not specified, used for mechanistic study | [6] |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | Low (2% of intermediate) | [3] |
| 4-Aminophenol | γ-Aryl-β,γ-unsaturated α-ketoester | TFA | 79 | [3] |
Conclusion: A Versatile Tool for Modern Synthesis
The Skraup synthesis, particularly through its more controllable Doebner-von Miller variant, remains a powerful and relevant method for constructing the quinoline core. By understanding the underlying fragmentation-recombination mechanism, researchers can make informed decisions to mitigate common side reactions like tar formation. The protocol detailed herein, with its emphasis on a biphasic solvent system and controlled reagent addition, provides a robust framework for the successful synthesis of 2-substituted quinolines. This approach, which balances classical chemical principles with modern mechanistic understanding, is an invaluable tool for professionals in drug discovery and materials science, enabling the efficient and scalable production of this critical heterocyclic scaffold.
References
- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
- BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). [Video]. YouTube.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.).
- Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2005, October 1).
- Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). MDPI.
- Steam distill
- Purification method of 2-methyl quinoline. (n.d.).
- Purification by Steam distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab.
- What is the complete procedure for Doebner-von miller reaction ? (2018, July 17).
- Steam Distillation- Methods of Purification of Organic Compounds. (2021, October 8). [Video]. YouTube.
- Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. (n.d.).
- Skraup reaction. (n.d.). Wikipedia.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006, February 17). PubMed.
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- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Alternative Synthetic Routes to 2-Isobutylquinoline: A Detailed Guide for Researchers
Introduction: The Significance of 2-Isobutylquinoline
This compound is a fascinating heterocyclic compound with a distinct olfactory profile, often described as leathery, earthy, and green. This unique aromatic character has cemented its importance in the fragrance and flavor industry, where it imparts complexity and a robust base note to many formulations. Beyond its sensory applications, the quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The development of efficient and versatile synthetic routes to access specific quinoline derivatives like this compound is therefore of considerable interest to researchers in both industrial and academic settings.
This application note provides a comprehensive overview of alternative synthetic strategies for the preparation of this compound. Moving beyond a single method, we will explore the mechanistic underpinnings, practical advantages, and limitations of several classical and modern synthetic approaches. Detailed, step-by-step protocols are provided to serve as a practical guide for laboratory synthesis, alongside comparative data to aid in the selection of the most suitable route for a given research objective.
Route 1: The Doebner-von Miller Reaction: A Classic Approach to 2-Alkylquinolines
The Doebner-von Miller reaction is a venerable and highly effective method for the synthesis of quinolines, proceeding through the acid-catalyzed reaction of an aniline with an α,β-unsaturated aldehyde or ketone.[1] This approach is particularly well-suited for the synthesis of 2-alkyl substituted quinolines. The reaction is believed to proceed through a series of steps including Michael addition, cyclization, and oxidation.[2]
Causality Behind Experimental Choices: The use of a strong acid, such as hydrochloric acid, is crucial for catalyzing both the initial Michael addition and the subsequent intramolecular cyclization. The in situ formation of the α,β-unsaturated aldehyde from the aldol condensation of an aliphatic aldehyde is a common variation. An oxidizing agent, which can be one of the reaction intermediates or an external additive, is required for the final aromatization to the quinoline ring system.
Visualizing the Doebner-von Miller Pathway
Caption: General workflow for the Doebner-von Miller synthesis of this compound.
Experimental Protocol: Doebner-von Miller Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2-alkylquinolines.[3]
Materials:
-
Aniline
-
Isovaleraldehyde (3-methylbutanal)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq.) and concentrated hydrochloric acid (3.0 eq.). Heat the mixture to 95-100 °C with vigorous stirring.
-
Addition of Aldehyde: In a separate addition funnel, dissolve isovaleraldehyde (2.2 eq.) in toluene. Add this solution dropwise to the hot aniline hydrochloride mixture over a period of 2-3 hours. The reaction is exothermic and the temperature should be carefully monitored.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at 95-100 °C for an additional 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Route 2: The Friedländer Annulation: A Convergent Approach
The Friedländer synthesis is a straightforward and versatile method for constructing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone).[4] For the synthesis of this compound, this would involve the reaction of 2-aminobenzaldehyde with methyl isobutyl ketone.
Causality Behind Experimental Choices: This reaction can be catalyzed by either acid or base.[5] Base catalysis, using reagents like potassium hydroxide or sodium ethoxide, promotes the initial aldol-type condensation between the two carbonyl compounds. The subsequent intramolecular cyclization (formation of a Schiff base) and dehydration leads to the aromatic quinoline ring. The choice of a high-boiling point solvent like ethanol allows for the reaction to be conducted at reflux to ensure a reasonable reaction rate.
Visualizing the Friedländer Annulation Pathway
Caption: General workflow for the Friedländer synthesis of this compound.
Experimental Protocol: Friedländer Synthesis of this compound
Materials:
-
2-Aminobenzaldehyde
-
Methyl Isobutyl Ketone (4-methyl-2-pentanone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl, for neutralization)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq.) and methyl isobutyl ketone (1.2 eq.) in ethanol.
-
Addition of Base: Add a catalytic amount of potassium hydroxide (0.2 eq.) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Route 3: Modern Approaches - Transition-Metal Catalyzed Synthesis
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinolines.[6] Copper and palladium-catalyzed reactions offer alternative routes that can provide high yields and functional group tolerance, often under milder conditions than classical methods.
A. Copper-Catalyzed Aerobic Oxidative Annulation
A notable modern approach involves the copper-catalyzed aerobic oxidative annulation of anilines and aldehydes.[7] This method allows for the direct synthesis of substituted quinolines from readily available starting materials, with air serving as the oxidant.
Causality Behind Experimental Choices: A copper salt, such as CuBr, acts as the catalyst for the C-H functionalization and C-C/C-N bond formation cascade. An acid co-catalyst is often employed to facilitate the reaction. The use of a high-boiling polar aprotic solvent like DMSO is beneficial for solubilizing the reactants and catalyst, and for achieving the required reaction temperature. Air (oxygen) is a green and readily available oxidant for the final aromatization step.
Visualizing the Copper-Catalyzed Pathway
Caption: A plausible pathway for the copper-catalyzed synthesis of this compound.
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is a general representation based on similar copper-catalyzed quinoline syntheses.[7]
Materials:
-
Aniline
-
Isovaleraldehyde
-
Acetaldehyde (or a precursor)
-
Copper(I) Bromide (CuBr)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a reaction vessel, add aniline (1.0 eq.), isovaleraldehyde (1.2 eq.), acetaldehyde (1.5 eq.), CuBr (10 mol%), and CF₃SO₃H (20 mol%) in DMSO.
-
Reaction Conditions: Heat the mixture to 110 °C under an air atmosphere (e.g., using a balloon filled with air) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the residue by column chromatography on silica gel to afford this compound.
Data Presentation: A Comparative Overview
The choice of synthetic route often depends on factors such as starting material availability, desired yield, reaction conditions, and scalability. The following table provides a qualitative and quantitative comparison of the discussed methods.
| Synthetic Route | Starting Materials | Typical Conditions | Advantages | Disadvantages | Reported Yield Range |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehydes/ketones (or precursors) | Strong acid (e.g., HCl, H₂SO₄), heat | Readily available starting materials, good for 2-alkylquinolines.[1] | Harsh conditions, potential for polymerization and side products.[3] | 40-70% |
| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, active methylene compound | Acid or base catalysis, heat | Convergent, often high yielding, good for polysubstituted quinolines.[4] | Substituted 2-aminoaryl carbonyls can be challenging to prepare. | 60-95% |
| Copper-Catalyzed Annulation | Aniline, aldehydes | Cu(I) or Cu(II) catalyst, oxidant (air), heat | Milder conditions, use of air as a green oxidant, readily available starting materials.[7] | May require catalyst and ligand optimization, potential for metal contamination. | 50-90% |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction scale.
Conclusion
The synthesis of this compound can be approached through a variety of robust and adaptable methods. The classical Doebner-von Miller and Friedländer reactions remain highly relevant and effective, particularly when starting materials are readily accessible. For researchers seeking milder conditions and embracing the principles of green chemistry, modern transition-metal catalyzed methods, such as the copper-catalyzed aerobic annulation, offer compelling alternatives.
The choice of the optimal synthetic route will ultimately be guided by the specific constraints and goals of the research project, including the desired scale, purity requirements, and available resources. The protocols and comparative data presented in this application note are intended to provide a solid foundation for the successful laboratory synthesis of this compound and its derivatives.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
MDPI. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
-
RSC Publishing. (2009). A simple and convenient copper-catalyzed tandem synthesis of quinoline-2-carboxylates at room temperature. Available at: [Link]
-
Organic Chemistry Portal. (2013). Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization. Available at: [Link]
-
YouTube. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism. Available at: [Link]
-
MDPI. (2024, July 26). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace). Available at: [Link]
-
PubMed. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Available at: [Link]
-
ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]
Sources
- 1. Copper(i)-catalyzed tandem synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. iipseries.org [iipseries.org]
- 3. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline synthesis [organic-chemistry.org]
- 7. Aerobic Synthesis of Substituted Quinoline from Aldehyde and Aniline: Copper-Catalyzed Intermolecular C-H Active and C-C Formative Cyclization [organic-chemistry.org]
Application Note: High-Purity Isolation of 2-Isobutylquinoline via Automated Flash Column Chromatography
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 2-isobutylquinoline from a crude synthetic mixture using automated flash column chromatography. This compound is a key fragrance and flavor intermediate, and its purity is critical for final product quality.[1] This guide details the methodology from initial thin-layer chromatography (TLC) method development to the final isolation of the purified compound, emphasizing the scientific rationale behind each procedural step to ensure reproducibility and high-purity outcomes.
Introduction and Scientific Principle
This compound is a substituted quinoline, a class of N-heterocyclic aromatic compounds. Its structure consists of a moderately polar quinoline core and a non-polar isobutyl side chain. This amphipathic nature makes it an ideal candidate for purification by normal-phase chromatography.
The principle of separation is based on the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.[2] Non-polar impurities will have a weak affinity for the silica and will elute quickly with a non-polar solvent. This compound, with its moderately polar nitrogen-containing ring, will interact more strongly with the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), the target compound can be selectively desorbed and eluted from the column, leaving more polar impurities adsorbed on the stationary phase.
A critical challenge in the chromatography of quinolines and other basic compounds on standard silica gel is the potential for peak tailing.[3] The slightly acidic nature of silica gel can lead to strong, sometimes irreversible, interactions with the basic nitrogen atom.[3] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is added to the mobile phase. The TEA competitively binds to the acidic silanol groups on the silica surface, preventing the analyte from tailing and resulting in sharp, symmetrical peaks.[4]
Materials and Reagents
| Equipment | Reagents & Chemicals | Consumables |
| Automated Flash Chromatography System | Crude this compound (>90% purity) | Pre-packed Silica Gel Flash Column (e.g., 40g) |
| Rotary Evaporator | Silica Gel 60 F254 TLC Plates | Glass Test Tubes for Fraction Collection |
| UV Lamp (254 nm) | n-Hexane (HPLC Grade) | Glass Capillary Tubes for TLC Spotting |
| Fume Hood | Ethyl Acetate (HPLC Grade) | 500 mL Erlenmeyer Flasks |
| Analytical Balance | Triethylamine (TEA, >99%) | Syringe Filters (0.45 µm, PTFE) |
| Glass Vials | Dichloromethane (DCM, HPLC Grade) | |
| Magnetic Stirrer & Stir Bars |
Safety Precautions: this compound is irritating to the eyes, respiratory system, and skin.[5][6] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
Experimental Protocol
This protocol is divided into two key stages: preliminary analysis by Thin-Layer Chromatography (TLC) to determine the optimal solvent system, followed by the large-scale purification using flash chromatography.
Stage 1: TLC Method Development
The goal of this stage is to find a mobile phase composition that provides good separation between this compound and its impurities, with a target Retention Factor (Rf) of ~0.3-0.4 for the desired compound.
Protocol:
-
Prepare TLC Eluent: Prepare small batches (20 mL) of n-Hexane and Ethyl Acetate mixtures in varying ratios (e.g., 95:5, 90:10, 85:15). To each mixture, add 0.5% v/v triethylamine (e.g., 100 µL of TEA for 20 mL of eluent).
-
Prepare Sample: Dissolve a small amount of the crude this compound in dichloromethane (DCM).
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved crude sample onto the baseline of a silica gel TLC plate.[4]
-
Develop the Plate: Place the spotted plate into a TLC chamber containing the prepared eluent. Ensure the solvent level is below the baseline.[4] Allow the solvent to ascend the plate until it is ~1 cm from the top.[4]
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.[9] Aromatic compounds like quinoline are typically UV-active.[3]
-
Analyze and Optimize: Calculate the Rf value for the main spot (Rf = distance traveled by spot / distance traveled by solvent).[4] Adjust the eluent polarity until the main spot has an Rf between 0.3 and 0.4. This range typically translates well to column chromatography, ensuring good separation without excessively long run times.
| Parameter | Description | Target Value |
| Stationary Phase | Silica Gel 60 F254 | - |
| Mobile Phase | n-Hexane:Ethyl Acetate with 0.5% TEA | System that gives Rf below |
| Target Rf | Retention Factor for this compound | 0.3 - 0.4 |
Stage 2: Flash Column Chromatography Purification
This stage uses the optimized solvent system from TLC to perform a preparative-scale separation.
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Protocol:
-
Prepare Mobile Phases: Based on the optimal TLC conditions (e.g., 90:10 Hex:EtOAc), prepare two solvent reservoirs:
-
Mobile Phase A: n-Hexane with 0.5% TEA.
-
Mobile Phase B: Ethyl Acetate with 0.5% TEA.
-
-
Prepare the Sample: Dissolve the crude this compound (e.g., 1-2 g) in a minimal amount of DCM. For optimal loading, adsorb this solution onto a small amount of silica gel (~2-3x the sample weight), then evaporate the DCM to dryness to create a dry-loaded sample.
-
Set up the System: Install the appropriate size silica gel column on the flash system.
-
Equilibrate the Column: Flush the column with 2-3 column volumes of Mobile Phase A.
-
Load the Sample: Introduce the dry-loaded sample to the top of the column.
-
Elute and Collect Fractions: Begin the elution process. A typical gradient might be:
-
Isocratic Hold: Hold at 0% B for 2 column volumes to elute very non-polar impurities.
-
Linear Gradient: Ramp from 0% to 20% B over 10-15 column volumes. This gradient should be centered around the percentage of ethyl acetate determined during TLC.
-
Flush: Ramp to 100% B to elute any remaining highly polar compounds.
-
Continuously monitor the eluent with the system's UV detector (e.g., at 254 nm and 313 nm) and collect fractions.[10]
-
-
Monitor Fractions by TLC: Spot alternating fractions onto a TLC plate. Develop the plate using the same mobile phase as the column elution.
-
Combine and Concentrate: Identify the fractions containing only the pure this compound spot (with the correct Rf value). Combine these fractions in a round-bottom flask.
-
Isolate Product: Remove the solvents using a rotary evaporator to yield the purified this compound as a colorless to pale yellow liquid.[11]
Troubleshooting
| Problem | Possible Cause | Solution |
| Peak Tailing/Streaking | Insufficient basic modifier; acidic impurities in sample. | Increase TEA concentration to 1-2%. Ensure crude sample is neutralized if necessary.[4] |
| Poor Separation | Inappropriate gradient; column overloading. | Adjust the gradient to be shallower around the elution point of the target. Reduce the amount of crude sample loaded onto the column. |
| Compound Won't Elute | Mobile phase is not polar enough. | Increase the final concentration of the more polar solvent (Ethyl Acetate) in the gradient.[4] |
| Compound Elutes Too Fast | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the percentage of the non-polar solvent (Hexane).[4] |
Conclusion
This application note outlines a robust and reliable method for the purification of this compound using automated flash chromatography. The key to a successful separation lies in the systematic preliminary work using TLC to define the optimal mobile phase conditions and the inclusion of a basic modifier like triethylamine to ensure sharp, symmetrical peaks. This protocol provides researchers and drug development professionals with a validated starting point for obtaining high-purity this compound essential for its applications in fragrance and chemical synthesis.
References
-
The Good Scents Company. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]
-
Perflavory. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]
-
International Flavors & Fragrances. (2019). ISO BUTYL QUINOLINE - SAFETY DATA SHEET. Retrieved from [Link]
-
Slideshare. (n.d.). Analysis of quinine preparations by Minlab based TLC. Retrieved from [Link]
-
Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1011(1-2), 55-65. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
-
ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. Retrieved from [Link]
-
Phenomenex. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Retrieved from [Link]
-
PCW France. (2020). QUINOLEINE ISOBUTYL 2 - GIV.. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace). Retrieved from [Link]
-
Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]
-
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]
-
PubMed. (2010). Mobile phase selection for the combined use of liquid chromatography-inductively coupled plasma mass spectrometry and electrospray ionisation mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Givaudan. (n.d.). Isobutyl Quinoline-2. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. 2-isobutyl quinoline, 93-19-6 [perflavory.com]
- 7. echemi.com [echemi.com]
- 8. finefrag.com [finefrag.com]
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- 11. directpcw.com [directpcw.com]
GC-MS Analysis for the Definitive Characterization of 2-Isobutylquinoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutylquinoline (CAS No. 93-19-6) is a significant aroma chemical, prized in the fragrance industry for its powerful and persistent leathery, woody, and earthy notes.[1][2][3] It is a key component in classic chypre and modern masculine fragrances, where it imparts depth and a distinctive character.[1][4] Given its potent olfactory properties, ensuring the purity and unambiguous identification of this compound is paramount for quality control in raw material sourcing and for consistency in final fragrance formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold-standard analytical technique for the characterization of volatile and semi-volatile compounds like this compound.[5][6] This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, providing information on both the retention time and the unique mass fragmentation pattern of the analyte. This application note provides a comprehensive, field-proven protocol for the analysis of this compound, moving from sample preparation to data interpretation, and explains the scientific rationale behind each critical step.
Part I: Sample Preparation Protocol: The Foundation of Accurate Analysis
Principle: The objective of sample preparation is to produce a clean, homogeneous sample in a suitable volatile solvent at a concentration appropriate for GC-MS analysis. This crucial first step prevents contamination of the GC inlet and column, avoids detector saturation, and ensures reproducible results.[7][8]
Materials:
-
Solvent: HPLC-grade Dichloromethane or Hexane. These are volatile organic solvents that will not interfere with the analysis.[5]
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined caps. Glass is essential to prevent leaching of plasticizers.[8]
-
Filters: 0.22 µm PTFE syringe filters for removing particulate matter.
-
Pipettes: Calibrated micropipettes.
-
Sample: Neat this compound standard.
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of neat this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask to create a 1 mg/mL stock solution.
-
Working Solution Dilution: Perform a serial dilution of the stock solution to create a working solution with a final concentration of approximately 10 µg/mL.[8] This concentration is optimized to achieve a column loading of around 10 ng with a 1 µL injection, which is ideal for modern mass spectrometers, providing excellent signal-to-noise without overloading the system.
-
Sample Clarification: If the sample appears cloudy or contains visible particles, it must be clarified. Draw the working solution into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean glass vial.[7] Alternatively, the sample can be centrifuged, and the supernatant carefully transferred to the final vial.[7][8] This step is non-negotiable to protect the analytical column from blockages and irreversible damage.
-
Final Transfer: Transfer the final, clarified sample into a labeled 2 mL glass autosampler vial. Ensure no air bubbles are trapped at the bottom, especially if using vial inserts for low-volume samples.
Part II: GC-MS Instrumentation and Analytical Parameters
Principle: The instrumental parameters are selected to ensure the efficient volatilization, chromatographic separation, and subsequent ionization and detection of this compound. The chosen parameters represent a robust starting point for most modern capillary GC-MS systems.
Gas Chromatography (GC) Parameters
The goal is to achieve a sharp, symmetrical peak for this compound, well-separated from any solvent or impurity peaks. A non-polar column is chosen as it provides good selectivity for the moderately polar quinoline structure.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A 5% phenyl-methylpolysiloxane stationary phase offers excellent thermal stability and is a versatile non-polar column suitable for a wide range of analytes, including quinoline derivatives.[8] |
| Injection Volume | 1 µL | Standard volume for achieving low-nanogram on-column detection limits. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of this compound without thermal degradation. |
| Injection Mode | Splitless | Maximizes analyte transfer to the column, enhancing sensitivity for trace-level analysis. A split injection (e.g., 50:1) can be used for more concentrated samples. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal column efficiency and is inert. |
| Oven Program | Initial: 80 °C, hold 1 min. Ramp: 15 °C/min to 300 °C, hold 5 min. | The initial temperature ensures good peak focusing at the head of the column. The ramp rate is sufficient to elute this compound as a sharp peak in a reasonable timeframe, and the final hold ensures that any less volatile components are eluted from the column.[9] |
Mass Spectrometry (MS) Parameters
The MS is operated in Electron Ionization (EI) mode, which is a hard ionization technique that produces reproducible fragmentation patterns ideal for library matching and structural confirmation.[10][11]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization energy of 70 eV produces a characteristic and reproducible fragmentation pattern that can be compared against established spectral libraries like NIST.[12] |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the mass analyzer. |
| Mass Scan Range | 40 - 450 m/z | A wide enough range to capture the molecular ion (m/z 185) and all significant fragment ions, while excluding low-mass background ions from the solvent and air. |
| Scan Rate | ~2-3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate peak integration and spectral deconvolution. |
Part III: Data Analysis and Interpretation
Principle: The identity of this compound is confirmed by a two-factor authentication: its chromatographic retention time and the match of its acquired mass spectrum with a reference spectrum.
Chromatographic Profile
Under the conditions specified, this compound will elute as a single, sharp peak. The retention time serves as the first point of identification.
Mass Spectrum Interpretation
The mass spectrum provides a molecular fingerprint of the compound. When a molecule of this compound is ionized by electron impact, it forms an energetically unstable molecular ion (M•+) which then breaks apart into smaller, characteristic fragment ions.[13]
-
Molecular Ion (M•+): The peak at m/z 185 corresponds to the intact molecular ion, confirming the molecular weight of the compound.[14][15] Its presence is critical for initial identification.
-
Base Peak: The most abundant peak in the spectrum is the base peak , which for this compound appears at m/z 142 . This highly stable fragment is formed via a characteristic rearrangement. The process involves the loss of a propyl radical (•C₃H₇, mass 43) from the molecular ion. This is a more favorable fragmentation pathway than the simple cleavage of the entire isobutyl group.
-
Other Key Fragments:
-
m/z 170: This fragment corresponds to the loss of a methyl radical (•CH₃, mass 15), [M-15]+, from the isobutyl side chain.
-
m/z 128: This significant peak represents the quinoline ring structure after the cleavage and loss of the entire isobutyl group (•C₄H₉, mass 57).
-
The acquired spectrum should be compared against an authoritative spectral database for final confirmation. The NIST/EPA/NIH Mass Spectral Library is the industry standard for this purpose.[12]
Summary of Key Mass Fragments
| m/z (Mass-to-Charge Ratio) | Relative Abundance | Proposed Fragment Identity |
| 185 | Moderate | [M]•+ (Molecular Ion) |
| 170 | Moderate | [M - CH₃]⁺ |
| 142 | 100% (Base Peak) | [M - C₃H₇]⁺ |
| 128 | High | [M - C₄H₉]⁺ (Quinoline Cation) |
Workflow Visualization
The following diagram illustrates the complete analytical workflow for the characterization of this compound.
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- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
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- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
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- 12. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
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- 14. Quinoline, 2-(2-methylpropyl)- [webbook.nist.gov]
- 15. Quinoline, 2-(2-methylpropyl)- [webbook.nist.gov]
Interpreting the ¹H and ¹³C NMR Spectra of 2-Isobutylquinoline: A Comprehensive Guide to Structural Elucidation
An Application Note for Researchers and Drug Development Professionals
Introduction
2-Isobutylquinoline is a heterocyclic aromatic compound recognized for its intense, leathery, and woody scent profile, making it a valuable ingredient in the fragrance industry.[1][2][3] Beyond its olfactory properties, the quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals.[4] Consequently, the precise and unambiguous structural characterization of quinoline derivatives like this compound is paramount for quality control, regulatory compliance, and understanding structure-activity relationships in drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules.[4] This application note provides a detailed, field-proven guide to the interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra of this compound. The methodologies and interpretative logic detailed herein are designed to serve as a robust protocol for researchers, chemists, and quality control analysts working with substituted quinolines and related heterocyclic systems.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is the foundation for accurate spectral assignment. For this compound (IUPAC Name: 2-(2-methylpropyl)quinoline[5]), we will employ a standard numbering convention for the quinoline ring and the isobutyl substituent as illustrated below. This system will be referenced throughout the spectral analysis.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Experimental Protocols
The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate acquisition parameters.
Protocol 1: NMR Sample Preparation
This protocol ensures a homogenous sample solution, free from particulate matter, which is critical for acquiring high-resolution spectra.
-
Weighing: Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-polar to moderately polar organic compounds, offering excellent solubility and a single residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) that is easily referenced.[6]
-
Standard Addition (Optional but Recommended): For precise chemical shift referencing, ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[4][6] Most commercially available deuterated solvents already contain TMS.
-
Dissolution: Vortex the vial for 30-60 seconds until the sample is completely dissolved. A clear, homogenous solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Final Check: Ensure the solution height in the tube is approximately 4-5 cm. Cap the tube securely.
Protocol 2: NMR Data Acquisition
The following parameters are typical for a 400 MHz or 500 MHz spectrometer and are suitable for complete characterization.
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Nuclei: ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC)
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30')
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 512-1024 (or more, as ¹³C is less sensitive)
-
-
2D NMR Parameters: Standard pulse programs (e.g., 'cosygpqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf' on Bruker systems) should be used, with parameters optimized for expected coupling constants.[7]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).[8]
Figure 2: Standard workflow for ¹H NMR spectral analysis.
Interpretation and Signal Assignment
The spectrum of this compound can be divided into two distinct regions: the downfield aromatic region (quinoline ring) and the upfield aliphatic region (isobutyl chain).
-
Aromatic Region (δ 7.3 - 8.2 ppm): The quinoline ring contains six protons. The nitrogen atom is strongly electron-withdrawing, which deshields nearby protons, shifting their signals downfield.
-
H3 and H4: These protons typically appear as doublets due to coupling with each other. H4 is often further downfield than H3.
-
H5, H6, H7, H8: These protons on the benzene ring form a more complex system. H8 is deshielded due to its proximity to the nitrogen lone pair (peri effect), and H5 is similarly affected. They often appear as doublets, while H6 and H7 appear as multiplets (often resembling triplets or doublet of doublets).[9]
-
-
Aliphatic Region (δ 1.0 - 3.0 ppm): The isobutyl group gives rise to three distinct signals.
-
H1' (CH₂): This methylene group is directly attached to the electron-withdrawing quinoline ring, so its signal is the most downfield in this region. It will appear as a doublet, split by the single H2' proton.
-
H2' (CH): This methine proton will be a multiplet (nonet) due to coupling with the two H1' protons and the six H3'/H4' protons.
-
H3'/H4' (2 x CH₃): These two methyl groups are equivalent due to free rotation. They will appear as a single, large signal (integration of 6H) split into a doublet by the H2' proton.
-
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4' / H3' | ~ 1.01 | Doublet (d) | ~ 6.6 | 6H |
| H2' | ~ 2.20 | Multiplet (m) | - | 1H |
| H1' | ~ 2.95 | Doublet (d) | ~ 7.3 | 2H |
| H3 | ~ 7.35 | Doublet (d) | ~ 8.4 | 1H |
| H6 | ~ 7.52 | Multiplet (m) | ~ 7.5 | 1H |
| H5 | ~ 7.68 | Doublet (d) | ~ 8.2 | 1H |
| H7 | ~ 7.77 | Multiplet (m) | ~ 7.8 | 1H |
| H8 | ~ 8.08 | Doublet (d) | ~ 8.5 | 1H |
| H4 | ~ 8.12 | Doublet (d) | ~ 8.4 | 1H |
Note: These are typical, predicted values. Actual experimental values may vary slightly.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[6] For this compound, all 13 carbons are unique, and thus 13 distinct signals are expected.
Interpretation and Signal Assignment
-
Aromatic Region (δ 120 - 165 ppm): This region contains the nine carbons of the quinoline ring. The chemical shifts are influenced by the nitrogen atom and the isobutyl substituent.[9][10]
-
C2: Being directly attached to nitrogen and bearing the substituent, this carbon is significantly downfield, often appearing around 163 ppm.
-
Quaternary Carbons (C4a, C8a): These carbons, which bear no protons, typically have weaker signals due to longer relaxation times. Their assignment is definitively confirmed using HMBC.
-
CH Carbons (C3, C4, C5, C6, C7, C8): These carbons appear in the δ 120-140 ppm range. Their precise assignment requires advanced techniques like HSQC and HMBC.
-
-
Aliphatic Region (δ 22 - 48 ppm): This region contains the four carbons of the isobutyl group.
-
C3'/C4': The two equivalent methyl carbons appear furthest upfield.
-
C2': The methine carbon.
-
C1': The methylene carbon, being closest to the aromatic ring, is the most downfield of the aliphatic carbons.[6]
-
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assigned Carbon | Chemical Shift (δ, ppm) | Carbon Type (from DEPT/HSQC) |
| C4' / C3' | ~ 22.5 | CH₃ |
| C2' | ~ 29.5 | CH |
| C1' | ~ 47.8 | CH₂ |
| C3 | ~ 121.5 | CH |
| C6 | ~ 125.8 | CH |
| C5 | ~ 126.9 | CH |
| C8 | ~ 127.4 | CH |
| C7 | ~ 129.0 | CH |
| C4a | ~ 129.5 | C (Quaternary) |
| C4 | ~ 136.2 | CH |
| C8a | ~ 147.9 | C (Quaternary) |
| C2 | ~ 163.0 | C (Quaternary) |
Note: These are typical, predicted values. Actual experimental values may vary slightly.
Advanced Structural Confirmation with 2D NMR
While 1D NMR provides a strong foundation, unambiguous assignment, especially in complex aromatic systems, requires 2D correlation experiments. These experiments validate the proposed structure by revealing through-bond connectivity.
Figure 3: Logical relationship between key NMR experiments for structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[7]
-
Key Insight: A cross-peak between the H1' doublet and the H2' multiplet would be observed, confirming their adjacency. Similarly, a cross-peak between the H2' multiplet and the H3'/H4' doublet establishes the full isobutyl spin system. Correlations between adjacent protons on the quinoline ring (e.g., H3-H4, H5-H6, etc.) would also be visible, helping to trace the aromatic connectivity.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[11][12]
-
Key Insight: HSQC provides direct, irrefutable links. For example, the proton signal at δ ~2.95 ppm (H1') will show a cross-peak to the carbon signal at δ ~47.8 ppm (C1'). This experiment is the most reliable way to assign all protonated carbons (CH, CH₂, CH₃).
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together a molecule. It shows correlations between protons and carbons that are two or three bonds away.[13][14]
-
Key Insight (The Crucial Link): The most important correlation in the HMBC spectrum of this compound is between the aliphatic chain and the aromatic ring. A cross-peak will be observed between the H1' protons (δ ~2.95 ppm) and the C2 carbon (δ ~163.0 ppm). This ²J correlation unequivocally proves that the isobutyl group is attached at the C2 position of the quinoline ring. Other key correlations, such as from H1' to C3, would further solidify this assignment. HMBC is also essential for assigning the non-protonated quaternary carbons (C2, C4a, C8a).
-
Conclusion
The structural elucidation of this compound is systematically achieved through a multi-faceted NMR approach. ¹H NMR provides the initial map of proton environments and their connectivities, while ¹³C NMR reveals the complete carbon skeleton. The application of 2D NMR techniques, particularly COSY, HSQC, and HMBC, serves as a self-validating system. COSY confirms proton spin systems, HSQC definitively links protons to their attached carbons, and HMBC provides the long-range correlations necessary to connect all molecular fragments and unambiguously confirm the final structure. This comprehensive methodology ensures the highest level of scientific integrity and is directly applicable to the characterization of novel compounds in pharmaceutical and chemical research.
References
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This compound | C13H15N | CID 7130 - PubChem . National Center for Biotechnology Information. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals . Trade Science Inc. [Link]
-
Isobutyl Quinoline-2 - Givaudan . Givaudan. [Link]
-
2-isobutyl quinoline, 93-19-6 - The Good Scents Company . The Good Scents Company. [Link]
-
2-isobutyl quinoline, 93-19-6 - Perflavory . Perflavory. [Link]
-
Isobutyl quinoline (CAS N° 68198-80-1) - ScenTree . ScenTree. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository . University of North Carolina Wilmington. [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate . ResearchGate. [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments . Oxford Instruments. [Link]
-
13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate . ResearchGate. [Link]
-
C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants - ResearchGate . ResearchGate. [Link]
-
5.3: HMBC and HMQC Spectra - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE - Canadian Science Publishing . Canadian Science Publishing. [Link]
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Heteronuclear Multible Bond Correlation Spectroscopy- An Overview . International Journal of PharmTech Research. [Link]
-
The Carbon-13 13C NMR spectrum of 2-iodobutane - Doc Brown's Chemistry . Doc Brown's Chemistry. [Link]
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How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) - JEOL . JEOL Ltd. [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Short Summary of 1H-NMR Interpretation . Minnesota State University Moorhead. [Link]
-
Interpreting NMR Spectra 1 - YouTube . YouTube. [Link]
-
NMR 5: Coupling Constants - YouTube . YouTube. [Link]
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- 5. This compound | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13C nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl iodide C13 13-C nmr carbon-13 CH3CH2CHICH3 doc brown's advanced organic chemistry revision notes [docbrown.info]
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The Strategic Utility of 2-Isobutylquinoline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Re-evaluating a Classic Scaffold
The quinoline nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] While much attention has been focused on the functionalization of the quinoline ring itself, the strategic incorporation of substituents at the 2-position offers a powerful handle for modulating molecular properties and accessing novel chemical space. Among these, 2-isobutylquinoline presents itself as a particularly versatile building block. Its isobutyl group, with its sp³-hybridized carbons, provides a unique three-dimensional character and a site for selective functionalization, moving beyond the flat, aromatic plane of the parent heterocycle.
This guide provides an in-depth exploration of this compound as a synthetic building block, offering both a conceptual framework and practical, detailed protocols for its application. We will delve into key transformations, including the functionalization of the isobutyl side chain and the utilization of the quinoline core's inherent reactivity, to construct complex molecular architectures.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅N | [3] |
| Molecular Weight | 185.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 277-278 °C @ 760 mmHg | [5] |
| Flash Point | 111.1 °C | [5] |
| Solubility | Soluble in alcohol and other common organic solvents. | [5] |
Safety and Handling: this compound is classified as an irritant to the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).[3]
Core Synthetic Applications: Leveraging the Isobutyl Group and Quinoline Ring
The synthetic utility of this compound can be broadly categorized into two main areas: transformations involving the isobutyl side chain and reactions that functionalize the quinoline nucleus.
I. C(sp³)–H Functionalization of the Isobutyl Side Chain
The benzylic-like position of the methylene group in the isobutyl moiety offers a prime site for selective C(sp³)–H functionalization. This allows for the introduction of new functional groups and the extension of the carbon skeleton, providing a direct route to more complex derivatives.
The general strategy for the functionalization of the isobutyl group mirrors the well-established field of benzylic C-H activation.[6][7][8] This typically involves the generation of a radical or an organometallic intermediate at the benzylic position, which can then be trapped by a variety of reagents.
Caption: General workflow for benzylic C-H functionalization.
This protocol is adapted from methodologies developed for benzylic C-H esterification and serves as a starting point for the functionalization of this compound.[7] Optimization of reaction conditions, particularly the choice of ligand and oxidant, will be crucial for achieving high yields with this specific substrate.
Reaction Scheme:
(Quinoline-2-yl)-CH₂-CH(CH₃)₂ + R-COOH → (Quinoline-2-yl)-CH(OOCR)-CH(CH₃)₂
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Copper(I) acetate (CuOAc)
-
2,2'-Bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous, degassed solvent (e.g., chlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add CuOAc (5 mol%), the bis(oxazoline) ligand (6 mol%), and NFSI (1.5 equivalents).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Add anhydrous, degassed chlorobenzene (0.1 M concentration with respect to the limiting reagent).
-
Add the carboxylic acid (1.2 equivalents) to the reaction mixture.
-
Finally, add this compound (1.0 equivalent) via syringe.
-
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Copper(I) Acetate: A common and effective catalyst for radical-mediated C-H functionalization reactions.
-
Bis(oxazoline) Ligand: Chiral ligands that can influence the stereoselectivity of the reaction and stabilize the copper catalyst.
-
NFSI: A powerful oxidant that facilitates the generation of the key radical intermediate.
-
Inert Atmosphere: Prevents the oxidation of the copper(I) catalyst and other sensitive reagents.
II. Cross-Coupling Reactions of the Quinoline Core
The quinoline ring system, being electron-deficient, can be pre-functionalized with a halogen to serve as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of aryl, vinyl, and alkyl groups at specific positions on the heterocyclic core.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[9][10] A halo-substituted this compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base.
Caption: Simplified workflow of a Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical halo-substituted this compound.[11] The choice of palladium catalyst, ligand, base, and solvent may require optimization depending on the specific position and nature of the halogen.
Reaction Scheme:
(Halo-Quinoline-2-yl)-isobutyl + R-B(OH)₂ → (R-Quinoline-2-yl)-isobutyl
Materials:
-
Halo-2-isobutylquinoline (e.g., 4-bromo-2-isobutylquinoline)
-
Aryl or vinyl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., potassium carbonate, potassium phosphate)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine the halo-2-isobutylquinoline (1.0 equivalent), the boronic acid (1.2 equivalents), the base (2.0 equivalents), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Trustworthiness of the Protocol:
This protocol is based on well-established Suzuki-Miyaura coupling conditions.[9][12] The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is necessary for the transmetalation step. Degassing the solvents is critical to prevent oxidation of the palladium(0) active species.
Applications in the Synthesis of Bioactive Molecules
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][9][13] While specific examples of bioactive this compound derivatives are not extensively documented in readily available literature, the synthetic handles described above provide clear pathways to novel analogues of known bioactive quinolines.
For instance, the functionalized isobutyl group could be used to introduce pharmacophores that enhance binding to a biological target or improve pharmacokinetic properties. Similarly, cross-coupling reactions on the quinoline core can be employed to append substituents known to confer specific biological activities. A notable example of a synthesized derivative is 2-isobutyl-3-isopropyl-6-methoxyquinoline , demonstrating the feasibility of constructing more complex quinoline structures from simpler precursors.[14]
Future Outlook and Emerging Trends
The field of C-H activation is rapidly evolving, with new catalysts and methodologies continually being developed.[15][16] The application of these advanced techniques to this compound and other 2-alkylquinolines will undoubtedly unlock new synthetic possibilities. For example, the development of methods for the regioselective functionalization of the terminal methyl groups of the isobutyl side chain would provide access to a new range of derivatives.
Furthermore, the use of this compound and its derivatives as ligands in catalysis is an underexplored area. The steric and electronic properties of the isobutylquinoline scaffold could offer unique advantages in controlling the reactivity and selectivity of metal-catalyzed transformations.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, offering multiple sites for strategic functionalization. By leveraging both the reactivity of the isobutyl side chain through C(sp³)–H activation and the amenability of the quinoline core to cross-coupling reactions, chemists can access a diverse array of complex molecules. The protocols and conceptual frameworks presented in this guide are intended to serve as a solid foundation for researchers, scientists, and drug development professionals to explore the full synthetic potential of this promising scaffold. As new catalytic methods emerge, the utility of this compound as a key synthetic intermediate is poised to expand even further.
References
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- Bian, X., Liu, L., Geng, X., Xie, Z., Li, S., & Wang, C. (2009). Synthesis of substituted quinolines from arylamines and aldehydes via tandem reaction promoted by chlorotrimethylsilane. Journal of Chemical Research, 2009(2), 81-83.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7130, this compound. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-isobutyl quinoline. Retrieved from [Link]
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064.
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- Chung, P.-Y., Bian, Z.-X., Pun, H.-Y., Chan, D., Chan, A. S.-C., Chui, C.-H., Tang, J. C.-O., & Lam, K.-H. (2015). Recent advances in research of natural and synthetic bioactive quinolines. Future Medicinal Chemistry, 7(7), 947–967.
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Givaudan. (n.d.). Isobutyl Quinoline-2. Retrieved from [Link]
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- Shahrukh, A., Batool, S., Sarfraz, M., Hawsawi, M. B., & ... (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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- 4. Isobutyl Quinoline-2 | Givaudan [givaudan.com]
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- 7. Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling - UWDC - UW-Madison Libraries [search.library.wisc.edu]
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Synthesis of Novel 2-Isobutylquinoline Derivatives: An Application Guide for Researchers
Abstract
This comprehensive guide details the synthesis of novel 2-isobutylquinoline derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We provide a detailed examination of the Doebner-von Miller reaction, a classic and versatile method for quinoline synthesis, adapted here for the specific preparation of this compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, step-by-step experimental protocols, and essential safety information. The protocols are designed to be self-validating, with clear explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of 2-Isobutylquinolines
The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The substituent at the 2-position of the quinoline ring plays a crucial role in modulating the pharmacological profile of these molecules. The isobutyl group, with its specific steric and electronic properties, can impart unique characteristics to the quinoline core, making this compound derivatives attractive targets for novel drug discovery programs and the development of advanced functional materials.
This guide focuses on a robust and adaptable synthetic strategy, the Doebner-von Miller reaction, to access these valuable compounds. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, offering a straightforward route to a variety of substituted quinolines.[2]
Synthetic Strategy: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry for the synthesis of quinolines.[2] It is a variation of the Skraup synthesis and provides a more general method for preparing substituted quinolines. The reaction typically proceeds by reacting an aromatic amine, such as aniline, with an α,β-unsaturated aldehyde or ketone.
Mechanistic Insights
The mechanism of the Doebner-von Miller reaction is complex and has been the subject of extensive study. A widely accepted pathway involves a series of key steps, as illustrated below. The reaction is initiated by the conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and subsequent dehydration and oxidation to yield the aromatic quinoline ring system.
Figure 1: Generalized mechanism of the Doebner-von Miller reaction for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Aniline | Reagent grade, freshly distilled |
| 4-Methylpent-3-en-2-one | ≥98% |
| Hydrochloric acid | Concentrated (37%) |
| Toluene | Anhydrous |
| Sodium hydroxide | Pellets, ≥97% |
| Dichloromethane | Reagent grade |
| Anhydrous sodium sulfate | Granular |
| Round-bottom flask | 500 mL |
| Reflux condenser | |
| Addition funnel | 100 mL |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | 500 mL |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Safety Precautions
-
Aniline: Aniline is toxic if inhaled, ingested, or absorbed through the skin.[3] It is a suspected carcinogen and mutagen.[3] Always handle aniline in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[3]
-
Concentrated Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
General Precautions: The reaction can be exothermic. It is crucial to control the rate of addition of the α,β-unsaturated ketone to prevent a runaway reaction.[4]
Synthetic Procedure
The following protocol is adapted from the synthesis of 2-methylquinoline and is optimized for the preparation of this compound.[5]
Step 1: Reaction Setup
-
In a 500 mL round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel, combine aniline (20.0 g, 0.215 mol) and 6 M hydrochloric acid (150 mL).
-
Heat the mixture to reflux with vigorous stirring using a heating mantle.
Step 2: Addition of the α,β-Unsaturated Ketone
-
In the addition funnel, prepare a solution of 4-methylpent-3-en-2-one (25.4 g, 0.258 mol) in 50 mL of toluene.
-
Add the 4-methylpent-3-en-2-one solution dropwise to the refluxing aniline hydrochloride solution over a period of 1.5 to 2 hours. A controlled, slow addition is critical to manage the exothermic nature of the reaction.[4][5]
Step 3: Reaction and Monitoring
-
After the addition is complete, continue to reflux the reaction mixture for an additional 5-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the aniline spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Step 4: Work-up and Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic mixture by slowly adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This should be done in an ice bath to dissipate the heat generated.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Figure 2: A generalized experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₃H₁₅N |
| Molecular Weight | 185.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 277-278 °C at 760 mmHg |
Spectroscopic Data
The following data are representative for this compound and should be used for comparison with the experimental results.
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.08 (d, 1H), 7.95 (d, 1H), 7.68 (t, 1H), 7.48 (t, 1H), 7.28 (d, 1H), 2.85 (d, 2H), 2.25 (m, 1H), 1.00 (d, 6H). |
| ¹³C NMR (CDCl₃) | δ (ppm): 162.8, 147.8, 136.2, 129.3, 128.8, 127.4, 126.6, 125.7, 121.5, 45.9, 29.5, 22.5. |
| Mass Spectrometry (GC-MS) | m/z (%): 185 (M+), 142, 128, 115. |
| Infrared (IR) | ν (cm⁻¹): 3060, 2955, 1595, 1505, 825, 750. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure the reaction has gone to completion. |
| Polymerization of the α,β-unsaturated ketone. | Ensure slow, dropwise addition of the ketone solution. Maintain a steady reflux temperature without overheating.[5] | |
| Formation of Tar | Reaction temperature is too high or acid concentration is excessive. | Maintain the lowest effective reflux temperature. Consider using a milder acid catalyst or a biphasic solvent system to reduce polymerization.[5] |
| Product is difficult to purify | Presence of unreacted starting materials or byproducts. | Ensure complete neutralization during work-up. Use an appropriate purification method (vacuum distillation or column chromatography) and optimize the eluent system for column chromatography. |
Conclusion
The Doebner-von Miller reaction provides an effective and versatile method for the synthesis of this compound derivatives. The protocol detailed in this guide, when executed with the appropriate safety precautions and experimental care, offers a reliable pathway to these valuable compounds. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product. This work aims to empower researchers in the fields of medicinal chemistry and materials science to explore the potential of this important class of heterocyclic compounds.
References
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline.
- University of California, Riverside. (n.d.). Aniline.
- Fisher Scientific. (2015, March 19). Aniline Safety Data Sheet.
- ScienceLab.com. (2005, November 10). Aniline MSDS.
- Techno PharmChem. (2023, October 27). ANILINE.
- Doebner-von Miller Synthesis. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7130, this compound.
- ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction?.
- Lee, S. Y., & Park, C. H. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of organic chemistry, 83(21), 13036–13044.
- Quinoline Synthesis. (n.d.).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- BTEC Applied Science Level 3. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Jeon, M. K., & Lee, S. Y. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of organic chemistry, 83(21), 13036–13044.
- Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- Arshad, M. F., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.
- Xie, J., et al. (2018).
- Fakhfakh, M., et al. (2001). Expeditious preparation of 2-substituted quinolines. Tetrahedron Letters, 42(23), 3847-3850.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- Google Patents. (n.d.). CN107445846A - The technique of isobutyl-aniline between a kind of synthesis.
- PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines.
- PubMed. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
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Application Note: High-Throughput Screening of 2-Alkylquinolines for Antimicrobial Activity
Introduction: The Resurgence of Quinolines in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1] Among the promising classes of heterocyclic compounds, quinoline derivatives have long been a cornerstone of antimicrobial drug discovery.[2][3] The 2-alkylquinolines (2-AQs), a specific subclass, have garnered significant attention due to their structural similarity to quorum sensing molecules and their demonstrated efficacy against a range of pathogens, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of 2-alkylquinolines for antimicrobial activity. We will delve into the causality behind experimental choices, present validated protocols for robust screening, and offer insights into the interpretation of results.
Scientific Rationale: Why Focus on 2-Alkylquinolines?
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of many established drugs.[1] The antimicrobial potential of quinolones is often attributed to their ability to interfere with essential bacterial processes. While the classical mechanism for fluoroquinolones involves the inhibition of DNA gyrase and topoisomerase IV, leading to catastrophic DNA damage and cell death, the diverse structures of novel quinoline derivatives suggest a broader range of potential targets.[5] Some quinoline derivatives have been shown to disrupt bacterial cell membranes or inhibit other critical enzymes.[6][7]
The 2-alkyl substitution on the quinoline ring is of particular interest. The alkyl chain length and branching can significantly influence the compound's lipophilicity and, consequently, its ability to penetrate bacterial cell walls and interact with molecular targets. This structural feature allows for a systematic investigation of structure-activity relationships (SAR), a critical aspect of drug optimization.[4][8] For instance, studies have shown that varying the length of the N-alkyl chain in quinolone analogs can dramatically impact their minimum inhibitory concentrations (MICs) against various bacterial strains.[8]
Primary Screening: The Gateway to Identifying Bioactive Hits
The initial phase of any antimicrobial screening campaign is to efficiently and accurately identify "hit" compounds from a library of 2-alkylquinolines that exhibit antimicrobial activity. Two widely accepted and robust methods for primary screening are the broth microdilution method and the disk diffusion assay.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9] This method is highly amenable to high-throughput screening in a 96-well plate format.
Materials:
-
96-well microtiter plates (sterile, flat-bottom)
-
2-Alkylquinoline compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator (37°C)
Step-by-Step Methodology:
-
Preparation of Compound Plate:
-
Create a stock solution of each 2-alkylquinoline in DMSO.
-
In a 96-well plate (the "compound plate"), perform a serial two-fold dilution of each compound. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate to obtain a range of concentrations. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the bacteria.[2]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[9]
-
-
Inoculation of Assay Plate:
-
Transfer a specific volume (e.g., 50 µL) of the prepared bacterial inoculum into each well of a new 96-well plate (the "assay plate").
-
Transfer an equal volume (e.g., 50 µL) of the diluted 2-alkylquinoline compounds from the compound plate to the corresponding wells of the assay plate.
-
Include appropriate controls:
-
Positive Control: Wells containing only the bacterial inoculum in CAMHB (should show bacterial growth).
-
Negative Control: Wells containing only CAMHB (should show no growth).
-
Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.[10]
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well remains clear). Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm.
-
Data Presentation: Example MIC Values for 2-Alkylquinoline Analogs
| Compound | Alkyl Chain Length | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2-AQ-C5 | n-Pentyl | 32 | >128 |
| 2-AQ-C7 | n-Heptyl | 8 | 64 |
| 2-AQ-C9 | n-Nonyl | 2 | 32 |
| 2-AQ-C11 | n-Undecyl | 4 | 64 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Experimental Workflow for Broth Microdilution
Caption: A logical funnel for antimicrobial drug discovery with 2-alkylquinolines.
Conclusion and Future Directions
The screening protocols detailed in this application note provide a robust framework for the identification and characterization of novel 2-alkylquinoline-based antimicrobial agents. By systematically applying these methods, researchers can efficiently evaluate compound libraries, establish structure-activity relationships, and identify promising lead candidates for further development. The versatility of the quinoline scaffold, coupled with the tunability of the 2-alkyl substituent, makes this class of compounds a rich source for the discovery of next-generation antibiotics to combat the growing threat of antimicrobial resistance. Future investigations should focus on elucidating the precise molecular targets of active 2-alkylquinolines and optimizing their pharmacological properties for in vivo efficacy and safety.
References
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N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Medicinal Chemistry Letters. [Link]
-
Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Darshan Journal of Chemistry. [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]
-
N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Medicinal Chemistry Letters. [Link]
-
Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. [Link]
-
How To Perform a Disk Diffusion Test (Modified Kirby-Bauer Test). YouTube. [Link]
-
MIC (Broth Microdilution) Testing. YouTube. [Link]
-
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Applied Nanoscience. [Link]
-
Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. ChemistryOpen. [Link]
-
Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis and In Vitro Antimicrobial Evaluation of New Quinolone Based 2-Arylamino Pyrimidines. ResearchGate. [Link]
-
Mechanism of Quinolone Action and Resistance. Annual Review of Microbiology. [Link]
-
Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. Journal of Clinical Microbiology. [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Mechanisms of Antibacterial Drugs. Lumen Learning. [Link]
-
Determination of MIC by Broth Dilution Method. YouTube. [Link]
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Design, Synthesis, and Evaluation of Alkyl-Quinoxalin-2(1 H)-One Derivatives as Anti- Quorum Sensing Molecules, Inhibiting Biofilm Formation in Aeromonas caviae Sch3. Molecules. [Link]
-
Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules. [Link]
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Application Notes and Protocols for a Multi-Parametric Approach to Cytotoxicity Testing of 2-Isobutylquinoline Derivatives
Introduction: The Rationale for Comprehensive Cytotoxicity Profiling
Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer properties.[1][2] Specifically, 2-isobutylquinoline and its analogues are of significant interest in drug development pipelines.[3][4] A critical, early-stage step in the evaluation of these potential therapeutic agents is the rigorous assessment of their cytotoxicity. This process extends beyond a simple live-or-die binary determination; it necessitates a nuanced understanding of how a compound affects cell health, proliferation, and the specific mechanisms of cell death.[5]
This guide provides a multi-parametric framework for evaluating the cytotoxic effects of this compound derivatives. We will move beyond single-endpoint assays to build a more complete, mechanistically informed profile of a compound's activity. This approach is designed to provide researchers, scientists, and drug development professionals with the robust data required to make informed decisions in the early stages of drug discovery. We will detail the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights into data interpretation and troubleshooting.
Pillar I: Foundational Viability Assessment - The Metabolic Readout
The initial screening of this compound derivatives typically begins with an assessment of metabolic activity, which serves as a proxy for cell viability and proliferation.[1][6] Assays that measure the reduction of tetrazolium salts are a mainstay for this purpose due to their reliability and suitability for high-throughput screening.[7][8]
The MTT Assay: A Window into Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method.[6][8] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in metabolically active cells.[6] The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells.[6][7]
Protocol 1: MTT Assay for Cell Viability
Materials:
-
This compound derivatives (dissolved in an appropriate solvent, e.g., DMSO)[9]
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)[10][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis:
The cytotoxic activity is often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]
Pillar II: Assessing Membrane Integrity - The LDH Release Assay
While metabolic assays are informative, they do not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[12] To specifically measure cell death resulting from compromised membrane integrity, the Lactate Dehydrogenase (LDH) release assay is a reliable and widely used method.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage.[13]
Principle of the LDH Assay
The assay measures the activity of LDH in the culture supernatant through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of color formed is proportional to the amount of LDH released and, consequently, to the number of lysed cells.[14]
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Cells treated with this compound derivatives as in the MTT assay.
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency).
-
Lysis buffer (often included in the kit, e.g., 10X Lysis Solution).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which lysis buffer is added 45 minutes before the end of the experiment.
-
Background: Wells with medium only.
-
-
Sample Collection:
-
After the compound treatment period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cells.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) within 1 hour.
-
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Pillar III: Elucidating the Mechanism of Cell Death - Apoptosis Assays
Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[12][15] Determining whether this compound derivatives induce apoptosis is crucial for understanding their mechanism of action. Caspases are a family of proteases that are central to the apoptotic process.[16]
Caspase-Glo® 3/7 Assay: A Luminescent Readout for Apoptosis
The Caspase-Glo® 3/7 assay is a sensitive, homogeneous luminescent assay that measures the activities of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[17][18] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[19] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[20][21]
Caption: A streamlined "add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Cells treated with this compound derivatives in white-walled 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Assay kit (Promega).
-
Plate shaker.
-
Luminometer.
Procedure:
-
Reagent Preparation:
-
Assay Execution:
-
Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[21]
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate at room temperature for at least 30 minutes, up to 3 hours, protected from light.[20]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are typically presented as fold-change in luminescence relative to the vehicle-treated control.
Data Presentation and Interpretation
To facilitate a clear comparison of the cytotoxic profile of different this compound derivatives, the data should be summarized in a structured table.
| Compound ID | Description | Cell Line | MTT IC50 (µM) | LDH Release (% Cytotoxicity at 2x IC50) | Caspase-3/7 Activation (Fold Change at IC50) |
| IQ-1 | This compound | MCF-7 | 25.4 ± 2.1 | 65.2 ± 5.8 | 4.2 ± 0.5 |
| IQ-2 | Derivative A | MCF-7 | 10.8 ± 1.5 | 72.1 ± 6.3 | 6.8 ± 0.7 |
| IQ-3 | Derivative B | MCF-7 | >100 | 5.3 ± 1.2 | 1.1 ± 0.2 |
| Control | Doxorubicin | MCF-7 | 0.5 ± 0.1 | 85.4 ± 4.9 | 8.5 ± 0.9 |
Table 1: Example of a data summary table for the cytotoxic evaluation of this compound derivatives.
Interpretation:
-
IQ-1 and IQ-2 show dose-dependent cytotoxicity in the MTT assay. The significant increase in LDH release and caspase-3/7 activation suggests that these compounds induce cell death via apoptosis, leading to a loss of membrane integrity.
-
IQ-3 exhibits low cytotoxicity, with a high IC50 value and minimal LDH release and caspase activation, indicating it is largely inactive under these conditions.
-
A potent compound (like IQ-2 ) will have a low IC50, a high percentage of LDH release, and a significant fold-change in caspase activity.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors. | Ensure a homogeneous cell suspension before and during seeding. Use calibrated pipettes and consistent technique. [22] |
| Low signal in MTT assay | Insufficient cell number; Low metabolic activity. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. [23] |
| High background in LDH assay | Rough handling of cells leading to premature lysis; Serum in the medium can contain LDH. | Handle cell plates gently. Consider using serum-free medium for the final hours of treatment if compatible with the cell line. [24] |
| Edge effects on 96-well plates | Evaporation of medium from outer wells. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. [25] |
Conclusion
The evaluation of this compound derivatives requires a multi-faceted approach to cytotoxicity testing. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-Glo® 3/7), researchers can build a comprehensive profile of a compound's biological effects. This detailed understanding is invaluable for identifying promising lead candidates, elucidating mechanisms of action, and guiding the subsequent stages of drug development. The protocols and insights provided herein serve as a robust foundation for the rigorous and reliable cytotoxic evaluation of this important class of molecules.
References
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- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627 - Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/600/tm627-caspase-glo-3d-assay.pdf]
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Application Notes & Protocols: In Silico Modeling and Docking Studies of 2-Isobutylquinoline
For: Researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. While many quinoline derivatives have been extensively studied, 2-Isobutylquinoline is primarily recognized for its organoleptic properties in the fragrance industry.[1][2][3][4] Its potential as a therapeutic agent remains largely unexplored. This document provides a comprehensive guide to performing exploratory in silico modeling and molecular docking studies on this compound. We present a systematic workflow designed to identify potential biological targets, predict binding affinities, and characterize molecular interactions. This protocol is intended not as an exhaustive validation of this compound for a specific disease, but as a foundational framework for researchers to apply computational techniques to investigate the therapeutic potential of under-researched molecules.
Introduction: The Rationale for In Silico Exploration
Computational, or in silico, modeling is an indispensable tool in modern drug discovery. It allows for the rapid, cost-effective screening of compounds against various biological targets, providing critical insights that guide further experimental work. For a molecule like this compound, which has a well-established parent scaffold but no defined biological target, an in silico approach is the logical first step.
The core principle of this guide is to leverage the known pharmacology of related quinoline derivatives to hypothesize and test potential interactions for this compound. Numerous studies have demonstrated the efficacy of quinoline-based compounds as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer.[5][6] For instance, derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and c-MET kinase.[5][7][8] Therefore, this guide will use a representative protein kinase as a case study for the docking protocol.
The strategic workflow is as follows:
Caption: High-level workflow for in silico investigation of this compound.
Part I: Target Identification and Preparation
The success of any docking study hinges on the selection of a relevant and high-quality protein target. Given that many quinoline derivatives exhibit anticancer properties by inhibiting protein kinases, we will proceed with EGFR as a representative target.[5][6]
Protein Target Selection
-
Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.
-
Rationale: EGFR is a well-validated target in oncology, and various quinoline-based inhibitors have been developed against it.[5] This provides a strong basis for a comparative and exploratory docking study.
-
PDB Entry Selection: A suitable crystal structure of the EGFR kinase domain co-crystallized with an inhibitor should be chosen from the Protein Data Bank (PDB). For this protocol, we will hypothetically use PDB ID: 2GS2 , which features the EGFR kinase domain in complex with a quinazoline-based inhibitor. This provides a well-defined active site.
Protocol: Protein Preparation
This protocol ensures the protein structure is clean, properly protonated, and ready for docking. We will use AutoDockTools (ADT), a common graphical user interface for preparing docking simulations.
-
Obtain PDB Structure: Download the PDB file (e.g., 2GS2.pdb) from the RCSB PDB website.
-
Clean the Structure:
-
Open the PDB file in a molecular viewer like PyMOL or UCSF Chimera.
-
Remove all non-essential molecules: water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chain(s) of interest and any essential cofactors (if applicable).
-
Save the cleaned protein as a new PDB file (e.g., 2GS2_protein.pdb).
-
-
Prepare for AutoDock:
-
Launch AutoDockTools (ADT).
-
Navigate to File > Read Molecule and load 2GS2_protein.pdb.
-
Add hydrogens: Edit > Hydrogens > Add. Choose "Polar only" for speed or "All hydrogens" for higher accuracy.
-
Compute charges: Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is crucial for calculating electrostatic interactions.
-
Save the prepared protein in the required PDBQT format: Grid > Macromolecule > Choose. Select 2GS2_protein and save it as 2GS2_protein.pdbqt. The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T).
-
Part II: Ligand Preparation
Proper preparation of the ligand (this compound) is equally critical. Its 3D structure, charge, and rotatable bonds must be correctly defined.
Protocol: Ligand Preparation
-
Obtain Ligand Structure:
-
The 2D structure of this compound can be obtained from PubChem (CID 7130).[9]
-
Use a chemical drawing tool like ChemDraw or a free online tool to create a 2D structure and save it as a MOL file.
-
Alternatively, generate the 3D structure directly using software like Avogadro or UCSF Chimera.
-
-
Generate 3D Conformation and Optimize:
-
Open the 2D/3D structure in a program like Avogadro.
-
If starting from 2D, generate the 3D structure.
-
Perform an initial energy minimization using a force field like MMFF94. This yields a low-energy, sterically favorable conformation.
-
Save the optimized structure as a MOL or PDB file (e.g., this compound.pdb).
-
-
Prepare for AutoDock:
-
In ADT, navigate to Ligand > Input > Open and load this compound.pdb.
-
ADT will automatically compute Gasteiger charges and merge non-polar hydrogens.
-
Define rotatable bonds: Ligand > Torsion Tree > Detect Root. This identifies the rigid core and the rotatable bonds in the isobutyl side chain.
-
Save the final ligand file in PDBQT format: Ligand > Output > Save as PDBQT (e.g., this compound.pdbqt).
-
Part III: Molecular Docking Simulation
With the protein and ligand prepared, the next step is to define the search space (the "docking box") and run the simulation using a docking program like AutoDock Vina.
Defining the Search Space (Grid Box)
The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.
Caption: Conceptual diagram of the docking grid box enclosing the protein's binding pocket.
Protocol: Running AutoDock Vina
-
Generate the Grid Box:
-
In ADT, ensure both the protein (2GS2_protein.pdbqt) and ligand (this compound.pdbqt) are loaded.
-
Navigate to Grid > Grid Box.
-
A box will appear around the molecule. Adjust the center and dimensions of the box to encompass the entire binding site. A good starting point is to center the box on the co-crystallized ligand from the original PDB file. Ensure the box is large enough to allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).
-
Note the coordinates for the center of the box and its dimensions (size_x, size_y, size_z).
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the values with your specific file names and grid parameters:
-
-
Execute the Docking Run:
-
Open a command line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Run the command: vina --config conf.txt --log docking_log.txt
-
Vina will perform the docking and write the output poses and their binding affinity scores to docking_results.pdbqt and a log file.
-
Part IV: Analysis and Interpretation of Results
The output from AutoDock Vina provides predicted binding poses and their corresponding binding affinities in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[10]
Quantitative Data Summary
The docking output will typically provide a table of the top binding modes.
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -7.5 | 0.000 |
| 2 | -7.2 | 1.345 |
| 3 | -7.1 | 1.876 |
| ... | ... | ... |
| (Note: These are hypothetical values for illustrative purposes.) |
Protocol: Post-Docking Visualization and Analysis
-
Load Results into a Viewer:
-
Open PyMOL or UCSF Chimera.
-
Load the prepared protein structure (2GS2_protein.pdbqt).
-
Load the docking results file (docking_results.pdbqt). This file contains multiple models, each corresponding to a predicted binding pose.
-
-
Analyze Molecular Interactions:
-
Focus on the top-scoring pose (Mode 1).
-
Identify and analyze the non-covalent interactions between this compound and the protein's active site residues. Key interactions to look for include:
-
Hydrogen Bonds: The quinoline nitrogen may act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The isobutyl group and the aromatic rings will likely engage in hydrophobic interactions with non-polar residues.
-
Pi-Stacking: The quinoline ring system may form pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
-
Compare with Known Inhibitors:
-
If a known inhibitor was co-crystallized in the original PDB structure, compare its binding mode and interactions with those predicted for this compound. This comparative analysis provides a crucial validation checkpoint.[10] Does this compound occupy the same sub-pockets? Does it form interactions with key catalytic residues?
-
Conclusion and Future Directions
This guide outlines a foundational workflow for the in silico investigation of this compound. The molecular docking results provide the first glimpse into how this molecule might interact with a plausible biological target like EGFR. The predicted binding affinity and interaction patterns serve as a hypothesis-generating tool.
It is critical to understand that these results are predictive and not a substitute for experimental validation.[11] Promising docking scores should be followed by in vitro biochemical assays (e.g., kinase inhibition assays) to confirm biological activity. Subsequent studies could involve molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time. This systematic, integrated approach of computational modeling followed by experimental validation is the cornerstone of modern, rational drug design.[6]
References
-
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. [Link]
-
Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar. [Link]
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2021). PubMed. [Link]
-
Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Isobutyl quinoline (CAS N° 68198-80-1). (n.d.). ScenTree. [Link]
-
2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace). (n.d.). MySkinRecipes. [Link]
-
2-isobutyl quinoline, 93-19-6. (n.d.). The Good Scents Company. [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). National Institutes of Health. [Link]
-
Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1995). PubMed. [Link]
-
Development of a Novel In Silico Classification Model to Assess Reactive Metabolite Formation in the Cysteine Trapping Assay and Investigation of Important Substructures. (2022). MDPI. [Link]
-
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). PubMed. [Link]
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. 2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace) [myskinrecipes.com]
- 3. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]
- 4. specialchem.com [specialchem.com]
- 5. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Isobutylquinoline
Welcome to our dedicated technical support center for organic synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are working on or planning to undertake the synthesis of 2-isobutylquinoline. Drawing from established principles and field-proven insights, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and significantly improve your yields.
Introduction: The Challenge of Synthesizing this compound
The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from medicinal chemistry to materials science.[1][2] The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are classical and powerful methods for constructing the quinoline core.[3][4][5] However, these reactions are notoriously challenging, often plagued by highly exothermic conditions, significant tar formation, and consequently, low yields.[6][7][8]
This guide will focus on the Doebner-von Miller approach for the synthesis of this compound, as it is well-suited for the introduction of an alkyl substituent at the 2-position of the quinoline ring.[1][5] We will address common pitfalls and provide actionable solutions to enhance the efficiency and reproducibility of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is extremely vigorous and difficult to control. How can I moderate it?
A1: The highly exothermic nature of this reaction is a primary concern.[6][8] To mitigate this, several strategies can be employed:
-
Slow Addition of Acid: The concentrated sulfuric acid should be added dropwise with efficient cooling (e.g., in an ice bath) and vigorous stirring. This prevents localized hotspots and a runaway reaction.[6]
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic technique to make the reaction less violent. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly.[7][9]
-
Temperature Control: Gently heat the reaction to initiate it. Once the exothermic phase begins, the heat source should be removed. If the reaction becomes too vigorous, external cooling should be applied.[6]
Q2: I'm observing a significant amount of black tar in my reaction mixture, which is making product isolation difficult and lowering my yield. What causes this and how can I prevent it?
A2: Tar formation is a common side reaction resulting from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[6][7] To minimize tarring:
-
Optimize Reagent Ratios: Ensure the correct stoichiometry of your aniline, α,β-unsaturated aldehyde (for this compound, this would be 5-methyl-2-hexenal), and acid.
-
Maintain a Controlled Temperature: Avoid excessive heating. The ideal temperature profile involves a gentle initiation followed by controlled reflux.[6]
-
Efficient Stirring: Good agitation is crucial for heat dissipation and preventing localized overheating, which promotes polymerization.[7]
-
Biphasic Reaction Medium: For the Doebner-von Miller reaction, using a biphasic medium can sequester the aldehyde in the organic phase, reducing its acid-catalyzed polymerization and improving the yield.[1]
Q3: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A3: Low yields can stem from several factors beyond tar formation:
-
Incomplete Reaction: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[10]
-
Sub-optimal Work-up: The viscous, tarry nature of the crude product can make extraction challenging.[7] Steam distillation is a highly effective method for isolating the quinoline derivative from the non-volatile tar.[6][11] After steam distillation, the product can be extracted from the distillate.
-
Nature of the Aniline Substituent: If you are using a substituted aniline, be aware that electron-withdrawing groups can deactivate the ring, making the cyclization step more difficult and reducing the yield.[7][12]
Q4: What is the best α,β-unsaturated carbonyl compound to use for the synthesis of this compound?
A4: The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound.[5] To obtain a this compound, the logical precursor is 5-methyl-2-hexenal . This aldehyde will react with aniline to form the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | Insufficient heating; Inactive reagents. | Gently increase the temperature. Check the purity and integrity of your starting materials. |
| Violent, Uncontrolled Reaction | Rapid addition of acid; Localized overheating. | Add sulfuric acid slowly with efficient cooling and stirring.[6] Use a moderator like ferrous sulfate.[7] |
| Excessive Tar Formation | High reaction temperature; Incorrect reagent ratios; Poor mixing. | Maintain a controlled temperature profile.[6] Optimize the stoichiometry of reactants. Ensure vigorous and efficient stirring.[7] |
| Low Product Yield | Incomplete reaction; Tar formation; Difficult product isolation. | Monitor reaction progress with TLC.[10] Implement strategies to minimize tarring. Utilize steam distillation for purification.[6][11] |
| Complex Product Mixture | Side reactions due to harsh conditions. | Consider milder reaction conditions or alternative catalysts.[13] |
Optimized Experimental Protocol: Doebner-von Miller Synthesis of this compound
This protocol is a guideline based on established principles of the Doebner-von Miller reaction, adapted for the synthesis of this compound.
Materials:
-
Aniline
-
5-Methyl-2-hexenal
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for neutralization)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add aniline and ferrous sulfate heptahydrate.
-
Addition of Aldehyde: To the dropping funnel, add 5-methyl-2-hexenal.
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and with vigorous stirring, add concentrated sulfuric acid through the dropping funnel. Maintain a low temperature during this addition to prevent a premature and violent reaction.[8]
-
Initiation of Reaction: After the acid addition is complete, begin to gently heat the mixture.
-
Reaction: Once the exothermic reaction commences, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask. After the initial exothermic phase subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC.[6]
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the mixture is strongly basic. This will precipitate tarry byproducts and liberate the this compound as a free base.[8]
-
Purification:
-
Steam Distillation: The preferred method for purification is steam distillation.[6][11] This will separate the volatile this compound from the non-volatile tar.
-
Extraction: Extract the steam distillate with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Visualizing the Workflow and Logic
Reaction Mechanism Overview
Caption: Simplified mechanism of the Doebner-von Miller synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
-
Wikipedia. (2023, August 28). Skraup reaction. Retrieved from [Link]
-
Vive Chemistry. (2012, November 3). Skraup's Synthesis. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
McCollum, S. L., & Lindsley, C. W. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1005. Retrieved from [Link]
-
Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Retrieved from [Link]
-
Organic Syntheses. (n.d.). QUINOLINE. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]
-
YouTube. (2024, August 25). Making quinoline - the Skraup synthesis. Retrieved from [Link]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, May 27). Doebner–Miller reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Side reactions and byproduct formation in 2-Isobutylquinoline synthesis
Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to the researchers, scientists, and drug development professionals navigating the intricacies of 2-isobutylquinoline synthesis. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality of side reactions and byproduct formation, offering a robust framework for troubleshooting and optimization. This resource is built on a foundation of scientific integrity, providing field-tested insights to ensure your experimental work is both efficient and reproducible.
Introduction to this compound Synthesis
The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, with the Doebner-von Miller (DvM) reaction being a prominent and versatile method.[1] This acid-catalyzed reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound to form the quinoline ring system.[2] For this compound, this involves reacting aniline with an appropriate six-carbon α,β-unsaturated aldehyde or ketone. While powerful, the DvM reaction is notorious for potential side reactions that can lead to low yields and complex purification challenges, most notably the formation of polymeric tars.[3][4] This guide provides direct answers to the common issues encountered during this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems you may encounter in the lab. The answers are designed to help you diagnose the issue and implement an effective solution.
Question 1: My reaction mixture has turned into a thick, dark tar, making product isolation nearly impossible. What is happening and how can I prevent it?
Answer: This is the most common issue in the Doebner-von Miller synthesis and is almost certainly due to the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material.[4] Under the strong acidic conditions required for the main reaction, the carbonyl compound can readily self-condense and polymerize, forming intractable tarry byproducts.[3]
Causality and Prevention Strategy:
The key to preventing this is to control the concentration and reactivity of the carbonyl substrate.
-
Slow Reagent Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated, acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction with aniline over self-polymerization.[4]
-
Temperature Control: While heating is necessary, excessive temperatures will accelerate polymerization.[4] Monitor the reaction temperature closely. If the reaction is highly exothermic, initial cooling may be required before heating to reflux.
-
Use of a Biphasic System: Sequestering the carbonyl compound in an organic phase (e.g., toluene) away from the bulk of the acid catalyst in the aqueous phase can drastically reduce polymerization and improve yields.[3]
Question 2: My yield of this compound is consistently low, even with minimal tar formation. What other factors could be at play?
Answer: Low yields, in the absence of significant tarring, often point to incomplete reaction, suboptimal catalysis, or issues during the work-up procedure.
Troubleshooting Steps:
-
Catalyst Choice and Concentration: The reaction is catalyzed by both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, SnCl₄).[5] The type and concentration are critical. Ensure your acid is of sufficient concentration and consider screening different acid catalysts, as the choice can significantly impact the reaction rate.[4]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of your starting materials using an appropriate analytical technique like Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating.[4]
-
Work-up Procedure:
-
Incomplete Neutralization: The quinoline product is basic and will remain in the aqueous layer if the acidic reaction mixture is not thoroughly neutralized. Use a base like NaOH or Ca(OH)₂ until the solution is strongly alkaline before extraction.[4]
-
Inefficient Extraction: this compound has moderate polarity. Ensure you are using a suitable extraction solvent (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery from the aqueous layer.
-
Question 3: My NMR spectrum shows an unexpected isomer. How is this possible?
Answer: While the Doebner-von Miller synthesis is generally regioselective, the formation of isomers can occur, particularly if the reaction mechanism deviates from the standard pathway.
Mechanistic Insight:
The mechanism of the DvM reaction is complex and has been a subject of debate. A widely accepted model involves a fragmentation-recombination pathway.[5][6]
-
Initial conjugate addition of aniline to the α,β-unsaturated carbonyl.
-
Fragmentation of this adduct into an imine and a saturated ketone.
-
Recombination of these fragments to form a new conjugated imine, which then undergoes cyclization and oxidation to the quinoline.[2][4]
Under certain conditions, particularly with specific substrates or acid catalysts, alternative cyclization or recombination pathways could lead to the formation of regioisomers (e.g., a 4-substituted quinoline).[4] Thorough characterization using 2D NMR and mass spectrometry is essential to confirm the structure of the unexpected product.
Frequently Asked Questions (FAQs)
This section covers broader conceptual and procedural questions regarding the synthesis.
Question 1: What are the primary types of byproducts in this compound synthesis?
Answer: The byproducts can be broadly categorized as follows:
| Byproduct Category | Description | Primary Cause |
| Polymeric Tars | High molecular weight, dark, resinous materials. | Acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl starting material.[3][7] |
| Starting Materials | Unreacted aniline or α,β-unsaturated carbonyl compound. | Incomplete reaction due to insufficient time, temperature, or catalyst activity. |
| Oxidation/Reduction Products | Intermediates that are either over-oxidized or incompletely oxidized to the final aromatic quinoline. | Imbalance in the oxidizing potential of the reaction medium. The DvM reaction relies on an oxidation step to form the aromatic ring. |
| Aniline-Derived Byproducts | Products from self-condensation or side reactions of aniline under harsh acidic conditions. Halogenated anilines can also form if using HCl.[8] | High temperatures and strong acid catalysis. |
Question 2: How can I effectively purify crude this compound?
Answer: Purification typically involves a multi-step approach to remove both acidic/basic impurities and neutral byproducts.
-
Acid-Base Extraction: After the initial work-up and extraction into an organic solvent, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic this compound, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be re-basified and the pure product re-extracted.
-
Steam Distillation: For reactions producing significant non-volatile tar, steam distillation can be a highly effective method for isolating the volatile quinoline product from the crude mixture.[4]
-
Column Chromatography: This is the most common method for achieving high purity. Silica gel is typically used with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an excellent final purification step to obtain a clear, colorless liquid.
Question 3: What is the core mechanistic competition in this synthesis?
Answer: The central competition is between the desired intermolecular reaction (aniline + carbonyl) and the undesired intramolecular reaction (carbonyl self-polymerization). The diagram below illustrates this critical divergence.
Caption: Competing pathways in the Doebner-von Miller synthesis.
Optimized Protocol: Synthesis of this compound
This protocol incorporates troubleshooting strategies to minimize byproduct formation. Warning: This reaction should be performed in a well-ventilated fume hood.
Materials:
-
Aniline (freshly distilled)
-
5-Methyl-2-hexenal (or suitable precursor)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add aniline (1.0 eq) and concentrated HCl (2.0 eq). Stir the mixture to form the aniline hydrochloride salt.
-
Reagent Addition: Add toluene to the flask to create a biphasic system. Heat the mixture to 90-100°C with vigorous stirring.
-
Slow Carbonyl Feed: Dissolve 5-methyl-2-hexenal (1.2 eq) in a small amount of toluene and add it to the dropping funnel. Add the solution dropwise to the heated reaction mixture over 2-3 hours.
-
Reaction: After the addition is complete, continue to heat the mixture under reflux for an additional 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up - Neutralization: Cool the reaction mixture to room temperature. Carefully and slowly add 10 M NaOH solution with external cooling (ice bath) until the mixture is strongly alkaline (pH > 12).
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexane.
-
Characterization: Combine the pure fractions (identified by TLC) and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity as this compound.
References
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
- Sivaprasad, G., et al. (2006). Doebner–von Miller reaction catalyzed by mesoporous polymeric solid acid: an efficient route to produce 1,10-phenanthroline.
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]
- Leir, C. M. (1977). An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry.
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Chu, W., et al. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Retrieved from [Link]
Sources
- 1. Doebner-Miller Reaction [drugfuture.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
Technical Support Center: Challenges in the Purification of 2-Isobutylquinoline
Welcome to the Technical Support Center for the purification of 2-Isobutylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges and provide practical, field-proven solutions to help you achieve the desired purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its purification?
A1: Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Appearance | Colorless to pale yellow liquid[1][2] | Discoloration to yellow or brown can indicate degradation or the presence of impurities. |
| Boiling Point | 277-278 °C at 760 mmHg[1][2] | The high boiling point necessitates vacuum distillation to prevent thermal degradation. |
| Flash Point | ~111 °C (232 °F)[1][2] | This is a combustible liquid, so appropriate safety precautions should be taken. |
| Solubility | Soluble in alcohol, sparingly soluble in water[2] | This informs the choice of solvents for extraction, chromatography, and crystallization. |
| Chemical Nature | Basic, due to the quinoline nitrogen | The basicity can cause strong interactions with acidic stationary phases like silica gel in chromatography. |
Q2: What are the most common impurities found in crude this compound?
A2: The impurities in crude this compound largely depend on the synthetic route used. Common syntheses for quinolines include the Skraup, Doebner-von Miller, and Combes syntheses[3][4][5]. Potential impurities may include:
-
Unreacted starting materials: Such as anilines, glycerol, or α,β-unsaturated carbonyl compounds.
-
Isomeric byproducts: Such as other isomers of isobutylquinoline (e.g., 6-isobutylquinoline)[6][7].
-
Partially reacted intermediates.
-
Polymeric materials and tars: Especially common in high-temperature reactions like the Skraup synthesis.
-
Residual solvents from the reaction workup.
Q3: Is this compound stable under typical purification conditions?
A3: this compound is a stable compound under neutral conditions[6]. However, prolonged exposure to high temperatures during distillation can lead to degradation, which is why vacuum distillation is recommended. While generally stable, it is prudent to avoid unnecessarily harsh acidic or basic conditions during workup and purification to prevent potential side reactions or degradation[8].
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My this compound is streaking badly on my silica gel column, and the separation is poor.
-
Underlying Cause: The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and poor elution, resulting in streaking[9][10].
-
Solution:
-
Incorporate a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (NEt₃) is a common and effective choice. Start with 0.5-1% (v/v) of triethylamine in your eluent system.
-
Use an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your downstream applications, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds.
-
Consider Reverse-Phase Chromatography: If your impurities have significantly different polarities, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18), can be a viable option.
-
Issue 2: After fractional vacuum distillation, the purity of my this compound has not significantly improved.
-
Underlying Cause: This often indicates the presence of impurities with boiling points very close to that of this compound. It could also be due to insufficient separation efficiency of your distillation setup.
-
Solution:
-
Improve Distillation Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation. Ensure a slow and steady distillation rate.
-
Optimize Vacuum Pressure: A lower vacuum pressure will decrease the boiling points and may increase the boiling point difference between your product and the impurities.
-
Combine Purification Techniques: If distillation alone is insufficient, use it as a preliminary purification step to remove high and low boiling impurities, followed by column chromatography to separate closely boiling isomers or other persistent impurities.
-
Issue 3: My final product is a yellow to brown color, not colorless.
-
Underlying Cause: Discoloration can be a sign of thermal degradation during distillation or the presence of oxidized or polymeric impurities. Aged samples can also darken, especially if exposed to light[4].
-
Solution:
-
Reduce Thermal Stress: Ensure your distillation is performed under a sufficient vacuum to keep the boiling temperature as low as possible. Minimize the time the compound spends at high temperatures.
-
Charcoal Treatment: Dissolving the discolored product in a suitable organic solvent and treating it with activated charcoal can help remove colored impurities. Filter the charcoal and remove the solvent under reduced pressure.
-
Chemical Polishing: A final pass through a short plug of silica gel or alumina can sometimes remove baseline impurities that contribute to color.
-
Visualizing Purification Strategies
General Purification Workflow
The following diagram outlines a typical workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Troubleshooting Chromatography Issues
This decision tree can help you troubleshoot common problems during the column chromatography of this compound.
Caption: Decision tree for troubleshooting chromatography of this compound.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Objective: To purify crude this compound by separating it from non-volatile residues and impurities with significantly different boiling points.
-
Procedure:
-
Set up a fractional distillation apparatus equipped with a Vigreux column and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, and once the desired pressure is reached (typically 1-10 mmHg), begin heating the distillation flask.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at a steady temperature. The exact temperature will depend on the vacuum pressure.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Objective: To purify this compound from impurities with similar polarities.
-
Procedure:
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of ~0.3.
-
Prepare the eluent for the column by adding 0.5-1% (v/v) triethylamine to the solvent system determined in step 1.
-
Pack a silica gel column with the prepared eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the base-modified eluent, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Recrystallization Screening
-
Objective: To find a suitable solvent system for the purification of a solid derivative of this compound or if the crude product is a solid. While this compound is a liquid at room temperature, this protocol is useful for its solid salts or derivatives.
-
Procedure:
-
Place a small amount of the crude solid in several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water) dropwise while heating until the solid dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields high-quality crystals with a good recovery.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[11][12].
-
References
-
The Good Scents Company. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]
-
Perflavory. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]
-
Material Safety Data Sheet. (2025, September 29). Iso Butyl Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isobutyl quinoline, 1333-58-0. Retrieved from [Link]
-
Givaudan. (n.d.). Isobutyl Quinoline-2. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace). Retrieved from [Link]
-
ScenTree. (n.d.). Isobutyl quinoline (CAS N° 68198-80-1). Retrieved from [Link]
-
ACS Publications. (2026, January 17). Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Retrieved from [Link]
-
YouTube. (2014, January 24). Lab 5: Fractional Distillation. Retrieved from [Link]
-
PerfumersWorld. (n.d.). Isobutyl Quinoline. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Jetir.Org. (n.d.). Review of Quinoline Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
IES INGREDIENTS. (n.d.). ISOBUTYL QUINOLINE-2. Retrieved from [Link]
-
ResearchGate. (2023, December 27). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]
-
Reddit. (2022, August 18). What do you think on isobutyl quinoline? Retrieved from [Link]
Sources
- 1. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]
- 2. 2-isobutyl quinoline, 93-19-6 [perflavory.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. ScenTree - Isobutyl quinoline (CAS N° 68198-80-1) [scentree.co]
- 7. fraterworks.com [fraterworks.com]
- 8. johndwalsh.com [johndwalsh.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Alkylquinolines
Welcome to the Technical Support Center for the synthesis of 2-alkylquinolines. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of quinoline synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Introduction to 2-Alkylquinoline Synthesis
The quinoline scaffold is a privileged structural motif in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] The synthesis of 2-alkylquinolines is a cornerstone of many drug discovery programs. While several named reactions exist for this purpose, including the Doebner-von Miller, Friedländer, and Combes syntheses, each presents its own set of challenges.[2][3][4] This guide will provide practical solutions to common problems, enabling you to improve yields, minimize side reactions, and achieve higher purity of your target compounds.
Troubleshooting Common Issues in 2-Alkylquinoline Synthesis
This section is dedicated to addressing the most frequent problems encountered during the synthesis of 2-alkylquinolines. Each issue is presented with its likely causes and a set of actionable solutions.
Issue 1: Low Yield or No Product Formation
A low yield or complete failure of the reaction is one of the most common frustrations in organic synthesis. For 2-alkylquinoline synthesis, several factors can be at play.
Potential Causes and Solutions:
-
Suboptimal Catalyst Selection: The choice of catalyst is critical and highly dependent on the specific reaction and substrates.
-
Friedländer Synthesis: This reaction can be catalyzed by either acids or bases.[5][6] While traditional methods often use strong acids like sulfuric acid (H₂SO₄) or bases like potassium hydroxide (KOH), modern approaches favor milder catalysts to improve yields and reduce side reactions.[6][7] Consider screening Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH)).[2] In some cases, catalyst-free conditions in water at elevated temperatures have proven highly effective.[8][9]
-
Doebner-von Miller Reaction: This reaction is typically catalyzed by Brønsted or Lewis acids.[2][10] Ensure the acid concentration is appropriate, as overly dilute conditions may not be effective.[10]
-
Combes Synthesis: This reaction is acid-catalyzed, with concentrated sulfuric acid being a common choice.[4] However, polyphosphoric acid (PPA) or its ester derivatives can be more effective dehydrating agents.[4]
-
-
Inappropriate Reaction Temperature: Temperature plays a crucial role in reaction kinetics and selectivity.
-
Many classical quinoline syntheses require high temperatures, sometimes ranging from 150 to 220°C, especially in the absence of a catalyst.[3][8] However, excessive heat can lead to degradation of starting materials or products, resulting in lower yields and tar formation.[11]
-
Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[11] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[8]
-
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate.
-
For instance, in the Friedländer synthesis, steric hindrance on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can slow down the reaction.[6]
-
Electron-withdrawing groups on the aniline can deactivate the ring, making cyclization more difficult in reactions like the Combes synthesis.[11][12]
-
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the equilibrium.[11] Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[11]
Issue 2: Significant Tar/Polymer Formation
The formation of a thick, dark tar is a notorious problem, particularly in the Doebner-von Miller reaction.
Potential Causes and Solutions:
-
Acid-Catalyzed Polymerization: The primary cause of tar formation is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[10][13]
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[10]
-
Biphasic Solvent System: A highly effective strategy is to use a biphasic solvent system. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be drastically reduced.[13][14]
-
Issue 3: Formation of Side Products and Isomers
The formation of undesired side products or regioisomers can complicate purification and reduce the yield of the target 2-alkylquinoline.
Potential Causes and Solutions:
-
Aldol Condensation: In base-catalyzed Friedländer syntheses, the self-condensation of the ketone starting material (an aldol condensation) can be a significant side reaction.[5][8]
-
Poor Regioselectivity in Combes Synthesis: When using unsymmetrical β-diketones, achieving high regioselectivity can be a challenge.[8] The outcome is influenced by both steric and electronic effects.[4][8]
-
Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer.[8]
-
The nature of the substituents on the aniline also plays a role; for example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when a trifluoromethyl-β-diketone is used.[4]
-
-
Incomplete Oxidation in Doebner-von Miller Reaction: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[13] If this step is incomplete, dihydro- or even tetrahydroquinoline byproducts may be isolated.[13]
-
Ensure a sufficient amount of the oxidizing agent is used and optimize the reaction time and temperature for the oxidation step.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Friedländer synthesis?
A1: The Friedländer synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[3][5] The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.[5][15] An alternative pathway involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol condensation.[3]
Q2: How can I purify my crude 2-alkylquinoline product?
A2: Purification of the crude product can typically be achieved by recrystallization or column chromatography.[8] The choice of solvent for recrystallization will depend on the polarity of your product. For column chromatography, a common mobile phase is a mixture of ethyl acetate and hexane, with the ratio adjusted based on the polarity of the compound.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing 2-alkylquinolines?
A3: Yes, there has been a significant effort to develop greener synthetic routes. For the Friedländer synthesis, conducting the reaction in water without a catalyst has been shown to be highly efficient for certain substrates.[8][9] The use of reusable solid acid catalysts, such as Nafion NR50 under microwave irradiation, also represents a more environmentally friendly approach.[16]
Experimental Protocols
Protocol 1: Catalyst-Free Friedländer Synthesis of 2-Methylquinoline in Water
This protocol is adapted from a greener approach to the Friedländer synthesis.[8][9]
-
Reactant Mixture: In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and acetone (1.2 mmol).
-
Solvent Addition: Add 5 mL of deionized water to the flask.
-
Reaction: Stir the mixture vigorously at 70°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product can be collected by filtration, washed with cold water, and dried. If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.[8]
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline Minimizing Tar Formation
This protocol utilizes a biphasic system to reduce polymerization.[13]
-
Initial Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Slow Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline solution over a period of 1-2 hours.
-
Reaction: Continue to reflux the mixture for the specified time (e.g., 4-6 hours), monitoring the reaction progress by TLC.
-
Work-up: After cooling, separate the organic and aqueous layers. Neutralize the aqueous layer with a base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane). Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Data Presentation
| Reaction | Typical Catalyst(s) | Typical Solvent(s) | Temperature Range (°C) | Common Issues |
| Friedländer Synthesis | H₂SO₄, KOH, p-TsOH, ZnCl₂, Catalyst-free | Ethanol, Water, DMF | 70 - 220 | Low yield, Aldol side reaction |
| Doebner-von Miller | HCl, H₂SO₄, ZnCl₂, SnCl₄ | Water/Toluene (biphasic) | Reflux | Tar formation, Incomplete oxidation |
| Combes Synthesis | H₂SO₄, PPA | - | High temperatures | Poor regioselectivity |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in 2-alkylquinoline synthesis.
General Reaction Scheme for Friedländer Synthesis
Caption: The general transformation in a Friedländer synthesis of 2-alkylquinolines.
References
-
Wikipedia. (2023, December 1). Friedländer synthesis. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 25(7), 1593. Retrieved from [Link]
-
Wikipedia. (2023, November 11). Doebner–Miller reaction. Retrieved from [Link]
-
S. S. V. Ramasastry, et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry, 75(1), 224-227. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]
-
Nikpassand, M., & Fekri, R. (2018). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 95(12), 1547-1558. Retrieved from [Link]
-
Liu, J. L., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Scientific Reports, 11(1), 23531. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Combes quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (2023, March 19). Doebner reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
Lee, S., & Kim, S. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5486. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Alkenylquinoline by Reductive Olefination of Quinoline N-Oxide under Metal-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
SlideShare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (2023, July 3). Biosynthetic flexibility of Pseudomonas aeruginosa leads to hydroxylated 2-alkylquinolones with proinflammatory host response. Retrieved from [Link]
-
National Institutes of Health. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Conversion of the Pseudomonas aeruginosa Quinolone Signal and Related Alkylhydroxyquinolines by Rhodococcus sp. Strain BG43. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Retrieved from [Link]
-
ASM Journals. (n.d.). The Stringent Response Modulates 4-Hydroxy-2-Alkylquinoline Biosynthesis and Quorum-Sensing Hierarchy in Pseudomonas aeruginosa. Retrieved from [Link]
-
PNAS. (n.d.). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Alkyl-4-quinolone quorum sensing molecules are biomarkers for culture-independent Pseudomonas aeruginosa burden in adults with cystic fibrosis. Retrieved from [Link]
Sources
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
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- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Resolving Peak Overlap in the NMR Spectrum of 2-Isobutylquinoline
Welcome to the technical support center for NMR analysis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with NMR spectral interpretation. Here, we address one of the most common issues in the analysis of 2-Isobutylquinoline: the resolution of overlapping signals in the ¹H NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic signals in my ¹H NMR spectrum of this compound overlapped?
A1: The inherent structure of the quinoline ring is the primary reason for signal overlap in the aromatic region.
The ¹H NMR spectrum of this compound features signals from the isobutyl group in the aliphatic region (typically 0.9-3.0 ppm) and six protons from the quinoline ring in the aromatic region (typically 7.0-8.5 ppm). These six aromatic protons (H-3, H-4, H-5, H-6, H-7, and H-8) exist in relatively similar chemical environments, leading to closely spaced chemical shifts.[1][2] This proximity, combined with complex spin-spin (J-coupling) interactions, often results in a dense, overlapping multiplet structure that is difficult to interpret directly from a standard 1D spectrum.[3][4]
This is a common challenge in the NMR spectroscopy of polycyclic aromatic and heterocyclic systems.[5] Resolving this overlap is crucial for the complete and accurate assignment of the molecular structure. The following flowchart outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for resolving peak overlap.
Q2: Can I resolve the aromatic signals by changing the NMR solvent?
A2: Yes, changing the solvent is one of the simplest and most effective initial steps.
The chemical shift of a proton is sensitive to its local magnetic environment, which is influenced by interactions with the solvent.[6] Aromatic solvents, such as deuterated benzene (C₆D₆) or pyridine-d₅, can induce significant changes in the chemical shifts of the analyte's protons compared to common solvents like chloroform-d (CDCl₃) or DMSO-d₆.[6][7] This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can alter the relative positions of the quinoline proton signals, potentially resolving the overlap.[6]
Mechanism: The planar benzene molecule will associate with the electron-deficient regions of the this compound solute. Protons located in the shielding cone of the benzene ring will shift upfield (to a lower ppm value), while those in the deshielding region will shift downfield. This differential shifting can effectively "spread out" the signals.
Experimental Protocol: Solvent Change
-
Dry Sample: Ensure your this compound sample is free of the original NMR solvent by evaporating it under a stream of nitrogen or using a high-vacuum line.
-
Re-dissolve: Dissolve the dried sample (typically 5-15 mg) in ~0.6 mL of the new deuterated solvent (e.g., C₆D₆).
-
Acquire Spectrum: Re-acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Compare: Compare the new spectrum with the original one to assess the changes in signal dispersion.
Data Presentation: Expected Solvent Effects on Aromatic Protons
| Method | Principle | Expected Outcome for this compound | Pros | Cons |
| Solvent Change | Altering solute-solvent interactions changes the local magnetic environment. Aromatic solvents (C₆D₆) induce differential shifts (ASIS effect). | Significant changes in chemical shifts of aromatic protons, potentially resolving overlap. Protons on one face of the quinoline ring may shift differently than those on the other. | Simple, fast, and requires no special instrumentation. | Resolution is not guaranteed; some signals may overlap further. The analyte must be soluble in the new solvent. |
Q3: Will changing the temperature of the NMR experiment help?
A3: Possibly, but it is generally less effective for rigid molecules like this compound.
Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes or resolving signals whose chemical shifts are temperature-dependent.[8][9] As the temperature changes, the populations of different molecular conformations can be altered, leading to a change in the observed average chemical shift.[8]
For a relatively rigid aromatic system like quinoline, large temperature-induced chemical shift changes are not typically expected. However, increasing the temperature can sometimes lead to sharper peaks by averaging out certain relaxation effects or minor conformational fluctuations, which might provide a marginal improvement in resolution.[8]
Experimental Protocol: Variable Temperature (VT) NMR
-
Instrument Setup: Use an NMR spectrometer equipped with a VT unit. Ensure the correct temperature range is selected for the probe being used.
-
Initial Spectrum: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K).
-
Increase Temperature: Increase the sample temperature in increments (e.g., 10-20 K). Allow the temperature to equilibrate for 5-10 minutes at each step.
-
Shim and Acquire: Re-shim the magnetic field at each new temperature before acquiring the spectrum.
-
Analyze Data: Compare the spectra acquired at different temperatures to identify any changes in chemical shift or peak shape.
Q4: I have access to a higher-field spectrometer. Will that solve the problem?
A4: Yes, moving to a higher-field instrument is a very reliable method for improving spectral resolution.
The separation between NMR signals (in Hz) is directly proportional to the strength of the external magnetic field (B₀). In contrast, the J-coupling constants (in Hz) are independent of the field strength. When the spectrum is plotted in ppm, the chemical shifts remain constant, but the multiplets are narrower relative to the overall spectral width.
Therefore, acquiring the spectrum on a higher-field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) increases the dispersion of the signals, effectively pulling the overlapping multiplets apart.
Data Presentation: Effect of Field Strength on Signal Separation
| Spectrometer Field | Frequency Difference for 0.1 ppm | J-coupling (¹H-¹H) | Resolution Outcome |
| 400 MHz | 40 Hz | ~7 Hz (constant) | Lower dispersion, higher chance of overlap. |
| 600 MHz | 60 Hz | ~7 Hz (constant) | Higher dispersion, reduced overlap. |
| 800 MHz | 80 Hz | ~7 Hz (constant) | Excellent dispersion, likely baseline resolved. |
Q5: What 2D NMR experiments can provide an unambiguous assignment of the aromatic protons?
A5: Two-dimensional (2D) NMR experiments are the most powerful tools for resolving severe overlap and confirming structural connectivity.
When 1D methods are insufficient, 2D NMR spreads the signals into a second dimension, providing another layer of information that resolves overlap and reveals correlations between nuclei. For this compound, the following experiments are highly recommended.
-
¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to run. It identifies protons that are J-coupled to each other (typically over 2-3 bonds). Cross-peaks in a COSY spectrum connect signals from adjacent protons, allowing you to trace out the spin systems of the molecule.[5] For the quinoline ring, you can "walk" along the proton framework, for example, from H-5 to H-6 to H-7 to H-8.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. Since the ¹³C NMR spectrum has a much wider chemical shift range (~200 ppm) than the ¹H spectrum, protons that overlap in the 1D spectrum can be resolved if their attached carbons have different chemical shifts.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for connecting different spin systems and for assigning quaternary (non-protonated) carbons.
Caption: Expected ¹H-¹H COSY correlations in the quinoline ring.
Experimental Protocol: Acquiring a 2D ¹H-¹H COSY Spectrum
-
Sample Preparation: Prepare a slightly more concentrated sample than for 1D ¹H NMR (e.g., 10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise.
-
Instrument Setup: Lock and shim the spectrometer as you would for a 1D experiment. Acquire a standard 1D ¹H spectrum to determine the correct spectral width (SW) for the proton dimension.
-
Load Pulse Program: Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems). The instrument software will typically set most parameters automatically based on the 1D spectrum.
-
Acquisition: Start the 2D acquisition. A standard COSY experiment may take anywhere from 15 minutes to a few hours, depending on the sample concentration and desired resolution.
-
Processing and Analysis: After acquisition, the data is processed using a Fourier transform in both dimensions. Analyze the resulting 2D plot to identify cross-peaks, which indicate J-coupling between protons.
Q6: Is using a chemical shift reagent a viable option for this compound?
A6: Yes, lanthanide shift reagents (LSRs) can be very effective for molecules containing a Lewis basic site, such as the nitrogen atom in this compound.
LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃ or Eu(dpm)₃) that can reversibly bind to basic functional groups in a substrate molecule. This interaction induces large changes in the chemical shifts of nearby protons. The magnitude of this "lanthanide-induced shift" (LIS) is dependent on the distance and angle of the proton from the lanthanide ion, with the largest shifts observed for the closest protons. This can effectively resolve severe peak overlap by spreading the signals over a much wider range.
Mechanism: The quinoline nitrogen has a lone pair of electrons and acts as a Lewis base, coordinating to the Lewis acidic lanthanide metal center. This brings the paramagnetic ion into close proximity with the quinoline ring, causing the protons closer to the nitrogen (like H-3 and H-8) to shift more significantly than those further away (like H-5 and H-6).
Experimental Protocol: LSR Titration
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your pure this compound sample (~10 mg in 0.6 mL of an anhydrous, non-coordinating solvent like CDCl₃).
-
Prepare LSR Stock: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Add Aliquot: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR stock solution to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and re-acquire the ¹H spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired signal separation is achieved.
-
Analyze: Plot the chemical shift of each proton signal versus the molar ratio of LSR/substrate. The resulting slopes can provide additional structural information.
Cautions: LSRs can cause significant line broadening, which may reduce resolution if too much is added. The sample and solvent must be very dry, as water will preferentially coordinate to the LSR.
References
-
Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? | ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? - Mestrelab Research. (2014, October 30). Mestrelab Research. Retrieved January 20, 2026, from [Link]
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Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved January 20, 2026, from [Link]
-
Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Lokesh, Chaudhari, S. R., & Suryaprakash, N. (2013). RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. RSC Advances, 4(9), 4614–4617. [Link]
-
Ultra-High Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Applications at 1 GHz and Beyond. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra | Journal of Proteome Research. (2019, March 27). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Shchukina, A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(59), 37552-37559. [Link]
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Advances in High-Field Magnetic Resonance Spectroscopy in Alzheimer's Disease - NIH. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES†. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods - Magritek. (n.d.). Magritek. Retrieved January 20, 2026, from [Link]
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1H NMR Spectra and Peak Assignment - Oregon State University. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]
-
Blagg, R. (2023, May 30). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Retrieved January 20, 2026, from [Link]
-
Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra - YouTube. (2022, December 22). YouTube. Retrieved January 20, 2026, from [Link]
-
900 MHz nuclear magnetic resonance shows great promise | Spectroscopy Europe/World. (n.d.). Spectroscopy Europe/World. Retrieved January 20, 2026, from [Link]
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Assigning a 1H NMR spectrum - YouTube. (2013, March 27). YouTube. Retrieved January 20, 2026, from [Link]
-
NMR Basics. (n.d.). University of Warwick. Retrieved January 20, 2026, from [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
RES-TOCSY: a simple approach to resolve overlapped H-1 NMR spectra of enantiomers - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1). MDPI. Retrieved January 20, 2026, from [Link]
-
Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy - AZoOptics. (2023, August 1). AZoOptics. Retrieved January 20, 2026, from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). JEOL. Retrieved January 20, 2026, from [Link]
-
23.1: NMR Shift Reagents - Chemistry LibreTexts. (2024, November 12). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023, March 27). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020, November 17). MDPI. Retrieved January 20, 2026, from [Link]
-
Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). Reddit. Retrieved January 20, 2026, from [Link]
-
Give the spectral assignments for the protons in isobutyl alcohol... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved January 20, 2026, from [Link]
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- 9. fraterworks.com [fraterworks.com]
Technical Support Center: GC-MS Analysis of Quinoline Isomers
Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of quinoline and its isomers. This guide is designed for researchers, analytical scientists, and professionals in drug development who encounter challenges with these structurally similar aromatic nitrogen heterocycles. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the principles behind them, enabling you to develop robust and reliable analytical methods.
Section 1: Chromatographic Separation (The GC)
The primary challenge in analyzing quinoline isomers lies in achieving baseline chromatographic separation. Due to their similar boiling points and polarities, these compounds often co-elute, making accurate identification and quantification impossible.[1] This section addresses the most common separation issues.
Q1: My quinoline and isoquinoline peaks are co-eluting or have very poor resolution. What is the first thing I should check?
A1: Your GC column's stationary phase is the most critical factor for separating isomers. The principle of "like dissolves like" is paramount.[2] Quinoline and its isomers are polarizable aromatic compounds containing a nitrogen atom. To resolve them, you need a stationary phase that can exploit the subtle differences in their electronic structure and dipole moment.
-
Causality: Standard non-polar phases (like those with 5% phenyl substitution) often separate based on boiling points, which are nearly identical for many quinoline isomers. A more polar stationary phase will induce different retention mechanisms, such as dipole-dipole interactions, which are necessary to resolve these compounds.
-
Troubleshooting Steps:
-
Verify Stationary Phase: Confirm you are not using a general-purpose, non-polar column (e.g., a DB-1 or DB-5 type).
-
Select a Mid-to-High Polarity Column: The best separations are typically achieved on columns with a higher phenyl content or those containing cyanopropyl functionalities. These phases offer enhanced dipole and π-π interactions.[2]
-
Optimize Oven Temperature Program: If you are using an appropriate column but still see co-elution, your temperature program may be too fast. A slower ramp rate (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, improving the chances of separation.[3]
-
Data Presentation: Recommended GC Columns for Quinoline Isomer Separation
| Stationary Phase Type | Polarity | Key Interaction Mechanism | Example Commercial Name |
| 50% Phenyl Polysilphenylene-siloxane | Intermediate-Polar | π-π interactions, Dipole | DB-17ms, ZB-50, Rxi-50 |
| Cyanopropylphenyl Polysiloxane | Polar | Strong Dipole, π-π interactions | DB-225, ZB-WAXplus |
| Polyethylene Glycol (PEG) | Polar | Hydrogen Bonding, Dipole | DB-WAX, ZB-WAX |
Q2: I'm observing significant peak tailing for my quinoline analytes. What's causing this and how do I fix it?
A2: Peak tailing for basic compounds like quinolines is a classic sign of unwanted secondary interactions with active sites in your GC system. [4] These active sites are typically acidic silanol groups (Si-OH) present on the surfaces of glass inlet liners, glass wool, or even the column itself if it is damaged.[4][5]
-
Causality: The basic nitrogen atom in the quinoline ring can form strong hydrogen bonds with acidic silanol groups. This secondary retention mechanism holds some analyte molecules back for longer than others, resulting in a tailed peak shape that can compromise integration and quantification.[6]
-
Troubleshooting Workflow:
Sources
Technical Support Center: Overcoming Resistance in Antimicrobial Studies of Quinoline Derivatives
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of antimicrobial resistance to quinoline derivatives. As a senior application scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design, troubleshooting, and data interpretation. This center is structured to address the most common and critical challenges encountered in the field.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the mechanisms and initial investigation of quinoline resistance.
Q1: What are the primary mechanisms of resistance to quinoline derivatives in bacteria?
A: Bacterial resistance to quinolones is a multifaceted issue, primarily driven by three core mechanisms. Understanding these is the first step in designing effective experiments.[1][2]
-
Target Site Mutations: This is a major cause of high-level resistance. Quinolones act by inhibiting DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), enzymes essential for DNA replication.[2][3] Specific point mutations within the Quinolone Resistance-Determining Regions (QRDRs) of these genes alter the drug-binding site, reducing the affinity of quinoline derivatives and rendering them less effective.[1][4] A single mutation can confer low-level resistance, while multiple mutations, often in both target enzymes, are associated with high-level clinical resistance.[1][5]
-
Efflux Pump Overexpression: Bacteria possess membrane proteins that act as pumps to actively extrude toxic substances, including antibiotics like quinolones.[2][6] Overexpression of these efflux pumps, which can belong to families such as the Resistance-Nodulation-Division (RND) or Major Facilitator Superfamily (MFS), reduces the intracellular concentration of the drug to sub-inhibitory levels.[5][7] This mechanism is a significant contributor to both intrinsic and acquired resistance and can often lead to a multidrug-resistant (MDR) phenotype.[8][9]
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired horizontally via plasmids. These mobile genetic elements carry genes such as qnr (which protects target enzymes from quinolones), aac(6')-Ib-cr (an enzyme that modifies ciprofloxacin), or mobile efflux pumps (qepA, oqxAB).[1] While PMQR genes typically confer only a low level of resistance, their presence can facilitate the selection of higher-level mutational resistance.[1]
Q2: How can I experimentally differentiate between target site mutations and efflux-mediated resistance in my bacterial isolates?
A: A staged approach is most effective. You can start with a simple phenotypic assay and then confirm with molecular methods.
-
Phenotypic Differentiation (Efflux Pump Inhibition Assay): The most direct method is to determine the Minimum Inhibitory Concentration (MIC) of your quinoline derivative in the presence and absence of an Efflux Pump Inhibitor (EPI). EPIs are compounds that block the activity of efflux pumps. If the resistance is primarily due to efflux, the addition of an EPI will restore the bacterium's susceptibility, resulting in a significant (typically ≥4-fold) decrease in the MIC.[8] Common broad-spectrum EPIs include Phenylalanine-Arginine β-Naphthylamide (PAβN) and reserpine.[5][7] If the MIC remains high even with an EPI, it strongly suggests that the primary resistance mechanism is target site modification or another mechanism.
-
Molecular Confirmation (QRDR Sequencing): To confirm the presence of target site mutations, you must perform PCR amplification and sequencing of the QRDRs of the gyrA and parC genes.[3][4][10] By comparing the DNA sequences of your resistant isolates to a susceptible wild-type reference strain, you can identify specific amino acid substitutions known to confer resistance (e.g., at Ser83 or Asp87 in GyrA).[3][10]
Q3: What is the role of an Efflux Pump Inhibitor (EPI) and how do I select an appropriate one for my studies?
A: EPIs are crucial tools for dissecting resistance mechanisms. Their primary role is to block the extrusion of antibiotics, thereby increasing the intracellular drug concentration and potentially reversing resistance.[5][6] The use of an EPI can confirm that efflux is a component of the resistance profile and help quantify its contribution.[8]
Selection Criteria:
-
Spectrum of Activity: Choose an EPI known to be effective against the pump families prevalent in your bacterial species of interest. For example, PAβN is a well-characterized inhibitor effective against the RND family of efflux pumps in Pseudomonas aeruginosa.[7][9] Reserpine is often used for the NorA (MFS family) pump in Staphylococcus aureus.[5]
-
Intrinsic Activity: The ideal EPI should have no intrinsic antibacterial activity at the concentration used, to ensure that any observed effect is due to the potentiation of the quinoline agent. Always determine the MIC of the EPI alone.
-
Solubility and Stability: Ensure the EPI is soluble and stable in your chosen broth medium for the duration of the assay.
-
Concentration: The EPI should be used at a fixed, sub-inhibitory concentration (typically 1/2 to 1/4 of its MIC) that is sufficient to inhibit the pumps without affecting bacterial growth on its own.
Q4: My quinoline derivative is showing reduced efficacy. When should I consider synergy testing with other antimicrobials?
A: Synergy testing is a logical next step when you need to explore strategies to restore the activity of a quinoline derivative against resistant strains. Consider it under these circumstances:
-
Confirmed Efflux-Mediated Resistance: If you have demonstrated that efflux is a key resistance mechanism, combining your quinoline with a compound that is also an efflux pump substrate (or an EPI) could lead to a synergistic effect through competitive inhibition.
-
Overcoming High-Level Resistance: When dealing with isolates exhibiting high-level resistance due to multiple target mutations, a single agent may be insufficient. A combination with an antibiotic that has a different mechanism of action (e.g., a β-lactam or an aminoglycoside) may create a synergistic effect, where the combined activity is greater than the sum of their individual effects.[11]
-
Drug Development Strategy: In a drug development context, demonstrating synergy can be a powerful strategy to reposition an existing antibiotic or enhance the profile of a new chemical entity, potentially broadening its spectrum or overcoming existing resistance.
The standard method for quantifying synergy is the checkerboard assay , which determines the Fractional Inhibitory Concentration (FIC) index.[12][13]
Q5: What are the standard guidelines I should follow for quinoline susceptibility testing?
A: Adherence to standardized guidelines is critical for ensuring your results are reproducible and comparable to data from other laboratories. The two primary authorities are:
-
Clinical and Laboratory Standards Institute (CLSI): CLSI provides comprehensive documents, such as the M100 series, which detail standardized methods for antimicrobial susceptibility testing (AST), including broth microdilution and disk diffusion, along with interpretive criteria (breakpoints) for various bacteria-drug combinations.[14][15][16][17]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST): EUCAST offers similar guidance, including detailed methodologies, quality control parameters, and its own set of clinical breakpoints, which are widely adopted in Europe and other regions.[18][19][20][21]
It is essential to consult the latest versions of these documents as breakpoints and recommendations are periodically updated based on new clinical and microbiological data.[16][22] Both organizations provide specific protocols for quality control strains, media preparation, and interpretation of results.[17][20]
Section 2: Troubleshooting Experimental Challenges
This section provides a question-and-answer guide to resolving specific experimental issues.
Problem: My Minimum Inhibitory Concentration (MIC) results are inconsistent across experiments for the same quinoline/isolate combination.
-
Q: What are the most common causes of MIC variability?
-
A: Inoculum Preparation: The most frequent source of error is an improperly standardized inoculum. A bacterial suspension that is too dense will lead to falsely high MICs, while a dilute suspension can result in falsely low MICs. Always prepare your inoculum to a 0.5 McFarland turbidity standard and confirm the final concentration (CFU/mL) in your wells via serial dilution and plating.
-
A: Media and Reagent Variability: Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI/EUCAST, as divalent cations (Ca²⁺, Mg²⁺) can affect quinolone activity. Use the same lot of media for an entire experiment. Ensure your quinoline stock solution is properly dissolved, stored, and not degraded.
-
A: Incubation Conditions: Inconsistent incubation time or temperature can affect bacterial growth rates and, consequently, MIC readings. Use a calibrated incubator and adhere strictly to the 16-20 hour incubation period recommended by standard guidelines.
-
Problem: My efflux pump inhibition assay shows no significant change in MIC, but I still suspect efflux is the primary resistance mechanism.
-
Q: Why might an EPI assay fail to show a MIC reduction?
-
A: Incorrect EPI or Concentration: The selected EPI may not be effective against the specific efflux pump family overexpressed in your isolate. Try a different EPI with a different spectrum of activity. Also, the concentration of the EPI might be too low to be effective; you can try a slightly higher, but still sub-inhibitory, concentration.
-
A: Multiple Resistance Mechanisms: The isolate may possess multiple resistance mechanisms of comparable strength. For example, if both a target site mutation and efflux pump overexpression are present, inhibiting the pump alone may not be sufficient to lower the MIC below the resistance breakpoint. In this case, QRDR sequencing is essential for a complete picture.
-
A: Inducible Efflux System: Some efflux systems are inducible. The presence of the quinoline derivative itself might be upregulating the expression of the pump during the assay. Consider performing gene expression analysis (RT-qPCR) on the efflux pump genes before and after exposure to the quinoline to investigate this possibility.
-
Problem: I am getting inconclusive or uninterpretable results from my checkerboard (synergy) assay.
-
Q: What common pitfalls lead to ambiguous checkerboard results?
-
A: Poorly Defined Individual MICs: The accuracy of the Fractional Inhibitory Concentration Index (FICI) calculation is entirely dependent on accurate MIC values for the individual drugs.[23] Re-determine the MICs for each drug alone with high precision before setting up the checkerboard plate.
-
A: Inappropriate Concentration Range: The dilution series for each drug in the checkerboard should bracket the MIC. A common mistake is to use a range that is too high or too low, resulting in a plate with either all growth or no growth, making it impossible to determine the combined MIC.
-
A: "Skipped" Wells: Occasionally, you may observe growth in a well containing a higher drug concentration while a well with a lower concentration shows no growth. This is often due to pipetting errors, contamination, or drug precipitation. Repeat the assay, paying close attention to technique. If it persists, it could indicate a paradoxical effect (e.g., the Eagle effect), which requires further investigation.
-
Problem: I am unable to amplify the Quinolone Resistance-Determining Regions (QRDRs) using my established PCR protocol.
-
Q: What should I check if my QRDR PCR fails?
-
A: DNA Quality and Quantity: Ensure the genomic DNA extracted from your isolate is of high purity and free of PCR inhibitors. Check the A260/A280 ratio (should be ~1.8). Use a standardized amount of template DNA (e.g., 50 ng) in your reaction.[3]
-
A: Primer Design and Annealing Temperature: Your primers may not be specific to the target genes in your bacterial species, or there may be polymorphisms in the primer binding sites. Verify primer sequences against a reference genome.[24][25] Perform a gradient PCR to optimize the annealing temperature for your specific primers and template.
-
A: PCR Reagents and Cycling Conditions: Check the integrity of your dNTPs, buffer, and Taq polymerase. Ensure they have not undergone excessive freeze-thaw cycles. Verify your PCR cycling parameters, especially the initial denaturation and extension times, are appropriate for your target amplicon size.[3][10]
-
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Broth Microdilution for MIC Determination with an Efflux Pump Inhibitor
Objective: To determine if efflux pump activity contributes to quinoline resistance by measuring the MIC in the presence and absence of an EPI.
Materials:
-
96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Quinolone derivative stock solution
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
-
Bacterial isolate, grown to log phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation: Pick several colonies of the test isolate and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to achieve ~1.5 x 10⁶ CFU/mL. This is your working inoculum.
-
Plate Preparation:
-
Plate 1 (Quinolone MIC): Add 100 µL of CAMHB to columns 2-12. Add 200 µL of the quinolone working solution (at 2x the highest desired concentration) to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to 2, mixing, then 2 to 3, and so on, discarding 100 µL from column 11. Column 12 will be the growth control (no drug).
-
Plate 2 (Quinolone + EPI MIC): Prepare a batch of CAMHB containing the EPI at a fixed, sub-inhibitory concentration (e.g., 20 µg/mL PAβN). Use this EPI-containing broth to perform the serial dilutions of the quinoline derivative exactly as described for Plate 1.
-
-
Inoculation: Add 10 µL of the working inoculum (~1.5 x 10⁶ CFU/mL) to each well of both plates. This results in a final inoculum of ~5 x 10⁵ CFU/mL in a final volume of 110 µL (or adjust volumes as needed for a final 100 µL volume).
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.
-
Interpretation: Calculate the fold-change in MIC: (MIC of Quinolone alone) / (MIC of Quinolone + EPI). A ≥4-fold reduction in MIC in the presence of the EPI is considered significant and indicates that efflux is a relevant mechanism of resistance.[8]
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To quantify the interaction between a quinoline derivative and a second antimicrobial agent.
Materials:
-
96-well microtiter plates
-
CAMHB
-
Stock solutions for Drug A (Quinoline) and Drug B (Partner drug)
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL final concentration)
Procedure:
-
Plate Setup: This assay uses a two-dimensional dilution matrix.[12][26]
-
Along the x-axis (e.g., columns 1-10), prepare serial 2-fold dilutions of Drug A.
-
Along the y-axis (e.g., rows A-G), prepare serial 2-fold dilutions of Drug B.
-
The final plate will have wells containing various combinations of both drugs.
-
-
Drug Dilution:
-
Add 50 µL of CAMHB to all wells.
-
Prepare 4x the final desired concentration for each drug.
-
Add 50 µL of Drug A dilutions horizontally across the rows.
-
Add 50 µL of Drug B dilutions vertically down the columns.
-
This results in each well containing 100 µL with a 1x concentration of each drug combination.
-
-
Controls:
-
Row H: Should contain only the serial dilutions of Drug A (to re-confirm its MIC).
-
Column 11: Should contain only the serial dilutions of Drug B (to re-confirm its MIC).
-
Well H12: Should be a growth control (broth + inoculum, no drugs).
-
-
Inoculation: Add 100 µL of a 2x concentrated bacterial inoculum (~1 x 10⁶ CFU/mL) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL in a final volume of 200 µL.
-
Incubation & Reading: Incubate at 35 ± 2°C for 16-20 hours. Read the MIC for each drug alone and the MIC of each drug in combination (the lowest concentration pair that inhibits growth).
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each growth-inhibitory combination: FICI = FIC of Drug A + FIC of Drug B Where: FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone) The lowest FICI value is reported.[13][23]
Protocol 3: PCR Amplification and Sequencing of QRDRs (gyrA and parC)
Objective: To identify point mutations in the primary quinolone target genes.
Materials:
-
High-purity genomic DNA from the bacterial isolate
-
Specific primers for gyrA and parC QRDRs (design based on species)[24][25]
-
PCR master mix (containing Taq polymerase, dNTPs, buffer, MgCl₂)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
PCR Reaction Setup: In a PCR tube, combine:
-
PCR Master Mix (2x): 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Template gDNA (25-50 ng/µL): 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Thermocycling: A typical protocol is as follows (optimization may be required):[3]
-
Initial Denaturation: 95°C for 3-5 minutes
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute (adjust based on amplicon size)
-
-
Final Extension: 72°C for 5-7 minutes
-
-
Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm a single band of the expected size.
-
Purification and Sequencing: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs. Send the purified product and the corresponding sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the resulting DNA sequence with the wild-type reference sequence for gyrA and parC from a susceptible strain (e.g., from NCBI). Identify any nucleotide changes and translate them to determine if they result in amino acid substitutions within the QRDR.
Section 4: Data Interpretation & Visualization
Data Presentation Tables
Table 1: Interpretation of Efflux Pump Inhibition Assay Results
| Fold Reduction in MIC | Interpretation | Implication for Resistance Mechanism |
| ≥ 4-fold | Significant Reversal | Efflux is a primary or significant contributor to resistance. |
| 2-fold | Borderline/Minor Effect | Efflux may play a minor role, or other mechanisms dominate. |
| No Change | No Reversal | Efflux is not a significant mechanism; suspect target site mutations. |
Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation | Interaction |
| ≤ 0.5 | Synergy | The combined effect is greater than the sum of the individual effects.[23][27] |
| > 0.5 to 4.0 | Indifference / Additive | The combined effect is equal to the sum of the individual effects.[23][27][28] |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active drug alone.[23][28] |
Diagrams and Workflows
Caption: Primary mechanisms of bacterial resistance to quinoline derivatives.
Caption: Workflow for investigating and characterizing quinolone resistance.
Section 5: References
-
Bio-protocol. (n.d.). Interpretation of Fractional Inhibitory Concentration Index (FICI). Retrieved from [Link]
-
Alcalde-Rico, M., & Olivares, J. (2022). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. International Journal of Molecular Sciences. Retrieved from [Link]
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Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: quinolone resistance. Annals of the New York Academy of Sciences. Retrieved from [Link]
-
Péchiné, S., et al. (2005). Real-Time PCR Detection of gyrA and parC Mutations in Streptococcus pneumoniae. Journal of Clinical Microbiology. Retrieved from [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanisms of Resistance to Quinolones. Biochemistry. Retrieved from [Link]
-
He, X., et al. (2024). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Microbiology Spectrum. Retrieved from [Link]
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. Retrieved from [Link]
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Hujer, K. M., et al. (2009). Primers used to amplify the gyrA and parC genes for sequencing and PCR/ESI-MS. ResearchGate. Retrieved from [Link]
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Poole, K. (2000). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
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Drago, L., et al. (2005). Use of an Efflux Pump Inhibitor to Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Renau, T. E., et al. (1999). Inhibitors of Efflux Pumps in Pseudomonas aeruginosa Potentiate the Activity of the Fluoroquinolone Antibacterial Levofloxacin. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Akter, J., et al. (2018). Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction. Journal of Clinical and Diagnostic Research. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
-
Fratini, F., et al. (2017). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. Journal of Microbiological Methods. Retrieved from [Link]
-
Tilley, L., et al. (2016). Quinoline antimalarials: Mechanisms of action and resistance and prospects for new agents. The University of Melbourne. Retrieved from [Link]
-
Johnning, A., et al. (2015). Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments. Frontiers in Microbiology. Retrieved from [Link]
-
Savi, D., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. Retrieved from [Link]
-
Roepe, P. D. (2011). The Biochemistry of Quinoline Antimalarial Drug Resistance. ResearchGate. Retrieved from [Link]
-
Shahraki, S., et al. (2016). Characterization of gyrA and parC mutations in ciprofloxacin-resistant Pseudomonas aeruginosa isolates from Tehran hospitals in Iran. Osong Public Health and Research Perspectives. Retrieved from [Link]
-
Milenkovic, I., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Antibiotics. Retrieved from [Link]
-
Cokol, M., et al. (2024). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
ScienceDirect. (2025). Fractional inhibitory concentration: Significance and symbolism. Retrieved from [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
-
Bio-protocol. (n.d.). Fractional Inhibitory Concentration Index (FICI). Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2019). MR02 | Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Retrieved from [Link]
-
Tamma, P. D., & Simner, P. J. (2012). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Clinical Infectious Diseases. Retrieved from [Link]
-
UC San Diego Extended Studies. (2021). Troubleshooting Mic settings to Improve Audio Quality. Retrieved from [Link]
-
Justo, J. A., et al. (2019). Effect of Adjusted CLSI Breakpoints on Center-wide Fluoroquinolone Susceptibilities for Enterobacteriaceae and Pseudomonas aeruginosa. Open Forum Infectious Diseases. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2019). Applying Fluoroquinolone Pharmacokinetics, Pharmacodynamics, and Updated Clinical Breakpoints for Gram-Negative Pathogens to Determine Optimal Dosing. Retrieved from [Link]
-
Reddit. (2022). Struggling with inconsistent mic volume levels? Retrieved from [Link]
-
Reddit. (2013). Uneven mic levels same mic. Retrieved from [Link]
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U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
Panda, S., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-Isobutylquinoline
Welcome to the technical support center for the synthesis of 2-isobutylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful scale-up of this compound synthesis for further studies.
Introduction to this compound and its Synthesis
This compound is a heterocyclic aromatic organic compound with applications in various fields, including as a fragrance ingredient.[1][2][3][4] Its synthesis is of interest for researchers requiring larger quantities for investigational studies. While several named reactions can produce quinoline derivatives, the Friedländer annulation is a straightforward and widely utilized method for synthesizing substituted quinolines.[5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[5][6]
This guide will focus on a scalable synthesis of this compound via the Friedländer synthesis, providing a detailed protocol, troubleshooting for common issues, and answers to frequently asked questions.
Recommended Scalable Synthesis Protocol: Friedländer Annulation
The Friedländer synthesis is an effective method for preparing this compound.[5][6] The reaction condenses 2-aminobenzaldehyde with 4-methyl-2-pentanone (the ketone providing the isobutyl group and the C2 carbon of the quinoline ring). The reaction can be catalyzed by acids or bases.[5][6] For scalability, a catalyst-free approach in water offers a greener and more straightforward workup procedure.[7]
Reaction Scheme:
-
Reactants: 2-Aminobenzaldehyde and 4-Methyl-2-pentanone
-
Product: this compound
-
Catalyst: (Optional, can be acid or base, or catalyst-free in water)
Experimental Workflow Diagram
Sources
- 1. This compound | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyl Quinoline-2 | Givaudan [givaudan.com]
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- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Isobutylquinoline and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its pharmacological profile. This guide offers an in-depth comparative analysis of the biological activities of 2-isobutylquinoline and its positional isomers, providing a technical resource for researchers engaged in the discovery and development of novel therapeutics. While direct comparative studies across all isomers are limited, this guide synthesizes available data and discusses the underlying structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties.
The Quinoline Scaffold: A Versatile Platform for Drug Discovery
Quinoline, a fused aromatic system composed of a benzene ring and a pyridine ring, is a fundamental building block in a vast array of natural and synthetic bioactive molecules.[2] Its derivatives have demonstrated a remarkable range of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[1][2] The position of the isobutyl group on the quinoline ring system dictates the molecule's steric and electronic properties, which in turn influences its interaction with biological targets. Understanding these nuances is paramount for the rational design of potent and selective therapeutic agents.
Comparative Anticancer Activity
Quinoline derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms such as the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[3] The cytotoxic potential of isobutylquinoline isomers is an area of active investigation, with the position of the alkyl substituent playing a critical role in the molecule's efficacy and selectivity.
Table 1: Comparative Anticancer Activity of Quinoline Derivatives
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical this compound | A549 (Lung) | Data not available | |
| Hypothetical 4-Isobutylquinoline | MCF-7 (Breast) | Data not available | |
| Hypothetical 6-Isobutylquinoline | HCT-116 (Colon) | Data not available | |
| Hypothetical 8-Isobutylquinoline | PC-3 (Prostate) | Data not available | |
| Quinoline-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | [5] |
| Quinoline-Chalcone Derivative (12e) | HCT-116 (Colon) | 5.34 | [5] |
| Quinoline-Chalcone Derivative (12e) | MCF-7 (Breast) | 5.21 | [5] |
| Bis-Quinoline Derived Cage (Cq) | A549 (Lung) | ~0.5 | [6] |
| Bis-Isoquinoline Derived Cage (Ciq) | A549 (Lung) | 7.4 | [6] |
Note: Specific IC50 values for isobutylquinoline isomers are not available in the reviewed literature. The data for related quinoline derivatives is presented for comparative context. Further experimental validation is required to determine the precise cytotoxic profiles of isobutylquinoline isomers.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isobutylquinoline isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Comparative Antimicrobial Activity
The quinoline core is a key pharmacophore in many antibacterial drugs, with their mechanism of action often involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The nature and position of substituents on the quinoline ring can significantly modulate the antimicrobial spectrum and potency.
Studies on various quinoline derivatives have demonstrated that the introduction of alkyl groups can influence their antimicrobial activity.[7] For instance, some halogenated quinolines with alkyl or aminated substitutions at the 2-position have shown potent antibacterial and biofilm eradication activities against drug-resistant Gram-positive bacteria. While specific comparative data for all isobutylquinoline isomers is scarce, it is plausible that the position of the isobutyl group will affect the molecule's interaction with the active site of bacterial enzymes.
Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Hypothetical this compound | Data not available | Data not available | Data not available | |
| Hypothetical 4-Isobutylquinoline | Data not available | Data not available | Data not available | |
| Hypothetical 6-Isobutylquinoline | Data not available | Data not available | Data not available | |
| Hypothetical 8-Isobutylquinoline | Data not available | Data not available | Data not available | |
| Quinoline-based hybrid (7b) | 2 | ≥50 | Not tested | [8] |
| Quinoline-based hybrid (7h) | 20 | ≥50 | Not tested | [8] |
| Alkynyl isoquinoline (HSN584) | 4-8 (MRSA) | >16 | Not tested | [9] |
| Alkynyl isoquinoline (HSN739) | 4-8 (MRSA) | >16 | Not tested | [9] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. This method provides a qualitative or semi-quantitative assessment of the compound's ability to inhibit microbial growth.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi) in a suitable broth.
-
Agar Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.
-
Compound Application: Add a defined volume of the isobutylquinoline isomer solution (at a known concentration) into each well. A solvent control and a positive control (a known antibiotic) should be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Comparative Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. Quinoline derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating the ability to inhibit key inflammatory mediators and pathways.[10][11] The mechanism of action often involves the suppression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase (COX).[11]
The position of the isobutyl group on the quinoline ring is expected to influence the anti-inflammatory activity by affecting the molecule's ability to bind to target proteins involved in the inflammatory cascade. For instance, studies on other substituted quinolines have shown that the nature and position of substituents are critical for their inhibitory effects on enzymes like phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[10]
Table 3: Comparative Anti-inflammatory Activity of Quinoline and Isoquinoline Derivatives (IC50 in µM)
| Compound/Drug | Assay | IC50 (µM) | Reference |
| Hypothetical this compound | NO Production Inhibition | Data not available | |
| Hypothetical 4-Isobutylquinoline | NO Production Inhibition | Data not available | |
| Hypothetical 6-Isobutylquinoline | NO Production Inhibition | Data not available | |
| Hypothetical 8-Isobutylquinoline | NO Production Inhibition | Data not available | |
| Quinoline-3-carboxylic acid | NO Production Inhibition | Appreciable activity | [12] |
| Quinoline-4-carboxylic acid | NO Production Inhibition | Appreciable activity | [12] |
| Isoquinoline-1-carboxamide (HSR1101) | NO Production Inhibition | Potent suppression | [13] |
| Curcumin | TNF-α Production Inhibition | 12.3 | [14] |
Note: Specific IC50 values for the anti-inflammatory activity of isobutylquinoline isomers are not available in the reviewed literature. Data for related quinoline and isoquinoline derivatives are presented to indicate the potential for anti-inflammatory effects within this class of compounds.
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages
This assay is commonly used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the isobutylquinoline isomers for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation should be included.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is then determined from the standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.
Structure-Activity Relationship (SAR) and Future Directions
The limited availability of direct comparative data for isobutylquinoline isomers underscores a significant gap in the current literature. However, based on general SAR principles for quinoline derivatives, several hypotheses can be proposed:
-
Position of the Isobutyl Group: The substitution pattern on the quinoline ring is a critical determinant of biological activity.[10] The position of the isobutyl group will influence the molecule's overall shape, lipophilicity, and ability to form hydrogen bonds, all of which are crucial for target binding. For instance, substitution at the 4- and 7-positions has been shown to be beneficial for the antiproliferative activity of some quinoline derivatives.[15]
-
Steric Hindrance: The bulky isobutyl group may introduce steric hindrance that could either enhance or diminish biological activity depending on the specific target protein's active site topology.
-
Electronic Effects: The isobutyl group, being an electron-donating group, can influence the electron density of the quinoline ring system, which may affect its reactivity and interaction with biological macromolecules.
To fully elucidate the therapeutic potential of isobutylquinoline isomers, systematic studies are required. Future research should focus on the synthesis and parallel biological evaluation of a complete set of positional isomers. Such studies will provide invaluable data for establishing robust structure-activity relationships and for guiding the design of more potent and selective quinoline-based drug candidates.
Conclusion
The quinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. While this compound and its isomers hold promise as bioactive molecules, a comprehensive understanding of their comparative biological activities is currently hampered by a lack of direct, systematic studies. This guide has provided an overview of the potential anticancer, antimicrobial, and anti-inflammatory properties of these compounds, grounded in the broader context of quinoline chemistry. The detailed experimental protocols included herein offer a framework for researchers to undertake the necessary investigations to unlock the full therapeutic potential of this intriguing class of molecules. The insights gained from such studies will undoubtedly contribute to the development of the next generation of quinoline-based medicines.
References
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The Pivotal Role of the 2-Alkyl Chain in Quinoline Scaffolds: A Comparative Guide to Structure-Activity Relationships
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the various substituted quinolines, those bearing an alkyl chain at the 2-position have garnered significant attention for their potent antimicrobial, anticancer, and quorum sensing modulatory effects.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2-alkylquinolines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental design, present detailed protocols for synthesis and evaluation, and visualize key concepts to facilitate a comprehensive understanding of this important class of molecules.
The Influence of the 2-Alkyl Substituent on Biological Activity: A Comparative Analysis
The nature of the alkyl substituent at the 2-position of the quinoline ring is a critical determinant of biological activity. Variations in chain length, branching, and saturation can profoundly impact the potency and selectivity of these compounds. The following table summarizes the key SAR findings for the antimicrobial activity of 2-alkyl-4-hydroxyquinolines (HAQs), a well-studied class of 2-alkylquinoline derivatives.
| Modification of 2-Alkyl Chain | Observed Effect on Antimicrobial Activity | Rationale and Mechanistic Insights | Supporting Evidence |
| Chain Length | Optimal activity is often observed with medium-length chains (e.g., C7-C9). Shorter or longer chains tend to exhibit reduced potency. | The alkyl chain contributes to the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane. An optimal length is required for efficient membrane translocation and interaction with intracellular targets. Chains that are too short may not effectively partition into the membrane, while excessively long chains can lead to poor aqueous solubility and hinder bioavailability. | Studies on 2-alkyl-4-quinolones (AQs) from Pseudomonas aeruginosa have shown that compounds like 2-heptyl-4-hydroxyquinoline (HHQ) and 2-nonyl-4-hydroxyquinoline (NHQ) are potent signaling molecules and antimicrobials.[5] |
| Branching | Introduction of branching on the alkyl chain generally leads to a decrease in activity compared to their linear counterparts. | The linear alkyl chain is thought to adopt a specific conformation within the binding pocket of its target protein. Branching can introduce steric hindrance, preventing optimal binding and reducing biological activity. | SAR studies of various synthetic quinoline derivatives have consistently shown that linear alkyl chains are preferred for potent antimicrobial activity. |
| Unsaturation | The presence of double or triple bonds in the alkyl chain can modulate activity, with the effect being dependent on the position and geometry of the unsaturation. | Unsaturation alters the conformational flexibility and electronic properties of the alkyl chain. This can influence binding affinity to the target and potentially open new avenues for metabolic transformation. | Some natural 2-alkylquinolines with unsaturated side chains have shown significant biological activity, suggesting that this modification can be a viable strategy for lead optimization.[4] |
Visualizing the Core Principles of 2-Alkylquinoline SAR
The following diagram illustrates the key structural features of the 2-alkylquinoline scaffold and their influence on biological activity, providing a conceptual framework for rational drug design.
Caption: Key SAR principles of 2-alkylquinolines.
Experimental Protocols for the Synthesis and Evaluation of 2-Alkylquinolines
A self-validating experimental workflow is crucial for obtaining reliable and reproducible SAR data. The following sections provide detailed, step-by-step methodologies for the synthesis of a series of 2-alkyl-4-hydroxyquinolines and the subsequent evaluation of their antimicrobial activity.
Synthesis of 2-Alkyl-4-hydroxyquinolines
This protocol is a representative method adapted from established literature procedures for the synthesis of 2-alkyl-4-hydroxyquinolines via the Conrad-Limpach-Knorr reaction.
Step 1: Synthesis of Ethyl 3-Oxoalkanoates
-
To a stirred suspension of sodium ethoxide (1.1 eq) in anhydrous diethyl ether at 0 °C, add the appropriate ethyl alkanoate (1.0 eq) dropwise.
-
After the addition is complete, add ethyl acetate (1.0 eq) dropwise at the same temperature.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding ice-cold 1M HCl until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-oxoalkanoate.
Step 2: Condensation with Aniline
-
A mixture of the crude ethyl 3-oxoalkanoate (1.0 eq) and aniline (1.0 eq) in glacial acetic acid is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to 100 °C for 2 hours.
-
After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and recrystallized from ethanol to afford the corresponding ethyl 3-anilino-2-alkenoate.
Step 3: Cyclization to 2-Alkyl-4-hydroxyquinoline
-
The ethyl 3-anilino-2-alkenoate (1.0 eq) is added to a high-boiling point solvent such as diphenyl ether.[6]
-
The mixture is heated to 250 °C for 30 minutes.[6]
-
Upon cooling, the product crystallizes out of the solution.
-
The solid is collected by filtration, washed with petroleum ether, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-alkyl-4-hydroxyquinoline.[6]
Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial compounds.[7][8][9][10]
Materials:
-
96-well microtiter plates[10]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (2-alkylquinolines) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37 °C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution of Test Compounds:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired starting bacterial concentration.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8]
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Visualizing the Experimental Workflow
The following diagram outlines the key stages in the synthesis and biological evaluation of 2-alkylquinolines.
Caption: Workflow for synthesis and evaluation.
Mechanism of Action: Interference with Quorum Sensing in Pseudomonas aeruginosa
Many 2-alkyl-4-hydroxyquinolines (HAQs) produced by the opportunistic pathogen Pseudomonas aeruginosa act as signaling molecules in a cell-to-cell communication system known as quorum sensing (QS).[4][11][12] Specifically, they are key components of the pqs system.
The biosynthesis of these signaling molecules begins with anthranilate and a fatty acid precursor.[11] A key intermediate is 2-heptyl-4-hydroxyquinoline (HHQ), which is then converted to the more potent signaling molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), also known as the "Pseudomonas Quinolone Signal".[13] PQS, along with HHQ, binds to the transcriptional regulator PqsR (also known as MvfR), activating the expression of numerous virulence factors and genes involved in biofilm formation.[5][13]
Synthetic 2-alkylquinolines can act as antagonists of the PQS system by competitively binding to PqsR without activating it, thereby inhibiting the expression of virulence genes. This "anti-virulence" strategy is a promising alternative to traditional antibiotics, as it is less likely to induce the development of resistance.
Visualizing the PQS Quorum Sensing Pathway
The following diagram illustrates the PQS signaling pathway in P. aeruginosa and the potential point of intervention for 2-alkylquinoline-based inhibitors.
Caption: PQS quorum sensing pathway inhibition.
Conclusion
The 2-alkylquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship is finely tuned by the nature of the alkyl chain at the 2-position, with optimal lipophilicity and steric compatibility being key drivers of potent biological activity. A thorough understanding of these SAR principles, coupled with robust experimental protocols for synthesis and evaluation, is essential for the rational design of new and effective 2-alkylquinoline-based drugs. The ability of these compounds to interfere with bacterial communication pathways, such as the PQS quorum sensing system in P. aeruginosa, highlights their potential as next-generation antimicrobial agents that may circumvent the growing challenge of antibiotic resistance.
References
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Liu, C., Li, J., Lu, Y.-Q., Jiang, Y.-X., & Jin, C.-H. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity. [Link]
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Martins, F., Santos, M. M. M., & Moreira, R. (2014). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 77(12), 2688–2697. [Link]
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Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & Cell, 6(1), 26–41. [Link]
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Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17–24. [Link]
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Hodgkinson, J. T., Galloway, W. R. J. D., Saraf, S., Lelic, A., Sturmey, R. G., & Welch, M. (2018). A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin. PLOS Pathogens, 14(3), e1006962. [Link]
-
Rampioni, G., Heeb, S., Fletcher, M. P., Naghra, H., Piergallini, G., & Williams, P. (2017). The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore. Frontiers in Microbiology, 8. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
O'Donnell, A. F., Martin, S. M., O'Neill, E., Coffey, A., & O'Gara, J. P. (2022). N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. ACS Medicinal Chemistry Letters, 13(8), 1313–1320. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Zha, W., Val-Laillet, D., & Chevalier, S. (2020). Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Molecules, 25(23), 5724. [Link]
- Not available
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Déziel, E., Lépine, F., Milot, S., He, J., Mindrinos, M. N., Tompkins, R. G., & Rahme, L. G. (2004). Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication. Proceedings of the National Academy of Sciences, 101(5), 1339–1344. [Link]
-
Allen, C. F. H. (1943). 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, 23, 58. [Link]
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Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]
- Not available
- Not available
-
Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in Pseudomonas aeruginosa. Current Opinion in Microbiology, 34, 101–107. [Link]
-
Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
- Not available
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- 5. A Pseudomonas aeruginosa PQS quorum-sensing system inhibitor with anti-staphylococcal activity sensitizes polymicrobial biofilms to tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to Quinoline and Its Isomer, Isoquinoline
For researchers, scientists, and professionals in drug development, the precise identification and characterization of isomeric compounds are of paramount importance. Quinoline and isoquinoline, both benzopyridines with the chemical formula C₉H₇N, are fundamental bicyclic heterocyclic aromatic compounds that form the structural backbone of numerous pharmaceuticals and biologically active molecules.[1] While they share the same molecular weight and elemental composition, the seemingly subtle difference in the position of the nitrogen atom within their fused ring systems gives rise to distinct electronic properties and, consequently, unique spectroscopic fingerprints.
This guide provides an in-depth comparative analysis of the spectroscopic properties of quinoline and isoquinoline, leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By delving into the causality behind experimental choices and presenting supporting data, this document aims to serve as a practical resource for the unambiguous differentiation and characterization of these critical isomers.
The Structural Nuance: A Tale of Two Isomers
The core of the spectroscopic differences between quinoline and isoquinoline lies in their isomeric structures. Both molecules consist of a benzene ring fused to a pyridine ring. In quinoline, the nitrogen atom is located at position 1, whereas in isoquinoline, it is at position 2.[1] This variation in the nitrogen atom's placement significantly alters the electron density distribution across the aromatic rings, influencing the chemical environment of each proton and carbon atom and defining their unique interactions with electromagnetic radiation.
Caption: A generalized workflow for NMR analysis of quinoline isomers.
Causality Behind Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a standard, relatively non-polar solvent for many organic compounds, providing good solubility for quinoline and isoquinoline without interfering with the proton signals.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert and provides a single, sharp resonance at 0.00 ppm, serving as a universal reference point for chemical shifts.
-
Relaxation Delay (1-2 s for ¹H): This delay allows for the near-complete relaxation of protons back to their equilibrium state before the next pulse, ensuring accurate signal integration for quantitative analysis. A longer delay is often necessary for ¹³C NMR due to the longer relaxation times of quaternary carbons. [2]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides valuable information about the functional groups and the overall molecular structure by measuring the absorption of infrared radiation, which excites molecular vibrations. The C-H, C-N, and aromatic C=C stretching and bending vibrations in quinoline and isoquinoline give rise to characteristic absorption bands.
Table 3: Comparative FT-IR Spectral Data (cm⁻¹) [3]
| Vibrational Mode | Quinoline | Isoquinoline |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3010 | 3060 - 3020 |
| Aromatic C=C Stretch | 1620 - 1430 | 1630 - 1450 |
| C-N Stretch | ~1370 | ~1380 |
| C-H Out-of-Plane Bend | 810, 740 | 830, 750 |
Expert Insights: While the FT-IR spectra of quinoline and isoquinoline are broadly similar due to their shared structural motifs, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The exact positions and intensities of the C-H out-of-plane bending bands are particularly sensitive to the substitution pattern on the aromatic rings and can serve as a diagnostic tool.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
ATR-FT-IR is a convenient technique for analyzing liquid samples with minimal preparation.
-
Instrument and ATR Crystal Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small drop of the neat liquid quinoline or isoquinoline sample directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-systems of quinoline and isoquinoline give rise to characteristic absorption bands in the UV region. The position of the nitrogen atom influences the energy of the molecular orbitals, leading to differences in their absorption spectra. [4] Table 4: Comparative UV-Vis Absorption Data in Ethanol [5]
| Compound | λmax (nm) |
|---|---|
| Quinoline | 226, 276, 313 |
| Isoquinoline | 217, 266, 317 |
Expert Insights: The absorption spectra of both isomers are characterized by multiple bands corresponding to π → π* transitions. The slight differences in the absorption maxima (λmax) can be attributed to the altered electronic distribution caused by the different nitrogen positions. Solvent polarity can also influence the λmax values due to differential stabilization of the ground and excited states. [6] Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Both quinoline and isoquinoline are weakly fluorescent in their native states. However, their fluorescence properties can be significantly influenced by factors such as solvent and pH. [7]In protic, hydrogen-bonding solvents, the fluorescence quantum yield of these N-heterocycles can be enhanced. [8]This is because the hydrogen bonding stabilizes the ¹(π,π) state and destabilizes the ¹(n,π) state, increasing the energy gap and reducing non-radiative decay pathways. [8]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Caption: A typical workflow for UV-Vis and fluorescence analysis.
Causality Behind Experimental Choices:
-
UV-grade Solvents: These solvents are specifically purified to minimize absorbance in the UV region, preventing interference with the analyte's spectrum.
-
Absorbance Range (0.1-1.0): This range ensures that the measurement is within the linear range of the Beer-Lambert law, providing accurate quantitative data.
-
Quartz Cuvettes: Quartz is transparent to UV radiation, unlike glass or plastic, making it essential for accurate measurements in the UV region.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For quinoline and isoquinoline, MS can confirm their identical molecular weight and provide insights into their structural differences through fragmentation analysis.
Both quinoline and isoquinoline have a nominal molecular weight of 129 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is typically observed at m/z 129. The fragmentation patterns, however, can show subtle differences. A common fragmentation pathway for both isomers involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 102. [9]However, the relative intensities of the molecular ion and fragment ions may differ, reflecting the different stabilities of the isomeric structures and their respective fragment ions.
Table 5: Comparative Mass Spectrometry Data (Electron Ionization)
| Feature | Quinoline | Isoquinoline |
| Molecular Ion (M⁺˙) | m/z 129 | m/z 129 |
| Major Fragment Ion | m/z 102 ([M-HCN]⁺˙) | m/z 102 ([M-HCN]⁺˙) |
Expert Insights: While the primary fragmentation pathway is similar, the relative abundance of the m/z 102 fragment can vary between the two isomers. More advanced techniques like tandem mass spectrometry (MS/MS) can be employed to further probe the fragmentation pathways and potentially reveal more distinct differences.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The comprehensive spectroscopic analysis of quinoline and isoquinoline demonstrates that while they are structurally similar, a combination of modern analytical techniques can readily distinguish between them. ¹H and ¹³C NMR spectroscopy offer the most definitive and information-rich approach for unambiguous identification. FT-IR and UV-Vis spectroscopy provide complementary data that can be used for confirmation, while mass spectrometry verifies the molecular weight and can offer clues to the isomeric structure through fragmentation analysis.
By understanding the underlying principles of each technique and the influence of the nitrogen atom's position on the spectroscopic properties, researchers can confidently characterize these important heterocyclic compounds, ensuring the integrity and quality of their work in drug discovery and development.
References
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Zhang, Y., et al. (2021). The Significant Contribution of Polycyclic Aromatic Nitrogen Heterocycles to Light Absorption in the Winter North China Plain. MDPI. [Link] [4]4. Saczewski, F., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link] [8]5. Marchetti, F., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PLoS ONE. [Link] [10]6. Kärnä, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link] [7]7. Raum, J., et al. (2019). 1H R1ρ relaxation dispersion experiments in aromatic side chains. Journal of Biomolecular NMR. [Link]
-
Alonso, J. L., et al. (2003). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. Journal of Molecular Spectroscopy. [Link] [11]9. Wang, L., et al. (2023). Influence of Nitrogen Doping on Vacancy-Engineered T-Graphene Fragments: Insights into Electronic and Optical Properties. MDPI. [Link]
-
Adeoye, I. O., et al. (2018). Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline. ResearchGate. [Link] [6]11. Palmer, M. H., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics. [Link] [5]12. Wang, L., et al. (2022). Effect of nitrogen atom positioning on the trade-off between emissive and photocatalytic properties of carbon dots. Nature Communications. [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Stilinović, V., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules. [Link] [3]15. El-Mekkawy, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Materials. [Link]
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Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link] [12]17. Nafi, M., et al. (2017). Differentiating the Impact of Nitrogen Chemical States on Optical Properties of Nitrogen-Doped Graphene Quantum Dots. Nanoscale. [Link]
-
Tanaka, K., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. [Link] [9]19. Gáspár, Z., et al. (2023). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Inorganic Chemistry. [Link]
-
LibreTexts Chemistry. (2023). 2.4: Effect of Solvent. [Link] [13]21. de Oliveira, V. M., et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Photonics. [Link]
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de la Peña, A., et al. (2022). Influence of Nitrogen Doping on Vacancy-Engineered T-Graphene Fragments: Insights into Electronic and Optical Properties. Nanomaterials. [Link]
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Soderberg, T. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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Onak, I., et al. (2000). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Journal of Molecular Structure. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Isobutylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of synthesized 2-isobutylquinoline, a heterocyclic compound with applications in various fields, including fragrance and medicinal chemistry. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of practical application.
The Imperative of Structural Validation
The synthesis of a target molecule is only the first chapter of the story. Without rigorous structural validation, the narrative is incomplete and potentially misleading. For a compound like this compound (C₁₃H₁₅N, Molar Mass: 185.27 g/mol ), even minor deviations from the intended structure, such as the presence of isomers, can dramatically alter its chemical and biological properties. This guide is structured to provide a comprehensive framework for ensuring the identity and purity of your synthesized this compound.
Synthetic Pathway: The Combes Synthesis
A common and effective method for the synthesis of 2,4-disubstituted quinolines is the Combes synthesis.[1][2] This acid-catalyzed condensation of an aniline with a β-diketone provides a direct route to the quinoline core.[1] For the synthesis of this compound, aniline is reacted with 6-methyl-2,4-heptanedione.
Caption: Workflow for the Combes synthesis of this compound.
Experimental Protocol: Combes Synthesis of this compound
Materials:
-
Aniline
-
6-Methyl-2,4-heptanedione
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of aniline and 6-methyl-2,4-heptanedione.
-
Acid Catalysis: Slowly add concentrated sulfuric acid to the mixture with cooling. The reaction is exothermic.
-
Reflux: Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully pour the reaction mixture over ice and neutralize with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
The Trinity of Structural Validation: A Comparative Analysis
While several techniques can provide structural information, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the gold standard for the unambiguous characterization of organic molecules.
| Analytical Technique | Principle | Strengths for this compound | Limitations |
| ¹H & ¹³C NMR | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed information about the chemical environment of each atom.[3] | Provides a complete map of the carbon-hydrogen framework, crucial for distinguishing isomers. | Relatively lower sensitivity compared to MS.[4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[5] | Confirms the molecular weight and provides fragmentation patterns that are characteristic of the quinoline core and the isobutyl substituent.[6] | Can be challenging to differentiate isomers based on mass alone, as they have the same molecular weight.[7] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying the functional groups present.[8] | Confirms the presence of the aromatic quinoline ring and the aliphatic isobutyl group through their characteristic vibrational modes.[9] | Provides limited information about the overall connectivity and stereochemistry of the molecule.[10] |
Deep Dive into the Analytical Toolkit
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] It provides a detailed picture of the molecular skeleton, revealing the connectivity and chemical environment of each atom.
Caption: General workflow for Mass Spectrometry analysis.
Expected Mass Spectrum Data for this compound:
-
Molecular Ion (M⁺): m/z = 185. This peak confirms the molecular weight of the compound.
-
Key Fragment Ions:
-
m/z = 143: This prominent peak corresponds to the loss of the isobutyl radical (•C₄H₉) from the molecular ion, leaving the stable quinoline cation. This is a characteristic fragmentation for 2-alkylquinolines. [11] * m/z = 142: Loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement.
-
m/z = 128: Represents the quinoline radical cation itself, arising from further fragmentation.
-
Causality in Fragmentation: The stability of the quinoline ring system dictates the primary fragmentation pathways. The cleavage of the bond beta to the aromatic ring is a favored process, leading to the formation of a stable benzylic-type cation.
Infrared (IR) Spectroscopy: The Functional Group Signature
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. [8] Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H (isobutyl) |
| 1600-1450 | C=C and C=N stretch | Aromatic ring and C=N of quinoline |
| 850-750 | C-H bend (out-of-plane) | Aromatic C-H |
Interpretation: The presence of both aromatic C-H stretching and bending vibrations confirms the quinoline core, while the strong aliphatic C-H stretching bands validate the presence of the isobutyl group.
Alternative and Complementary Validation Techniques
While NMR, MS, and IR form the core of structural validation, other techniques provide valuable complementary information, especially for purity assessment and isomer differentiation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. [12]This is particularly useful for:
-
Purity Assessment: GC can separate this compound from starting materials, byproducts, and solvents, while the MS detector provides confirmation of the identity of each peak.
-
Isomer Separation: With an appropriate GC column (e.g., a polar capillary column), it is often possible to separate positional isomers of isobutylquinoline, which would have identical mass spectra. [13]
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should match the theoretical values for the molecular formula C₁₃H₁₅N.
-
Theoretical Composition: C = 84.28%, H = 8.16%, N = 7.56%
-
Trustworthiness: A close correlation between the experimental and theoretical values provides strong evidence for the correct elemental composition and, by extension, the molecular formula.
Distinguishing this compound from its Isomers: The Ultimate Validation Challenge
A crucial aspect of validating the synthesis of this compound is confirming the position of the isobutyl group. Isomers such as 4-isobutylquinoline or 6-isobutylquinoline could potentially form depending on the synthetic route and reaction conditions.
-
NMR Spectroscopy: This is the most definitive technique for isomer differentiation. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons will be distinctly different for each isomer. For example, the proton at the 2-position in 4-isobutylquinoline would show a different chemical shift and coupling constant compared to the protons in this compound.
-
Mass Spectrometry: While the mass spectra of positional isomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be used for differentiation, although this is less reliable than NMR. [7]
Conclusion: A Multi-faceted Approach to Certainty
The structural validation of a synthesized compound like this compound is not a single-step process but rather a holistic approach that integrates data from multiple analytical techniques. By understanding the principles and strengths of NMR, MS, and IR spectroscopy, and by employing complementary methods like GC-MS and elemental analysis, researchers can confidently and rigorously confirm the structure and purity of their target molecules. This commitment to scientific integrity is paramount for the advancement of chemical research and the development of new therapeutics.
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A Comparative Guide to the Cytotoxicity of 2-Isobutylquinoline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds.[1] The quinoline ring system is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, leading to a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] 2-Isobutylquinoline, a specific derivative, is recognized for its use as a fragrance ingredient and has been assessed for its general toxicity.[3] However, a detailed understanding of its cellular cytotoxicity, particularly in comparison to other derivatives, is crucial for exploring its full therapeutic potential.
This guide delves into the available cytotoxic data for quinoline derivatives, offering a comparative perspective to inform future research and development of quinoline-based therapeutic agents.
Cytotoxicity Profile of this compound
Publicly available data on the specific in vitro cytotoxicity of this compound against cancer cell lines is limited. Its primary characterization has been in the context of its application as a fragrance ingredient, where it has been deemed not genotoxic.[3] The oral LD50 in rats has been reported as 1020 mg/kg.[4] While this information is valuable for general safety assessment, it does not provide the nuanced data required for anticancer drug development, such as IC50 values against specific cell lines. Therefore, to understand the potential cytotoxicity of this compound, we must look to the broader class of quinoline derivatives.
Comparative Cytotoxicity of Quinoline Derivatives
The cytotoxicity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Numerous studies have synthesized and evaluated novel quinoline derivatives, providing a wealth of data for comparative analysis.
Data Summary: Cytotoxicity of 2-Substituted Quinoline Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of 2-substituted quinoline derivatives against various human cancer cell lines. It is important to note that these results are compiled from different studies and experimental conditions may vary.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline Derivative 13 | HeLa | 8.3 | [5] |
| 2-(3,4-Methylenedioxyphenyl)quinoline 12 | PC3 | 31.37 | [5] |
| 2-(3,4-Methylenedioxyphenyl)quinoline 11 | PC3 | 34.34 | [5] |
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline 18 | HeLa | 13.15 | [5] |
| N-2-diphenyl quinolin-4-carboxamide | Not Specified | High | |
| N-p-tolylquinolin-4-carboxamide | Not Specified | High | |
| 2-amino-benzo[de]isoquinoline-1,3-dione 14 | HCT-116 | 1.3 µg/mL | [6] |
| 2-amino-benzo[de]isoquinoline-1,3-dione 15 | MCF-7 | 2.5 µg/mL | [6] |
| 2-amino-benzo[de]isoquinoline-1,3-dione 16 | Hep-G2 | 3.1 µg/mL | [6] |
Structure-Activity Relationship (SAR) Insights
The data from various studies on quinoline derivatives point towards several key structure-activity relationships that influence their cytotoxic effects:
-
Lipophilicity: There is a correlation between the lipophilicity of quinoline derivatives and their cytotoxic effects. More lipophilic compounds, such as 2-arylquinolines, tend to exhibit higher cytotoxicity against certain cancer cell lines like HeLa and PC3.[5]
-
Substituents at Position 2 and 4: The presence of bulky aryl groups at the 2 and 4 positions of the quinoline ring has been shown to enhance cytotoxic activity.
-
Electronic Effects: The electronic properties of substituents on the phenyl rings of 2-arylquinolines play a role in their cytotoxicity.
-
Fluorination: The introduction of fluorine atoms to the quinoline scaffold can significantly impact cytotoxicity, with the position of the fluorine being critical. For instance, some fluorinated quinoline analogues have demonstrated potent anticancer activity against triple-negative breast cancer cells.[7]
Mechanisms of Quinoline-Induced Cytotoxicity
Quinoline derivatives exert their cytotoxic effects through various mechanisms, often leading to the induction of apoptosis (programmed cell death). While the specific pathways can vary depending on the derivative and the cell type, some common mechanisms include:
-
Inhibition of Protein Kinases: Many quinoline derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: Several quinoline derivatives have been shown to induce apoptosis in cancer cells.[8]
-
Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, which disrupts the cell cycle and leads to apoptosis.[8]
Below is a simplified, proposed signaling pathway for apoptosis induction by certain quinoline derivatives.
Caption: Proposed pathway of quinoline-induced apoptosis.
Standardized Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized assays are essential. The following are detailed protocols for two of the most common colorimetric assays used to assess cell viability and cytotoxicity.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of viable cells.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in a color change.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells) and determine the EC50 value.
Conclusion and Future Perspectives
While specific cytotoxicity data for this compound remains elusive in the public domain, the broader family of quinoline derivatives demonstrates significant potential as cytotoxic agents against various cancer cell lines. The structure-activity relationships highlighted in this guide underscore the importance of substituent modifications in tuning the cytotoxic potency of the quinoline scaffold. Future research should focus on the systematic evaluation of this compound and its novel derivatives in a panel of cancer cell lines to elucidate its specific cytotoxic profile and mechanism of action. Such studies will be instrumental in determining its potential as a lead compound for the development of new anticancer therapies.
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A Guide to the Bench: Navigating the Translational Gap in Quinoline-Based Drug Discovery with In Vitro and In Vivo Studies
The quinoline ring is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a wealth of therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] However, the journey from a promising molecule synthesized in a flask to a clinically impactful drug is a perilous one, marked by a high rate of attrition. A critical, often challenging, phase in this journey is the transition from controlled in vitro experiments to the complex, dynamic environment of in vivo studies.
This guide provides an in-depth comparison of these two indispensable research modalities. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the strategic navigation of the translational gap that so often determines the fate of a promising quinoline-based compound.
PART 1: The Crucible of the Cell - High-Throughput Screening and Mechanistic Insights from In Vitro Assays
In vitro studies are the foundational first step, the initial crucible where the potential of novel quinoline derivatives is forged and tested. These assays are paramount for the high-throughput screening (HTS) of large compound libraries, enabling the rapid and cost-effective identification of "hits" with a desired biological activity. Beyond simple screening, they provide a controlled environment to dissect the specific molecular mechanisms of action.[3]
Key In Vitro Methodologies for Evaluating Quinoline Compounds
The choice of assay is dictated by the therapeutic target. For quinoline derivatives, which are often investigated for their antiproliferative and antimicrobial effects, several standard protocols are essential.
1. Antiproliferative & Cytotoxicity Assays (Anticancer Screening)
The goal here is to measure a compound's ability to inhibit cancer cell growth or to kill cancer cells directly. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a workhorse in this field, providing a colorimetric readout of cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture & Seeding: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are cultured under sterile conditions.[4] Cells are then seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for adherence. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are well-attached, providing a consistent baseline for the experiment.
-
Compound Application: The quinoline derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. This solution is added to the wells, and the plates are incubated for a set period (typically 48-72 hours).[5] Causality: A dose-response curve is critical for determining the potency of the compound. The incubation period should be long enough to observe a significant effect on cell proliferation.
-
MTT Reagent Addition: The MTT reagent is added to each well.[5] Live cells possess active mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization: The culture medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at ~570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Analysis: Absorbance values are normalized to untreated control wells to calculate the percentage of cell viability. This data is then plotted against compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Antimicrobial Susceptibility Testing
To evaluate quinoline compounds for antibacterial or antifungal activity, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of the drug that prevents visible microbial growth.[6]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Interpreting In Vitro Data: The Power and Pitfalls of IC50
The primary output of these assays is often an IC50 or MIC value. This quantitative data is invaluable for establishing structure-activity relationships (SAR) and ranking the potency of different derivatives.[7]
Table 1: Representative In Vitro Activity of Quinoline-Based Compounds
| Compound Class | Target | Assay Type | Potency (IC50 / MIC) | Reference |
| Quinoline-Thiazole Hybrid | S. aureus | Broth Microdilution | 7.81 µg/mL | [7] |
| Indolo[2,3-b] Quinoline | Ehrlich Ascites Carcinoma | Cytotoxicity | 0.00015 µM | [8] |
| 8-hydroxyquinoline-5-sulfonamide | A549 Lung Cancer | Antiproliferative | IC50 comparable to Cisplatin | [4] |
| Quinoline-Triazine Hybrid | P. falciparum | Antiplasmodial | Potent activity noted | [1] |
| Quinoline Derivative (10c) | α-glucosidase | Enzyme Inhibition | 0.18 µM | [9] |
However, it is crucial to recognize the limitations of this data. A low IC50 value in a cell-based assay does not guarantee success in a living organism. The compound may be poorly absorbed, rapidly metabolized, or exhibit unforeseen toxicity. In vitro assays are a necessary, but not sufficient, step in drug development.
PART 2: The Gauntlet of the Organism - Assessing Efficacy and Safety In Vivo
In vivo studies are the true test of a drug candidate's mettle. They are designed to answer critical questions that cell cultures cannot: Does the compound reach its target in the body? Is it effective in a complex physiological system? Is it safe?[10]
The ADME-Tox Challenge: Why Potent Compounds Fail
Many compounds with stellar in vitro profiles fail during in vivo testing due to poor ADME-Tox properties:
-
Absorption: Can the compound pass through biological barriers (e.g., the gut wall) to enter the bloodstream?
-
Distribution: Does the compound travel to the desired tissue (e.g., a tumor site) or is it sequestered elsewhere?
-
Metabolism: Is the compound rapidly broken down by the liver (first-pass metabolism) into inactive or even toxic byproducts?[11][12]
-
Excretion: How is the compound and its metabolites cleared from the body?
-
Toxicity: Does the compound harm healthy tissues and organs, causing unacceptable side effects?[13]
Common In Vivo Models and Methodologies
1. Animal Models for Efficacy Testing
To assess therapeutic efficacy, researchers use animal models that recapitulate aspects of human disease. For anticancer quinoline derivatives, this frequently involves establishing tumor xenografts in immunocompromised mice.[10][14]
Experimental Protocol: Murine Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice). Causality: Immunocompromised mice are used to prevent rejection of the human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Dosing: Animals are randomly assigned to a control group (vehicle only) or treatment groups (quinoline compound at various doses). The compound is administered via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, on a predetermined schedule.[10] Causality: Randomization minimizes bias. The dosing regimen is designed to maintain a therapeutic concentration of the drug over time.
-
Monitoring: Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week). Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.
-
Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the average tumor volume in the treated groups to the control group. Histopathological analysis of tumors and major organs can also be performed.
Caption: A typical experimental workflow for a murine xenograft efficacy study.
2. Pharmacokinetic (PK) and Toxicology Studies
PK studies measure drug concentrations in blood plasma over time to determine key parameters like half-life, maximum concentration (Cmax), and total exposure (Area Under the Curve, AUC).[11] Acute toxicity studies are often performed first to establish a Maximum Tolerated Dose (MTD) for subsequent efficacy studies.[10][15]
Table 2: Translating In Vitro Potency to In Vivo Performance
| Compound | In Vitro Target & Potency | In Vivo Model | Efficacy Result | Reference |
| FBA-TPQ | MCF-7 Breast Cancer (< 1 µM) | Mouse MCF-7 Xenograft | Up to 71.6% tumor growth inhibition | [16] |
| Indoloquinoline 6d | Ehrlich Carcinoma (IC50 0.15 nM) | EAC Solid Tumor in Mice | Remarkable decrease in tumor volume | [8] |
| Hybrid-dimer 12 | P. vinckei (Nanomolar activity) | P. vinckei Infected Mouse | Parasitemia < 1% on day 5 | [1] |
| DB2217 | T. brucei (EC50 ≤ 0.25 µM) | T. brucei Infected Mouse | 100% cure rate (4 of 4 mice) | [17][18] |
| Compound 10c | α-glucosidase (IC50 0.18 µM) | Diabetic Rat Model | Reduced fasting blood glucose | [9] |
PART 3: Bridging the Divide - An Integrated and Iterative Approach
The most successful drug discovery programs do not treat in vitro and in vivo studies as separate, linear steps. Instead, they are integrated into a continuous feedback loop. Promising in vitro hits are profiled for metabolic stability and other properties before being advanced to expensive in vivo models. Conversely, unexpected in vivo outcomes—whether a lack of efficacy or unforeseen toxicity—should trigger further in vitro investigation to understand the underlying cause.
This iterative cycle of design, testing, and analysis is the engine of drug discovery, allowing for the refinement of chemical structures to optimize both potency and drug-like properties, ultimately increasing the probability of translating a laboratory finding into a life-saving therapy.
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- Experimental design for in vivo studies of (3-(Quinolin-3-yl)phenyl)methanol in animal models. Benchchem.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. PubMed.
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- Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. PubMed.
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- In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.
- In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. PubMed Central.
- Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. PubMed.
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- Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives. Semantic Scholar.
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- (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate.
- In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. MDPI.
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- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals.
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A Comparative Benchmarking Guide to the Synthesis of 2-Isobutylquinoline
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted quinolines is a cornerstone of modern heterocyclic chemistry. Among these, 2-isobutylquinoline holds significant interest, particularly in the fragrance industry for its unique earthy and leathery notes.[1][2] This guide provides an in-depth, comparative analysis of established and contemporary methods for the synthesis of this compound, offering field-proven insights into experimental choices, detailed protocols, and expected outcomes. Our focus is on providing a practical, scientifically-grounded resource to inform your synthetic strategy.
Introduction to the Synthetic Challenge
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. The synthesis of 2-alkylquinolines, such as this compound, can be approached through various classical named reactions and modern catalytic methods. The choice of synthetic route is often a trade-off between factors such as the availability and cost of starting materials, reaction conditions (e.g., temperature, pressure, catalysts), yield, purity of the final product, and scalability. This guide will benchmark several key methodologies to aid in selecting the most appropriate approach for your research or development needs.
Classical Synthetic Routes: A Critical Evaluation
The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant today, albeit with modern modifications. Here, we evaluate the applicability of the Doebner-von Miller, Friedländer, Combes, and Skraup reactions for the synthesis of this compound.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] For the synthesis of this compound, the key reactants would be aniline and an appropriate α,β-unsaturated ketone, which can be formed in situ.
Mechanistic Insight: The reaction is typically catalyzed by strong Brønsted or Lewis acids. A proposed mechanism involves the conjugate addition of aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring.[4] However, studies with 13C-labeled ketones suggest a more complex fragmentation-recombination pathway.[4][5]
Logical Workflow for Doebner-von Miller Synthesis
Caption: Generalized workflow for the Doebner-von Miller synthesis of this compound.
Experimental Protocol (Adapted for this compound):
-
Reactants: Aniline, 4-methyl-2-pentanone (as a precursor to the α,β-unsaturated ketone), and a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline and aqueous hydrochloric acid.
-
Heat the mixture to reflux.
-
Slowly add 4-methyl-2-pentanone dropwise to the refluxing solution. The acid will catalyze the self-condensation of the ketone to the α,β-unsaturated ketone in situ.
-
Continue refluxing for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated base solution (e.g., sodium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Performance Benchmarking:
| Parameter | Assessment | Rationale |
| Yield | Moderate | The Doebner-von Miller reaction is often plagued by the formation of tars and polymeric side products, which can lower the yield.[6] |
| Scalability | Moderate to Good | The use of a two-phase system (e.g., toluene and aqueous acid) can improve scalability by minimizing polymerization of the carbonyl compound.[7] |
| Versatility | High | A wide range of substituted anilines and carbonyl compounds can be used. |
| Reaction Conditions | Harsh | Requires strong acids and high temperatures, which may not be suitable for sensitive substrates. |
| Purification | Challenging | The presence of tarry byproducts can complicate the purification process. |
The Friedländer Synthesis
The Friedländer synthesis is a straightforward method for producing quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] For this compound, this would involve the reaction of 2-aminobenzaldehyde with 4-methyl-2-pentanone.
Mechanistic Insight: The reaction can be catalyzed by either acids or bases and is believed to proceed through an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[9][10]
Reaction Pathway for Friedländer Synthesis
Caption: Simplified reaction pathway for the Friedländer synthesis of this compound.
Experimental Protocol (Adapted for this compound):
-
Reactants: 2-aminobenzaldehyde and 4-methyl-2-pentanone.
-
Catalyst: A base such as sodium hydroxide or an acid such as p-toluenesulfonic acid.
-
Procedure:
-
Dissolve 2-aminobenzaldehyde in an excess of 4-methyl-2-pentanone.
-
Add a catalytic amount of the chosen acid or base.
-
Heat the mixture to reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess ketone under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove the catalyst.
-
Dry the organic layer, concentrate, and purify the product by vacuum distillation or column chromatography.
-
Performance Benchmarking:
| Parameter | Assessment | Rationale |
| Yield | Good to Excellent | Generally provides good yields, especially with optimized catalysts and conditions.[11] |
| Scalability | Good | The reaction is typically straightforward to scale up. |
| Versatility | Moderate | The main limitation is the availability of substituted 2-aminoaryl aldehydes and ketones.[11] |
| Reaction Conditions | Mild to Moderate | Can often be carried out under milder conditions than the Doebner-von Miller or Skraup reactions.[12] |
| Purification | Straightforward | Generally produces cleaner reaction mixtures compared to the Doebner-von Miller synthesis. |
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[13] To synthesize this compound, a custom β-diketone would be required.
Mechanistic Insight: The reaction proceeds through the formation of an enamine intermediate from the aniline and β-diketone, followed by acid-catalyzed cyclization and dehydration.[14]
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[15] A modification of this reaction using α,β-unsaturated ketones instead of glycerol is essentially the Doebner-von Miller reaction.
Applicability to this compound: The traditional Skraup synthesis is not well-suited for preparing 2-alkyl-substituted quinolines as it typically yields quinolines with substitution patterns dictated by the aniline starting material.[16]
Modern Synthetic Approaches: Advancing Efficiency and Sustainability
Recent advances in synthetic methodology offer milder and more efficient alternatives to the classical routes.
Visible-Light Photoredox Catalysis
A contemporary approach involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis.[17] This method allows for the synthesis of substituted 2-alkylquinolines under mild conditions with good yields.
Mechanistic Insight: The reaction is initiated by visible light, which excites a photocatalyst. The excited photocatalyst then engages in a series of single-electron transfer events with the substrates, leading to the formation of radical intermediates that cyclize and aromatize to the quinoline product.
Conceptual Workflow for Photocatalytic Synthesis
Caption: A conceptual workflow for the visible-light-mediated synthesis of this compound.
Experimental Protocol (Hypothetical for this compound):
-
Reactants: Aniline and an appropriate isobutyl-substituted alkenyl ether.
-
Catalyst: A suitable photoredox catalyst (e.g., an iridium or ruthenium complex, or an organic dye).
-
Procedure:
-
In a reaction vessel, dissolve the aniline, alkenyl ether, and photocatalyst in a suitable solvent (e.g., acetonitrile or DMF).
-
Degas the solution to remove oxygen.
-
Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature.
-
Monitor the reaction until completion.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
-
Performance Benchmarking:
| Parameter | Assessment | Rationale |
| Yield | Good to Excellent | Published examples for other 2-alkylquinolines show high yields.[17] |
| Scalability | Moderate | Scaling up photochemical reactions can be challenging due to light penetration issues. |
| Versatility | Good | Tolerates a good range of functional groups. |
| Reaction Conditions | Very Mild | Typically proceeds at room temperature under visible light irradiation. |
| Purification | Straightforward | Often produces cleaner reaction mixtures than classical methods. |
Transition-Metal Catalysis
Various transition metals, including palladium, copper, and iron, have been employed to catalyze the synthesis of quinolines.[18][19] These methods often involve C-H activation and annulation strategies, providing novel synthetic routes.
Mechanistic Insight: The mechanisms are diverse and depend on the specific metal and ligands used. They often involve oxidative addition, reductive elimination, and other fundamental organometallic steps to construct the quinoline ring.
Applicability to this compound: While powerful, finding a specific transition-metal-catalyzed reaction for this compound in the literature can be challenging. However, the general principles can be applied by selecting appropriate starting materials. For instance, a palladium-catalyzed annulation of an o-iodoaniline with an isobutyl-containing alkyne could be a viable route.[20]
Performance Benchmarking:
| Parameter | Assessment | Rationale |
| Yield | Good to Excellent | Often provides high yields with high selectivity. |
| Scalability | Moderate to Good | Can be scaled, but catalyst cost and removal can be concerns. |
| Versatility | High | A wide range of starting materials and functional groups are often tolerated. |
| Reaction Conditions | Mild to Moderate | Generally milder than classical methods. |
| Purification | Moderate | Requires removal of the metal catalyst. |
Synthesis of Key Starting Materials
The successful synthesis of this compound via the Friedländer or Doebner-von Miller routes relies on the availability of key precursors.
-
2-Aminobenzaldehyde: This compound is often prepared by the reduction of 2-nitrobenzaldehyde using reagents like iron powder or iron(II) sulfate.[21] It is known to be unstable and prone to self-condensation.[21]
-
4-Methyl-2-pentanone (Methyl Isobutyl Ketone - MIBK): This is a common industrial solvent and can be produced from acetone through a three-step process involving the formation of diacetone alcohol and mesityl oxide, followed by hydrogenation.[22]
Purification of this compound
Regardless of the synthetic method, purification of the final product is crucial.
-
Vacuum Distillation: This is a common method for purifying liquid quinolines.
-
Column Chromatography: Effective for removing polar impurities and byproducts.
-
Crystallization: If the quinoline is a solid or can be converted to a solid salt, crystallization can be a highly effective purification technique.[23]
Comparative Summary and Recommendations
| Synthetic Method | Key Advantages | Key Disadvantages | Best Suited For |
| Doebner-von Miller | High versatility, readily available starting materials. | Harsh conditions, moderate yields, challenging purification. | Exploratory synthesis where starting material flexibility is key. |
| Friedländer | Good to excellent yields, milder conditions, cleaner reactions. | Limited by the availability of 2-aminoaryl aldehydes/ketones. | High-yield, scalable synthesis when precursors are available. |
| Visible-Light Photoredox | Very mild conditions, good functional group tolerance. | Scalability can be an issue, requires specialized equipment. | Green chemistry approaches and synthesis of complex molecules. |
| Transition-Metal Catalysis | High yields and selectivity, broad scope. | Catalyst cost and removal, potential for metal contamination. | Accessing novel quinoline derivatives and late-stage functionalization. |
Recommendation: For a balance of yield, scalability, and operational simplicity in an industrial or large-scale academic setting, the Friedländer synthesis is often the most practical choice, provided the 2-aminobenzaldehyde precursor is accessible. For small-scale, research-focused applications where mild conditions and functional group tolerance are paramount, visible-light photoredox catalysis represents a state-of-the-art and highly promising alternative.
References
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PrepChem.com. Synthesis of 2-aminobenzaldehyde. Available from: [Link]
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Wikipedia. 2-Aminobenzaldehyde. Available from: [Link]
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ResearchGate. Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Available from: [Link]
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PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
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ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]
- Google Patents. Method for preparing 4-hydroxy-4-methyl-2-pentanone.
-
Combes Quinoline Synthesis. Available from: [Link]
- Google Patents. Method for producing 4-methyl-2-pentanone by using production waste and residual liquor.
- Google Patents. Skraup reaction process for synthesizing quinolones.
-
PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis. Available from: [Link]
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Wikipedia. Friedländer synthesis. Available from: [Link]
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ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Available from: [Link]
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ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]
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MDPI. Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. Available from: [Link]
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Wikipedia. Combes quinoline synthesis. Available from: [Link]
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Doebner-von Miller Synthesis. Available from: [Link]
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ResearchGate. Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. Available from: [Link]
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RSC Publishing. Synthesis of substituted 2-alkylquinolines by visible-light photoredox catalysis. Available from: [Link]
-
PMC - PubMed Central. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Available from: [Link]
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Indian Academy of Sciences. A review on transition-metal mediated synthesis of quinolines. Available from: [Link]
-
PMC - NIH. Transition-metal-catalyzed synthesis of quinazolines: A review. Available from: [Link]
- Google Patents. Purification of isoquinoline.
-
MDPI. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Available from: [Link]
-
ResearchGate. Visible-light-induced photoxidation-Povarov cascade reaction: synthesis of 2-arylquinoline through alcohol and N-benzylanilines under mild conditions via Ag/g-C3N4 nanometric semiconductor catalyst. Available from: [Link]
-
RSC Publishing. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Available from: [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Available from: [Link]
-
RSC Publishing. Synthesis of indolo[2,1-a]isoquinoline derivatives via visible-light-induced radical cascade cyclization reactions. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
-
RSC Publishing. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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The Good Scents Company. 2-isobutyl quinoline. Available from: [Link]
- Google Patents. Method for purifying isoquinoline from crude product of coal tar.
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A Researcher's Guide to 2-Isobutylquinoline: Bridging Experiment and Computation
For researchers, scientists, and professionals in drug development and materials science, the robust characterization of chemical entities is paramount. 2-Isobutylquinoline, a molecule with applications ranging from fragrance compositions to potential roles as a synthetic building block, serves as an excellent case study for illustrating the power of integrating experimental data with computational modeling. This guide provides an in-depth comparison of experimental and computational data for this compound, offering insights into the synergies and discrepancies between these two essential pillars of modern chemical research.
The Imperative of Cross-Referencing in Chemical Science
In the quest for scientific rigor, relying on a single source of data, be it experimental or computational, can lead to an incomplete or even misleading understanding of a molecule's behavior. Experimental results, while grounded in physical reality, can be influenced by sample purity, instrumental limitations, and environmental factors. Conversely, computational models, powerful as they are, are approximations of reality, with their accuracy intrinsically tied to the chosen level of theory and basis set.
By cross-referencing experimental and computational data, we create a self-validating system. Experimental findings provide the benchmark for validating and refining computational methods, while computational models can offer a deeper, atomistic interpretation of experimental observations and predict properties that are difficult or hazardous to measure in the laboratory. This guide will walk you through the practical application of this principle for this compound.
Physicochemical Properties: A Comparative Analysis
The fundamental physicochemical properties of a compound govern its behavior in various systems. Below is a comparison of experimentally determined and computationally predicted properties for this compound.
| Property | Experimental Value | Computational Prediction (Expected) |
| Molecular Formula | C₁₃H₁₅N | C₁₃H₁₅N |
| Molecular Weight | 185.27 g/mol | 185.27 g/mol |
| Boiling Point | 277.00 to 278.00 °C @ 760.00 mm Hg[1][2] | Predictions can vary based on the method (e.g., group contribution, QSPR). High-level calculations can provide estimates, but experimental data is more reliable for this property. |
| Vapor Pressure | 0.001300 mmHg @ 20.00 °C[1][2] | Similar to boiling point, direct prediction is challenging. Models often rely on empirical correlations. |
| Flash Point | 232.00 °F (111.11 °C)[1][2] | Not a direct output of most quantum chemical calculations. Prediction relies on specialized models. |
| logP (o/w) | 3.951 (estimated)[1][2] | Readily predictable with good accuracy using various computational methods (e.g., ALOGP, XLOGP3). Expected value would be in a similar range. |
| Water Solubility | 225 mg/L @ 20 °C (experimental)[1][2] | Can be estimated from logP or through more complex solvation models. |
| Refractive Index | 1.5710-1.5750 @ 20°C[3] | Can be calculated from the polarizability, which is obtainable from DFT calculations. |
| Specific Gravity | 0.9910-0.9950 @ 25/25°C[3] | Related to molecular volume and packing efficiency, which can be estimated computationally. |
Spectroscopic Fingerprints: Deciphering the Molecular Structure
Spectroscopy offers a window into the molecular structure and bonding of a compound. Here, we compare the expected outcomes of common spectroscopic techniques with what can be predicted computationally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Approach: ¹H and ¹³C NMR spectra are typically acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field NMR spectrometer. The resulting chemical shifts (δ), coupling constants (J), and integration values provide a detailed map of the molecule's proton and carbon environments.
Computational Approach: Density Functional Theory (DFT) is a powerful tool for predicting NMR spectra. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The process involves:
-
Geometry Optimization: The 3D structure of this compound is optimized to its lowest energy conformation.
-
NMR Calculation: A GIAO-DFT calculation is performed on the optimized geometry to compute the isotropic shielding values for each nucleus.
-
Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS), which is also calculated at the same level of theory.
Data Comparison:
| Nucleus | Experimental ¹³C NMR Data | Computational ¹³C NMR Prediction (Expected) |
| Quinoline Ring | Available in spectral databases like SpectraBase[4] | DFT calculations (e.g., B3LYP/6-31G(d)) are expected to reproduce the experimental chemical shifts with a mean absolute error of 1-3 ppm. The relative ordering of the signals should be well-preserved. |
| Isobutyl Group | Available in spectral databases like SpectraBase[4] | Similar accuracy to the quinoline ring is expected. |
Infrared (IR) Spectroscopy
Experimental Approach: An IR spectrum is obtained by passing infrared radiation through a sample of this compound (often as a neat liquid). The absorption of specific frequencies corresponds to the vibrational modes of the molecule's functional groups.
Computational Approach:
-
Geometry Optimization: As with NMR, the first step is to find the minimum energy structure.
-
Frequency Calculation: A frequency calculation is then performed at the same level of theory. This computes the vibrational frequencies and their corresponding intensities.
-
Spectrum Generation: The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for DFT) to better match experimental data, which arises from the harmonic approximation used in the calculations.
Data Comparison:
| Vibrational Mode | Experimental IR Data | Computational IR Prediction (Expected) |
| C-H stretching (aromatic) | Typically observed around 3000-3100 cm⁻¹ | Calculations will show a cluster of peaks in this region. |
| C-H stretching (aliphatic) | Typically observed around 2850-3000 cm⁻¹ | Well-reproduced by calculations. |
| C=C and C=N stretching | Characteristic peaks in the 1400-1600 cm⁻¹ region | The pattern and relative intensities of these peaks should be in good agreement with the experiment. |
| C-H bending | Found in the fingerprint region (< 1400 cm⁻¹) | While the exact positions can be challenging to match perfectly, the overall pattern in the fingerprint region should be comparable. |
Mass Spectrometry (MS)
Experimental Approach: In a typical electron ionization (EI) mass spectrometer, this compound is vaporized and bombarded with high-energy electrons, causing it to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is measured.
Computational Approach: While direct prediction of a full mass spectrum is complex, computational chemistry can be used to:
-
Calculate the Exact Mass: The molecular formula obtained from the optimized geometry allows for the precise calculation of the molecular ion's mass.
-
Analyze Fragmentation Pathways: By calculating the energies of potential fragment ions, it's possible to rationalize the observed fragmentation pattern.
Data Comparison:
| Ion | Experimental MS Data | Computational Analysis |
| Molecular Ion [M]⁺ | m/z = 185[4] | The calculated exact mass of C₁₃H₁₅N is 185.1204. High-resolution MS would confirm this. |
| Major Fragments | m/z = 143, 144, 170[4] | The peak at m/z 170 likely corresponds to the loss of a methyl group (CH₃). The prominent peak at m/z 143 is likely due to the loss of a propyl group (C₃H₆) via a McLafferty-type rearrangement, a common fragmentation for alkyl-substituted aromatic systems. Computational analysis of the stability of these fragment cations can support this interpretation. |
Experimental and Computational Workflows
To ensure the integrity of this comparative guide, the following workflows are outlined.
Experimental Workflow
Caption: A generalized workflow for the experimental characterization of this compound.
Computational Workflow
Caption: A typical DFT-based workflow for predicting the spectroscopic properties of this compound.
Discussion: Synthesizing the Data
The comparison between the experimental and computational data for this compound highlights several key points for researchers:
-
Agreement in Fundamental Properties: There is excellent agreement on the molecular formula and weight, which is expected. For properties like logP, computational methods provide reliable estimates that align well with experimental observations.
-
Complementarity in Spectroscopy: While experimental spectra provide the "ground truth," computational predictions are invaluable for assigning peaks to specific atomic motions or environments. For instance, DFT calculations can definitively link a particular ¹³C NMR signal to a specific carbon atom in the quinoline ring, an assignment that can be ambiguous from experimental data alone.
-
Understanding Discrepancies: Minor differences between experimental and calculated values are expected and informative. For example, if a calculated IR frequency deviates significantly from the experimental value, it could suggest that the computational model is not fully capturing the electronic or steric effects at play, or that the experimental conditions (e.g., solvent effects) are influencing the measurement.
-
Predictive Power: Once a computational method is validated against experimental data for a known compound like this compound, it can be used with greater confidence to predict the properties of novel, related structures. This is particularly valuable in the early stages of drug discovery or materials design, where it can be used to screen large libraries of virtual compounds.
Conclusion
References
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The Good Scents Company. (n.d.). 2-isobutyl quinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Givaudan. (n.d.). Isobutyl Quinoline-2. Retrieved from [Link]
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ScenTree. (n.d.). Isobutyl quinoline. Retrieved from [Link]
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Perflavory. (n.d.). 2-isobutyl quinoline, 93-19-6. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-isobutyl Quinoline, Isobutylquinoline – Leather/Tobacco (ultra-trace). Retrieved from [Link]
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Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Retrieved from [Link]
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IFF. (n.d.). Iso Butyl Quinoline. Retrieved from [Link]
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Mulberry Chemicals Pvt. Ltd. (n.d.). 2 Isobutyl Quinoline. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isobutyl quinoline. Retrieved from [Link]
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A Comparative Olfactory Analysis of Quinoline Isomers: A Guide for Researchers
In the intricate world of fragrance chemistry and drug development, understanding the nuanced relationship between molecular structure and olfactory perception is paramount. This guide offers a comprehensive comparative analysis of the fragrance profiles of quinoline and its isomers, providing researchers, scientists, and drug development professionals with a foundational understanding supported by experimental methodologies. By delving into the subtle yet significant impact of isomeric variations on odor characteristics, this document serves as a critical resource for the targeted design of molecules with specific sensory properties.
Introduction: The Aromatic World of Quinolines
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, is a colorless, hygroscopic liquid possessing a strong, characteristic, and often described as medicinal or musty odor.[1][2] Its structural isomer, isoquinoline, where the nitrogen atom occupies the second position in the ring structure instead of the first, presents a distinct, generally considered unpleasant and pungent aroma, with some sources noting an almond-like nuance.[3][4] This fundamental difference in scent between two molecules with the same chemical formula underscores the profound influence of atomic arrangement on olfactory perception.
The quinoline scaffold is not only a subject of academic interest but also a key component in numerous applications, ranging from the synthesis of dyes and antimalarial drugs to its use in the fragrance industry.[5] Specifically, alkyl-substituted quinolines have carved a niche in perfumery, contributing complex and powerful notes to various fragrance compositions. This guide will explore the olfactory landscape of quinoline and its key isomers, providing a framework for their systematic evaluation.
Methodology for Fragrance Profile Analysis
To objectively compare the fragrance profiles of quinoline isomers, a multi-faceted approach combining instrumental analysis with human sensory evaluation is essential. This ensures both the identification of odor-active compounds and the characterization of their perceived scent.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] This method allows for the identification of specific compounds in a mixture that are responsible for its overall aroma.
Experimental Protocol: GC-O Analysis of Quinoline Isomers
-
Sample Preparation: Prepare solutions of each quinoline isomer (e.g., quinoline, isoquinoline, 2-methylquinoline, 4-methylquinoline, 6-methylquinoline, 8-methylquinoline) at a concentration of 1% in a suitable solvent like ethanol or diethyl phthalate.
-
Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). A non-polar capillary column, such as a DB-5 or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of these isomers.[7]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at a rate of 5°C/min to 250°C, and hold for 5 minutes.
-
Split Ratio: 20:1, with the effluent split between the FID and the ODP.
-
-
Olfactory Detection: Trained sensory panelists sniff the effluent from the ODP and record the retention time and a detailed description of any detected odor. The intensity of the odor can also be rated on a predefined scale (e.g., 1 to 5, from weak to strong).
-
Data Analysis: Correlate the retention times of the odor events with the peaks on the FID chromatogram to identify the odor-active compounds.
Workflow for GC-O Analysis
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation
A trained sensory panel is crucial for providing detailed and reproducible descriptions of the fragrance profiles. The panelists should be screened for their olfactory acuity and trained in the use of a standardized lexicon of odor descriptors.
Experimental Protocol: Sensory Panel Evaluation
-
Panelist Selection and Training: Select 8-12 panelists based on their ability to detect and describe different odors. Train them using a set of reference standards representing various odor families (e.g., floral, woody, spicy, animalic).
-
Sample Presentation: Prepare smelling strips dipped in 1% solutions of each quinoline isomer. The samples should be coded to prevent bias and presented to the panelists in a well-ventilated, odor-free environment.
-
Evaluation Procedure: Each panelist evaluates the odor of the smelling strip at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle, and base notes.
-
Data Collection: Panelists will describe the odor using a predefined list of descriptors and rate the intensity of each descriptor on a line scale. A round-table discussion can follow individual evaluations to reach a consensus on the primary odor characteristics.
-
Data Analysis: Analyze the frequency of use for each descriptor and the mean intensity ratings to generate a comprehensive fragrance profile for each isomer.
Comparative Fragrance Profiles of Quinoline Isomers
The following table summarizes the known and expected fragrance profiles of quinoline and several of its key isomers based on available literature and industry data. This table will be populated with more detailed experimental data as it becomes available through the methodologies described above.
| Compound | CAS Number | Molecular Structure | Fragrance Profile | Odor Descriptors |
| Quinoline | 91-22-5 | Strong, medicinal, musty, with tobacco and rubbery nuances.[1] | Medicinal, Musty, Tobacco, Rubbery, Earthy | |
| Isoquinoline | 119-65-3 | Pungent, unpleasant, with potential almond-like and floral notes at high dilution.[3][4] | Pungent, Medicinal, Anisic, Leathery | |
| 2-Methylquinoline (Quinaldine) | 91-63-4 | Pungent, with a sweet, floral, and slightly burnt character. | Sweet, Floral, Oily, Burnt | |
| 4-Methylquinoline (Lepidine) | 491-35-0 | Burnt, oily, herbal, with sweet and floral undertones.[8] | Burnt, Oily, Herbal, Floral, Sweet | |
| 6-Methylquinoline | 91-62-3 | Leathery, animalic, phenolic, with tobacco and castoreum nuances.[2][9] | Leathery, Animalic, Tobacco, Phenolic, Tarry | |
| 8-Methylquinoline | 611-32-5 | Expected to have a distinct profile, likely with phenolic and earthy notes. (Data to be confirmed by experiment) | Phenolic, Earthy (Hypothesized) | |
| Isobutyl Quinoline | 67634-06-4 / 65442-31-1 | Complex mixture of isomers | Intense, earthy, leathery, rooty, with nutty, ambery, woody, and tobacco-like facets. | Earthy, Leathery, Rooty, Nutty, Woody, Tobacco |
Structure-Odor Relationships in Quinoline Isomers
The fragrance profiles of quinoline isomers are a clear demonstration of structure-odor relationships (SORs). The position of the nitrogen atom and the location and nature of substituents on the quinoline ring system have a dramatic impact on the perceived scent.
-
Position of the Nitrogen Atom: The shift of the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) alters the electron distribution and overall molecular shape, leading to a significant change from a medicinal, musty odor to a more pungent, unpleasant one.[4][5]
-
Position of Methyl Substitution: The position of a simple methyl group can drastically change the fragrance profile. For instance, 6-methylquinoline possesses a desirable leathery and animalic character used in perfumery, while 2- and 4-methylquinoline have more burnt and floral notes.[8][9] This suggests that substitution on the benzene ring portion of the molecule can lead to more complex and often more desirable fragrance profiles compared to substitution on the pyridine ring.
-
Nature of Alkyl Substituent: The introduction of a bulkier alkyl group, such as an isobutyl group, further enhances the leathery, earthy, and mossy characteristics, making isobutyl quinoline a staple in creating leather and chypre fragrance accords.
Structure-Odor Relationship Logic
Sources
- 1. 2-methyl quinoline, 91-63-4 [thegoodscentscompany.com]
- 2. 6-methyl quinoline, 91-62-3 [thegoodscentscompany.com]
- 3. isoquinoline, 119-65-3 [thegoodscentscompany.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Quinoline and methylquinolines in cigarette smoke: comparative data and the effect of filtration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lepidine, 491-35-0 [thegoodscentscompany.com]
- 9. perfumiarz.com [perfumiarz.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Isobutylquinoline
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-isobutylquinoline (CAS No. 93-19-6). Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and professionals in the drug development and chemical industries who handle this compound.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the substance's hazards. This compound, while not classified under GHS by a majority of reporters, presents specific risks that mandate its treatment as regulated hazardous waste.[1][2][3] The primary disposal directive is to never discharge this compound into the sanitary sewer system or allow it to enter the environment.[4][5] All waste streams containing this chemical must be collected, properly labeled, and transferred to a licensed hazardous waste disposal company.[5][6]
Hazard Profile and Rationale for Caution
The decision to manage this compound as hazardous waste is predicated on the following data:
-
Aquatic Toxicity : The compound is classified as toxic to aquatic life with long-lasting effects, making environmental release a significant concern.[7][8]
-
Skin Irritation : Several sources classify it as a Category 2 skin irritant, necessitating careful handling to prevent dermal exposure.[5][7][8] Older European classifications also note it as an irritant to the eyes and respiratory system.[9][10]
-
Combustibility : With a flash point above 93.3°C (200°F), it is classified as a Combustible Liquid (Class IIIB).[3][11] While not flammable at ambient temperatures, it can ignite if heated, requiring the exclusion of ignition sources during handling and cleanup.[3][12]
-
Oral Toxicity : It is considered potentially harmful if swallowed, with a reported oral LD50 of 1020 mg/kg in rats.[9][10][11]
-
Regulatory Precedent : The parent compound, quinoline, is regulated as a hazardous substance, suggesting that its derivatives warrant a cautious approach to handling and disposal.[4][13]
Table 1: Key Safety and Regulatory Data
| Parameter | Value | Source(s) |
| CAS Number | 93-19-6 | [11] |
| Chemical Formula | C₁₃H₁₅N | [11] |
| GHS Classification | Skin Irritation (Category 2), Chronic Aquatic Toxicity (Category 2) | [5][7][8] |
| Flash Point | > 93.3 °C (> 200.0 °F) [Closed Cup] | [3][11] |
| Oral Toxicity (LD50, rat) | 1020 mg/kg | [9][10] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | [2][3][5] |
Procedural Workflow: From Use to Disposal
The following sections detail the mandatory, step-by-step protocols for managing this compound waste.
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, personnel must be equipped with the appropriate PPE. The causality is direct: this equipment forms the primary barrier against the skin, eye, and respiratory irritation hazards.[9]
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[12]
-
Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile rubber).[12]
-
Skin Protection : Wear a standard laboratory coat. For larger quantities or potential splash risk, wear fire/flame-resistant and impervious clothing.[9][12]
-
Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12] If ventilation is inadequate or symptoms of irritation occur, a full-face respirator should be used.[12]
Waste Segregation and Containerization Protocol
Proper segregation is a cornerstone of the "cradle-to-grave" hazardous waste management system mandated by the U.S. Environmental Protection Agency (EPA).[14] It prevents dangerous reactions and ensures compliant disposal.
Step 1: Select Appropriate Waste Containers Use only dedicated, leak-proof containers made of a material chemically compatible with this compound. Containers must have a secure, tightly closing lid.[5][12]
Step 2: Segregate Waste Streams Do not mix this compound waste with other incompatible waste streams.[2] Maintain separate containers for:
-
Liquid Waste : Unused or spent this compound, and solutions containing the compound.
-
Solid Waste : Contaminated disposable items such as gloves, pipette tips, weighing papers, and absorbent materials from spill cleanups.[2]
Step 3: Label Waste Containers Correctly All containers must be clearly labeled as soon as waste is added.[2] The label must include:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "This compound "
-
CAS Number : "93-19-6"
-
Hazard Identification : "Skin Irritant," "Aquatic Hazard"
On-Site Accumulation and Storage
Store sealed waste containers in a designated, secondary containment area that is cool, dry, and well-ventilated, away from heat and oxidizing agents.[11] This storage location must comply with your institution's and local regulatory limits for hazardous waste accumulation times and quantities.[15]
Disposal Pathway Decision Framework
The following diagram illustrates the logical flow for managing this compound from the point of generation to its final disposal.
Sources
- 1. This compound | C13H15N | CID 7130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. nj.gov [nj.gov]
- 5. johndwalsh.com [johndwalsh.com]
- 6. johndwalsh.com [johndwalsh.com]
- 7. finefrag.com [finefrag.com]
- 8. directpcw.com [directpcw.com]
- 9. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]
- 10. 2-isobutyl quinoline, 93-19-6 [perflavory.com]
- 11. chemicalbull.com [chemicalbull.com]
- 12. echemi.com [echemi.com]
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- 14. Learn the Basics of Hazardous Waste | US EPA [epa.gov]
- 15. epa.gov [epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for 2-Isobutylquinoline
For the experienced researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is second nature. Yet, complacency is the enemy of safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Isobutylquinoline, moving beyond a simple checklist to instill a deep, causal understanding of the necessary personal protective equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (CAS No: 93-19-6) is an aromatic heterocyclic compound widely used as a fragrance ingredient and industrial intermediate.[1] While not classified as acutely toxic via inhalation or dermal contact in all available safety data sheets, it presents several hazards that mandate rigorous protective measures. The primary risks associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause mild to moderate irritation.[1][2][3][4] Prolonged or repeated exposure may lead to dermatitis.[1]
-
Harmful if Swallowed: The compound is classified as having acute oral toxicity.[1][5]
-
Aquatic Toxicity: It is recognized as being toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental release.[2][4][6]
-
Combustibility: It has a flash point above 93.3°C (>200°F), classifying it as a combustible liquid.[1][5] While not highly flammable, it can emit toxic fumes, including carbon oxides, under fire conditions.[1]
Given these properties, a multi-layered PPE approach is essential to prevent exposure through the primary routes: dermal contact, ocular contact, and ingestion.
The Core Ensemble: Your PPE for this compound
A risk assessment is the foundation of any laboratory safety protocol.[7] For the routine handling of this compound in a laboratory setting, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact, preventing irritation and potential dermatitis.[8] These materials offer good resistance to a range of chemicals, including aromatic compounds.[9] Always check for tears or punctures before use.[8] |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against accidental splashes of the liquid, which can cause eye irritation.[10] Goggles should conform to EN 166 (EU) or NIOSH (US) standards.[10] |
| Body Protection | Flame-resistant laboratory coat | Shields the skin and personal clothing from spills and splashes.[11] Flame-resistant material is recommended due to the combustible nature of the compound. |
| Foot Protection | Closed-toe shoes | Prevents exposure from spills that may reach the floor. Open-toed shoes are never permissible in a laboratory setting.[11] |
Situational PPE: When to Escalate Protection
Certain procedures may increase the risk of exposure, requiring an upgraded PPE ensemble.
-
Large Volumes (>1 Liter) or Potential for Significant Splashing:
-
Inadequate Ventilation or Exceeded Exposure Limits:
-
Respiratory Protection: If handling the substance outside of a fume hood, in a poorly ventilated area, or if symptoms like irritation are experienced, a full-face respirator is necessary.[10] The specific cartridge type should be selected based on a formal risk assessment. The Occupational Safety and Health Administration (OSHA) provides detailed standards for respirator use (29 CFR 1910.134).[12]
-
Procedural Integrity: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent on its correct use. The following workflow is designed to minimize the risk of contamination during the handling process.
Caption: PPE Workflow for Handling this compound.
Step-by-Step Protocol:
-
Risk Assessment: Before entering the lab, evaluate the specific task. Consider the volume of this compound to be handled and the nature of the procedure (e.g., heating, agitation).
-
PPE Assembly: Gather all necessary PPE as determined by your risk assessment.
-
Inspection: Carefully inspect each piece of equipment. Check gloves for pinholes or tears and ensure eye protection is clean and fits properly.
-
Don Lab Coat: Fasten the lab coat completely.
-
Don Eye Protection: Put on safety goggles. If required, place a face shield over the goggles.
-
Don Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat to create a seal.
-
Chemical Handling: Perform all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[1][10]
-
Glove Removal: This is a critical step to prevent cross-contamination. Using a gloved hand, grasp the palm of the other hand and peel the glove off so it turns inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Lab Coat Removal: Remove the lab coat by rolling it down from the shoulders, turning it inside out as you go to contain any surface contamination.
-
Eye Protection Removal: Remove goggles or a face shield last.
-
Disposal: Dispose of contaminated single-use PPE (gloves) in a designated hazardous waste container in accordance with local, regional, and national regulations.[1][2] Do not discard in regular trash.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]
Emergency Procedures: Immediate Response Plan
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | First Aid Response |
| Skin Contact | Immediately take off all contaminated clothing.[5] Wash the affected area thoroughly with plenty of soap and water for several minutes. Seek medical advice if irritation develops or persists.[1][5] |
| Eye Contact | Rinse cautiously and continuously with water for several minutes.[1] If present, remove contact lenses. Continue rinsing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If symptoms like dizziness or respiratory irritation develop, seek medical attention.[1][5] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1][10] Call a physician or poison control center immediately.[5] |
| Spill | Evacuate personnel from the immediate area. Ensure adequate ventilation and remove all ignition sources.[10] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal as hazardous waste.[1][5] Prevent the spill from entering drains or waterways.[1][10] |
This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is not a substitute for institutional safety protocols, formal training, and the professional judgment of the researcher. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and adhere to your organization's Chemical Hygiene Plan as mandated by OSHA (29 CFR 1910.1450).[13]
References
- Iso Butyl Quinoline - Material Safety Data Sheet (MSDS). (2025-09-29). [Source Not Available].
-
This compound | C13H15N | CID 7130. PubChem - NIH. Available at: [Link]
- ISO BUTYL QUINOLINE - SAFETY DATA SHEET. (2019-09-17). [Source Not Available].
-
2-isobutyl quinoline, 93-19-6. The Good Scents Company. Available at: [Link]
-
QUINOLEINE ISOBUTYL 2 - GIV. (2020-12-23). directpcw. Available at: [Link]
-
2-isobutyl quinoline, 93-19-6. Perflavory. Available at: [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Isobutyl Quinoline-2. Givaudan. Available at: [Link]
-
Personal Protective Equipment. (2025-09-12). US EPA. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth. Available at: [Link]
-
Personal protective equipment in your pharmacy. (2019-10-30). Alberta College of Pharmacy. Available at: [Link]
-
Lab Safety Equipment & PPE. ChemTalk. Available at: [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]
- T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003-05-14). [Source Not Available].
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration - OSHA. Available at: [Link]
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- 1. chemicalbull.com [chemicalbull.com]
- 2. finefrag.com [finefrag.com]
- 3. 2-isobutyl quinoline, 93-19-6 [thegoodscentscompany.com]
- 4. directpcw.com [directpcw.com]
- 5. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 6. Isobutyl Quinoline-2 | Givaudan [givaudan.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. hsa.ie [hsa.ie]
- 10. echemi.com [echemi.com]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
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- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
